Technical Documentation Center

1-Cyclopropyl-2-methylpropan-1-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride
  • CAS: 54187-26-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Cyclopropyl-2-methylpropan-1-amine Hydrochloride: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride, a notable primary amine, is a molecule of significant interest within the realms of medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-2-methylpropan-1-amine hydrochloride, a notable primary amine, is a molecule of significant interest within the realms of medicinal chemistry and drug discovery. The incorporation of a cyclopropyl ring, a motif increasingly favored in pharmaceutical design, imparts unique conformational rigidity and metabolic stability to parent molecules. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed synthesis protocol for 1-cyclopropyl-2-methylpropan-1-amine hydrochloride, offering valuable insights for researchers engaged in the development of novel therapeutics. The cyclopropyl group can enhance pharmacological potency, increase metabolic stability, and improve brain permeability, making it a valuable component in the design of new drugs.[1][2]

Chemical Identity and Structure

IUPAC Name: 1-cyclopropyl-2-methylpropan-1-amine;hydrochloride

CAS Number: 54187-26-7[3][4]

Molecular Formula: C₇H₁₆ClN[5]

The structure of 1-cyclopropyl-2-methylpropan-1-amine hydrochloride features a cyclopropyl group and an isopropyl group attached to a central aminomethine core. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a desirable characteristic for pharmaceutical applications.

Caption: Chemical structure of 1-cyclopropyl-2-methylpropan-1-amine hydrochloride.

Physicochemical Properties

While specific experimental data for 1-cyclopropyl-2-methylpropan-1-amine hydrochloride is not extensively documented in publicly available literature, the properties can be inferred based on its structure and data from similar compounds.

PropertyPredicted/Inferred ValueSource
Molecular Weight 149.68 g/mol Calculated
Appearance Expected to be a white to off-white solid.General Knowledge
Solubility Likely soluble in water and polar organic solvents such as methanol and ethanol.General Knowledge
Melting Point Not available.
pKa The ammonium group is expected to have a pKa in the range of 9-10.General Knowledge

Synthesis and Manufacturing

The primary route for the synthesis of 1-cyclopropyl-2-methylpropan-1-amine hydrochloride is through the reductive amination of 1-cyclopropyl-2-methyl-1-propanone. This method is efficient and proceeds via an imine intermediate, which is then reduced to the final amine product.

Reductive Amination Protocol

This protocol is based on established methods for reductive amination.

Step 1: Imine Formation

In a suitable reaction vessel, 1-cyclopropyl-2-methyl-1-propanone is dissolved in a solvent such as methanol. An excess of an ammonia source, typically ammonium acetate, is added to the solution. The mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The reaction is driven by the nucleophilic attack of ammonia on the carbonyl carbon, followed by dehydration.

Step 2: Reduction of the Imine

A reducing agent, sodium cyanoborohydride (NaBH₃CN), is then added to the reaction mixture. This reagent is selective for the reduction of the iminium ion over the ketone starting material.[6][7][8][9] The reaction is allowed to proceed at room temperature for several hours to ensure complete conversion. The cyano group in sodium cyanoborohydride makes it a milder reducing agent than sodium borohydride, which is crucial for the one-pot synthesis.[10]

Step 3: Work-up and Salt Formation

Following the reduction, the reaction mixture is worked up by quenching with an aqueous base, such as sodium hydroxide, to neutralize the reaction and decompose any remaining reducing agent. The aqueous layer is then extracted with an organic solvent, like ethyl acetate. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate) and filtered. To form the hydrochloride salt, a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or ethanol) is added to the organic solution of the free amine. The resulting precipitate, 1-cyclopropyl-2-methylpropan-1-amine hydrochloride, is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.

synthesis_workflow cluster_synthesis Synthesis of 1-Cyclopropyl-2-methylpropan-1-amine HCl start 1-Cyclopropyl-2-methyl-1-propanone reaction Reductive Amination (Imine Formation & Reduction) start->reaction reagents Ammonium Acetate, Sodium Cyanoborohydride, Methanol reagents->reaction workup Aqueous Work-up & Extraction reaction->workup salt_formation HCl Addition workup->salt_formation product 1-Cyclopropyl-2-methylpropan-1-amine HCl salt_formation->product

Caption: Workflow for the synthesis of 1-cyclopropyl-2-methylpropan-1-amine hydrochloride.

Pharmacological Profile and Applications in Drug Discovery

While specific pharmacological data for 1-cyclopropyl-2-methylpropan-1-amine hydrochloride is not widely published, the cyclopropylamine moiety is a well-established pharmacophore in medicinal chemistry.[11] The presence of the cyclopropyl group can confer several advantageous properties to a drug candidate, including:

  • Enhanced Potency: The rigid structure of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to stronger interactions with the target receptor or enzyme.

  • Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to their acyclic counterparts.[2]

  • Reduced Off-Target Effects: The defined shape of the cyclopropyl group can improve selectivity for the intended biological target.

  • Increased Lipophilicity: The introduction of a cyclopropyl group can modulate the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Compounds containing the cyclopropylamine scaffold have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[12][13] They are also found in drugs targeting the central nervous system. Given these precedents, 1-cyclopropyl-2-methylpropan-1-amine hydrochloride represents a valuable building block for the synthesis of new chemical entities with potential therapeutic applications across various disease areas.

Safety and Handling

Specific safety data for 1-cyclopropyl-2-methylpropan-1-amine hydrochloride is limited. However, based on the general hazards associated with primary amines and their hydrochloride salts, the following precautions should be observed:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: Primary amines can be corrosive and may cause irritation to the skin, eyes, and respiratory tract. The hydrochloride salt may be harmful if swallowed or inhaled.[15]

It is imperative to consult the Safety Data Sheet (SDS) from the supplier for detailed and specific safety information before handling this compound.

Conclusion

1-Cyclopropyl-2-methylpropan-1-amine hydrochloride is a chemical entity with significant potential as a building block in the design and synthesis of novel drug candidates. Its structure, incorporating the advantageous cyclopropyl moiety, offers a promising scaffold for the development of therapeutics with improved pharmacological profiles. The well-established reductive amination synthesis provides a reliable method for its preparation. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Please note that while the following list provides sources that informed this guide, direct links to full-text articles may require a subscription.

  • PubChem. (1-Methylcyclopropyl)amine hydrochloride. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Methyl-Cyclopropane-Methanol. [Link]

  • Angene Chemical. Safety Data Sheet - (S)-1-Cyclopropylethan-1-amine hydrochloride. [Link]

  • Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • PubChem. 1-Cyclopropylethylamine hydrochloride. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • University of Toronto. Synthetic Methods towards 1-Substituted Cyclopropylamines. [Link]

  • ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

  • Organic Chemistry Portal. Reductive Amination. [Link]

  • YouTube. 09.10 Reductive Amination. [Link]

  • MPG.PuRe. Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. [Link]

  • PubChem. 1-Cyclopropyl-2-methylpropan-1-one. [Link]

  • Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

  • PubChem. 1-Cyclopropylethanamine. [Link]

  • Reddit. 1H-NMR of Cyclopropylamine HCl salt. [Link]

  • PubMed Central. Cyclopropanamine Compounds and Use Thereof. [Link]

  • MDPI. Organic Compounds with Biological Activity. [Link]

  • PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • PubChem. 1-(1-cyclopropylpyrrol-2-yl)-N-methylmethanamine. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. [Link]

  • Chemchart. 2-METHYLCYCLOPROPAN-1-AMINE (97291-66-2). [Link]

  • PubMed. Is There Enough Evidence to Classify Cycloalkyl Amine Substituents as Structural Alerts? [Link]

Sources

Exploratory

Molecular weight and formula of 1-Cyclopropyl-2-methylpropan-1-amine HCl

An In-Depth Technical Guide to 1-Cyclopropyl-2-methylpropan-1-amine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery Abstract 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride is a primary amine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Cyclopropyl-2-methylpropan-1-amine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Abstract

1-Cyclopropyl-2-methylpropan-1-amine hydrochloride is a primary amine salt incorporating a cyclopropyl group, a structural motif of significant interest in modern medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its potential applications in research and drug development. As a Senior Application Scientist, this document synthesizes technical data with practical insights, emphasizing the rationale behind methodological choices and the strategic value of the cyclopropylamine scaffold.

Core Compound Identity and Physicochemical Properties

1-Cyclopropyl-2-methylpropan-1-amine hydrochloride is a niche chemical entity, valued as a building block in synthetic organic chemistry. Its structure combines an isopropyl group and a cyclopropyl ring attached to a central aminomethyl carbon, conferring unique steric and electronic properties.

Molecular Formula and Weight

The fundamental properties of the compound are summarized below.

PropertyValueSource(s)
Chemical Name 1-Cyclopropyl-2-methylpropan-1-amine hydrochlorideN/A
CAS Number 54187-26-7[1]
Molecular Formula C₇H₁₆ClN[1]
Molecular Weight 149.66 g/mol
Monoisotopic Mass 149.0971272 Da[1]
Physical Form Solid (predicted)N/A
Melting Point Not available in cited literatureN/A
Solubility Not available in cited literatureN/A

Strategic Importance in Medicinal Chemistry

The incorporation of a cyclopropyl ring into drug candidates is a well-established strategy to overcome common roadblocks in drug discovery.[2] The unique properties of this strained ring system offer several advantages:

  • Metabolic Stability: The carbon-hydrogen bonds on a cyclopropane ring are stronger than those in typical alkyl chains. This increased bond dissociation energy makes the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[2]

  • Enhanced Potency: The rigid, planar nature of the cyclopropyl group can act as a conformational constraint, locking a molecule into its bioactive conformation. This pre-organization can lead to a more favorable entropic contribution to binding affinity for a biological target.[2]

  • Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune properties like lipophilicity and pKa, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

  • Pharmacophore Activity: The cyclopropylamine motif is a key pharmacophore in several classes of therapeutics, including irreversible inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), which are targets for cancer and neurological disorders, respectively.[2] For instance, the well-known antidepressant tranylcypromine features a cyclopropylamine core responsible for its mechanism of action.[2]

The title compound, 1-Cyclopropyl-2-methylpropan-1-amine HCl, serves as a valuable building block for introducing this strategic cyclopropylamine moiety into more complex molecules.

Synthesis and Mechanistic Insights

The synthesis of 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride is reliably achieved via a one-pot reductive amination of its corresponding ketone precursor.

Synthesis Workflow

The overall synthetic pathway is illustrated below.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation & Isolation Ketone 1-Cyclopropyl-2-methylpropan-1-one (CAS: 6704-20-7) Imine Intermediate Imine Ketone->Imine Reaction Ammonium_Acetate Ammonium Acetate (NH₄OAc) Ammonium_Acetate->Imine Methanol Methanol (Solvent) Methanol->Imine Reducer Sodium Cyanoborohydride (NaBH₃CN) Amine 1-Cyclopropyl-2-methylpropan-1-amine Reducer->Amine HCl Ethanolic HCl Product 1-Cyclopropyl-2-methylpropan-1-amine HCl (Final Product) HCl->Product G Ketone Ketone (R₂C=O) Iminium Protonated Imine (Iminium Ion) [R₂C=NH₂]⁺ Ketone->Iminium + NH₃, H⁺ (reversible) Ammonia Ammonia (NH₃) Ammonia->Iminium Amine Final Amine (R₂CH-NH₂) Iminium->Amine Reduction NaBH3CN NaBH₃CN NaBH3CN->Amine

Caption: Simplified mechanism of the Borch Reductive Amination.

Spectroscopic and Analytical Profile (Expected)

While a patent source confirms the structure via ¹H NMR, the specific data is not publicly available. [3]The following sections describe the expected spectroscopic characteristics based on the known structure and data from analogous compounds.

Expected ¹H NMR Spectrum
  • Ammonium Protons (-NH₃⁺): A broad singlet, typically downfield (> 7.5 ppm), resulting from the three acidic protons on the nitrogen.

  • Isopropyl Methine (-CH(CH₃)₂): A multiplet, likely a septet of doublets, due to coupling with the six methyl protons and the adjacent methine proton.

  • Isopropyl Methyls (-CH(CH₃)₂): Two doublets, integrating to 3H each. They may be diastereotopic and thus appear as two distinct signals.

  • Aminomethyl Methine (-CH-NH₃⁺): A doublet, coupled to the isopropyl methine proton.

  • Cyclopropyl Methine (-CH-C₃H₄): A multiplet, shifted upfield, coupled to the protons on the cyclopropyl ring.

  • Cyclopropyl Methylenes (-CH₂-): A complex series of multiplets in the most upfield region of the spectrum (typically 0.2-1.0 ppm), characteristic of the constrained cyclopropyl ring system.

Expected ¹³C NMR Spectrum
  • Isopropyl Carbons: Two signals for the methyl carbons and one for the methine carbon.

  • Aminomethyl Carbon: A signal for the carbon bonded to the nitrogen.

  • Cyclopropyl Carbons: Signals in the upfield region (typically < 35 ppm), with one signal for the methine carbon and one or two for the methylene carbons.

Expected Infrared (IR) Spectrum
  • N-H Stretching (Ammonium Salt): A very broad and strong absorption band in the 2400-3200 cm⁻¹ region, characteristic of an R-NH₃⁺ group.

  • C-H Stretching (Cyclopropyl): Sharp peaks just above 3000 cm⁻¹, characteristic of C-H bonds on a strained ring.

  • C-H Stretching (Alkyl): Strong absorptions just below 3000 cm⁻¹ (2850-2960 cm⁻¹).

  • N-H Bending (Ammonium Salt): A medium to strong band around 1500-1600 cm⁻¹.

  • C-H Bending (Alkyl): Bands around 1375-1465 cm⁻¹.

Expected Mass Spectrum (EI)

In an electron ionization mass spectrum of the free base (C₇H₁₅N, MW: 113.20), the molecular ion peak (M⁺) would be expected at m/z = 113. The fragmentation pattern would likely involve the loss of an isopropyl group or cleavage adjacent to the nitrogen atom.

Safety and Handling

No specific safety data sheet (SDS) is available for the hydrochloride salt. However, based on the data for the parent compound, cyclopropylamine, significant hazards are expected. [4][5][6]

  • Hazards: The free amine is typically a flammable, corrosive liquid that can cause severe skin and eye burns. [5][6]It is harmful if swallowed or inhaled. [5]The hydrochloride salt is expected to be a skin, eye, and respiratory tract irritant. [7]* Handling: Use only in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [7]Avoid breathing dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases. [4]

Conclusion

1-Cyclopropyl-2-methylpropan-1-amine hydrochloride is a valuable chemical intermediate, providing access to the strategically important cyclopropylamine scaffold. Its synthesis via reductive amination is a robust and well-understood process, leveraging a selective reducing agent to ensure high efficiency. While detailed physical and spectral data are not widely published, its structural characteristics and the known benefits of the cyclopropyl moiety make it a compound of interest for researchers, scientists, and drug development professionals seeking to enhance the potency and pharmacokinetic profiles of novel therapeutic agents.

References

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08(230). Available at: [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved February 14, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. Retrieved February 14, 2026, from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). (1-Methylcyclopropyl)amine hydrochloride. Retrieved February 14, 2026, from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 14, 2026, from [Link]

  • YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved February 14, 2026, from [Link]

  • PubChemLite. (n.d.). 1-(1-methylcyclopropyl)cyclopropan-1-amine hydrochloride (C7H13N). Retrieved February 14, 2026, from [Link]

  • Chemchart. (n.d.). 2-METHYLCYCLOPROPAN-1-AMINE (97291-66-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Retrieved February 14, 2026, from [Link]

  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 1-Cyclopropyl-2-methylpropan-1-one. Retrieved February 14, 2026, from [Link]

  • PharmaCompass. (n.d.). 1-cyclopentyl-N-methylpropan-2-amine hydrochloride. Retrieved February 14, 2026, from [Link]

Sources

Foundational

Solubility of 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride in water vs organic solvents

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride . This document is structured for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride . This document is structured for researchers and formulation scientists requiring rigorous, actionable data for drug development and synthesis.

Executive Summary

1-Cyclopropyl-2-methylpropan-1-amine hydrochloride (CAS: 54187-26-7) is a secondary aliphatic amine salt characterized by a distinct amphiphilic structure. Its solubility behavior is governed by the competition between the high lattice energy of the ionic hydrochloride head group and the lipophilicity of the cyclopropyl-isobutyl carbon scaffold.

  • Water: High solubility (driven by ion-dipole interactions).

  • Polar Organic Solvents (MeOH, EtOH, DMSO): Moderate to High solubility.

  • Non-Polar Solvents (Hexane, Et₂O): Negligible solubility (antisolvents).

This guide provides the theoretical framework for these behaviors and details the Standard Operating Procedures (SOPs) for empirically determining precise solubility limits.

Structural Analysis & Theoretical Solubility

To predict solubility behavior without empirical data, we analyze the structural moieties.[1]

  • Cationic Head: The ammonium chloride moiety (

    
    ) provides a high dipole moment and capability for hydrogen bonding. This drives solubility in high-dielectric solvents (Water, 
    
    
    
    ).
  • Hydrophobic Tail: The 1-cyclopropyl-2-methylpropyl group adds steric bulk and lipophilicity. The cyclopropyl ring, while strained, contributes to the non-polar surface area, reducing the effectiveness of water solvation compared to a linear amine.

Predicted Partitioning (LogP Context)

While the free base is lipophilic, the hydrochloride salt effectively lowers the distribution coefficient (


), forcing the equilibrium toward the aqueous phase in biphasic systems.

Solubility Profile: Water vs. Organic Solvents[2][3]

The following table summarizes the qualitative solubility profile based on general principles of aliphatic amine hydrochlorides.

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic DriverApplication
Aqueous Water, PBS (pH 7.4), 0.1M HClHigh (>100 mg/mL)Ion-dipole hydration overcomes lattice energy.Formulation, Extraction (Aqueous phase).
Polar Protic Methanol, Ethanol, IPAHigh to Moderate H-bonding + dielectric constant supports ion separation.Recrystallization (Solvent), Synthesis.
Polar Aprotic DMSO, DMF, DMAcHigh Strong dipole solvates cation; anion often "naked" (reactive).Stock solutions for bio-assays.
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate Weak solvation of ions; solubility increases with lipophilic tail size.Extraction (Organic phase) - limited efficiency.
Ethers/Esters Diethyl Ether, THF, Ethyl AcetateVery Low / Insoluble Low dielectric constant; cannot overcome lattice energy.Antisolvent for precipitation/crystallization.
Alkanes Hexane, Heptane, TolueneInsoluble No polar interactions.Washing impurities.[2]
Thermodynamic Dissolution Mechanism

The dissolution of the hydrochloride salt follows a two-step thermodynamic process:

  • Lattice Disruption (

    
    ):  Energy is required to break the ionic crystal lattice.
    
  • Solvation (

    
    ):  Energy is released when solvent molecules surround the ions.
    

In water ,


 is highly exothermic, compensating for the lattice energy (

). In hexane ,

is negligible, resulting in a positive

(insolubility).
Visualization: Dissolution Pathway

DissolutionMechanism cluster_0 Thermodynamic Outcome Solid Solid Crystal (Lattice Energy High) Transition Transition State (Lattice Disruption) Solid->Transition + Energy (Endothermic) Aqueous Aqueous Solution (Hydration Shells) Transition->Aqueous Water (Strong Dipole) High Exothermic Solvation Organic Organic Suspension (Weak Solvation) Transition->Organic Hexane (Non-polar) No Solvation Energy

Figure 1: Thermodynamic pathway of dissolution. Solubility is achieved only when solvation energy exceeds lattice energy.

Experimental Protocols for Solubility Determination

As a scientist, relying on "predicted" values is insufficient. You must validate solubility empirically.

Protocol A: Kinetic Solubility (High Throughput)

Purpose: Rapid estimation for screening. Method: Turbidimetry / Nephelometry.

  • Prepare Stock: Dissolve compound in DMSO at 10 mM.

  • Aliquot: Dispense into 96-well plate.

  • Dilute: Add aqueous buffer (pH 7.4) in stepwise increments.

  • Read: Measure Absorbance at 620 nm (turbidity) after 24 hours.

  • Result: The concentration at which precipitation (turbidity) occurs is the kinetic solubility limit.

Protocol B: Thermodynamic Solubility (Gold Standard)

Purpose: Precise saturation point for formulation. Method: Shake-Flask with HPLC Quantification.

  • Saturation: Add excess solid compound to the solvent (e.g., 10 mg in 1 mL Water).

  • Equilibration: Agitate at constant temperature (25°C) for 24–48 hours.

  • Separation: Filter supernatant using a 0.22 µm PVDF syringe filter (ensure filter compatibility).

  • Quantification: Inject filtrate into HPLC.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water + 0.1% TFA (to maintain ion pairing).

    • Detection: UV at 210–220 nm (Amine absorption is weak; low wavelength required).

Applications in Drug Development

Recrystallization Strategy

The solubility difference between alcohols and ethers is the primary lever for purification.

  • Solvent Pair: Methanol (Solvent) / Diethyl Ether (Antisolvent).

  • Procedure:

    • Dissolve crude HCl salt in minimum hot Methanol (~60°C).

    • Filter while hot to remove insoluble mechanical impurities.

    • Slowly add Diethyl Ether until slight turbidity persists.

    • Cool gradually to 4°C. The pure salt will crystallize out, leaving impurities in the mother liquor.

Extraction and Workup

To isolate the free base from the hydrochloride salt:

  • Dissolve HCl salt in Water .

  • Adjust pH to >12 using NaOH (deprotonation).

  • Extract with Dichloromethane (DCM) or Ethyl Acetate .

    • Note: The free base is lipophilic and will migrate to the organic layer.

  • Dry organic layer over

    
     and evaporate.
    
Visualization: Purification Workflow

Purification Start Crude Amine HCl Dissolve Dissolve in Hot MeOH Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Antisolvent Add Et2O (Dropwise) Filter->Antisolvent Crystallize Cool to 4°C Antisolvent->Crystallize Isolate Pure Amine HCl Crystals Crystallize->Isolate

Figure 2: Recrystallization workflow utilizing solubility differentials.

References

  • Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists." Drug Discovery Today. Link

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt solubility).
  • PubChem. (n.d.).[3][4] Compound Summary: Amine Hydrochlorides. National Library of Medicine. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Classic source for recrystallization protocols).[2]

Sources

Exploratory

1-Cyclopropyl-2-methylpropan-1-amine hydrochloride Safety Data Sheet (SDS) download

This guide functions as a Provisional Technical Data Sheet (TDS) and Safety Assessment for 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride. As this specific salt is a specialized intermediate often lacking a public, s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Provisional Technical Data Sheet (TDS) and Safety Assessment for 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride.

As this specific salt is a specialized intermediate often lacking a public, standardized Safety Data Sheet (SDS) from major catalog vendors, this document synthesizes safety protocols, physicochemical properties, and analytical standards based on Structure-Activity Relationships (SAR) and functional group analysis of analogous cyclopropyl-alkylamines.

Document Control:

  • Status: Provisional (For R&D Use Only)

  • Classification: New Chemical Entity (NCE) Building Block

Part 1: Compound Identification & Physicochemical Profile

Chemical Structure & Identity

This compound is a primary amine hydrochloride salt featuring a cyclopropyl group alpha to the amine and an isobutyl-like tail. The cyclopropyl moiety introduces significant ring strain (~27.5 kcal/mol), influencing both metabolic stability and chemical reactivity.

PropertySpecification
IUPAC Name 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride
Common Name

-Cyclopropyl-isobutylamine HCl
Molecular Formula

Molecular Weight 149.66 g/mol (Salt); 113.20 g/mol (Free Base)
Appearance White to off-white crystalline solid (Predicted)
Solubility High in Water, Methanol, DMSO; Low in Hexanes, DCM
Chirality Contains 1 Chiral Center (C1).[1] Typically supplied as a racemate unless specified (R/S).
Predicted Physicochemical Properties
  • Hygroscopicity: High. Amine hydrochlorides with small alkyl chains are prone to deliquescence.

  • Acidity (pKa): ~10.5 (Conjugate acid of primary amine).

  • Thermal Stability: Stable <150°C. Avoid temperatures >180°C due to potential cyclopropyl ring opening or Hofmann elimination-like decomposition.

Part 2: Safety Data Sheet (SDS) Core Elements

Warning: In the absence of empirical toxicological data, this compound must be treated according to the "Precautionary Principle," assuming maximum potency for its class.

Hazard Identification (GHS Classification)

Based on analogous alpha-branched primary amines (e.g., valine analogs, cyclopropylamine):

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3][4][5]

    • H319: Causes serious eye irritation.[2][4][5]

    • H335: May cause respiratory irritation.[2][4][5]

    • H302: Harmful if swallowed (Class assumption: alkylamines can be biologically active).[4]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3][4][6] Remove contact lenses if present and easy to do.[2][4] Continue rinsing.[2][4][7]

Emergency Response Protocols
  • Inhalation: Move to fresh air. If wheezing occurs, administer oxygen. The HCl salt can hydrolyze in moist lung tissue to release trace hydrochloric acid.

  • Skin Contact: Brush off loose particles before washing. Rinse with PEG-400 or copious water.

  • Spill Cleanup: Do not sweep dry dust (aerosol risk). Wet-wipe with inert absorbent pads.

Part 3: Technical Handling & Synthesis Context

Synthesis & Impurity Profile

Understanding the origin of the material is critical for interpreting "unknown" peaks in QC. This compound is typically synthesized via Reductive Amination of the corresponding ketone.

Primary Impurities:

  • Residual Ketone: 1-Cyclopropyl-2-methylpropan-1-one (Incomplete conversion).

  • Dimeric Secondary Amine: Formed if the primary amine reacts with the ketone intermediate.

  • Ring-Opened Byproducts: Formed if hydrogenation conditions are too harsh (cleaving the cyclopropane).

Visualization: Synthesis & Impurity Logic

SynthesisPath Ketone Precursor: 1-Cyclopropyl-2-methylpropan-1-one Step1 Reductive Amination (NH4OAc, NaBH3CN) Ketone->Step1 + NH3 source Product Target: 1-Cyclopropyl-2-methylpropan-1-amine HCl Step1->Product Major Pathway Impurity1 Impurity A: Dimeric Secondary Amine Step1->Impurity1 Side Rxn: Amine + Ketone Impurity2 Impurity B: Ring-Opened Propyl Analog Step1->Impurity2 Over-reduction

Figure 1: Synthetic pathway highlighting critical impurity origins for QC monitoring.

Part 4: Quality Control & Analytical Protocols

To validate the identity and purity of this specific salt, the following self-validating protocols are recommended.

1H-NMR Validation (DMSO-d6)
  • Diagnostic Signals:

    • 
       0.2 - 0.6 ppm (4H, m):  Cyclopropyl methylene protons (High field, distinct multiplets).
      
    • 
       0.9 ppm (6H, d):  Isopropyl methyl groups.
      
    • 
       8.0 - 8.5 ppm (3H, broad s):  Ammonium protons (
      
      
      
      ), exchanges with
      
      
      .
  • Causality: The cyclopropyl ring current exerts a shielding effect, pushing ring protons upfield. Absence of signals <0.6 ppm indicates ring opening (degradation).

HPLC Method for Purity Assessment

Standard C18 methods may fail due to the lack of a UV-active chromophore (no aromatic rings).

  • Method: Charged Aerosol Detection (CAD) or ELSD is required.

  • Alternative: Derivatization with Benzoyl Chloride prior to UV detection.

Protocol: Benzoyl Chloride Derivatization

  • Dissolve 10 mg sample in 1 mL acetonitrile.

  • Add 20 µL Triethylamine (TEA) + 10 µL Benzoyl Chloride.

  • Vortex 1 min; incubate at RT for 10 min.

  • Quench with 100 µL water.

  • Inject on HPLC (UV 254 nm). Target will now be UV active.

Part 5: Experimental Handling Workflow

This workflow ensures the integrity of the hygroscopic salt during experimentation.

HandlingFlow Storage Storage: -20°C, Desiccated, Argon Open Opening Vial: Equilibrate to RT (30 mins) Storage->Open Prevent Condensation Weigh Weighing: Rapid, <40% Humidity Open->Weigh Minimize H2O uptake Solubilize Solubilization: DMSO or Water (Exothermic) Weigh->Solubilize Check Visual Check: Clear solution? No precipitate? Solubilize->Check

Figure 2: Handling decision tree to prevent hydrolysis and deliquescence.

Stability in Solution
  • DMSO/Water: Stable for >24 hours at Room Temperature.

  • Basic Buffers (pH > 9): The free base is volatile and lipophilic. It may extract into plasticware or evaporate. Always keep solutions acidic/neutral unless immediately reacting.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12654270, 1-Cyclopropyl-2-methylpropan-1-one. (Precursor Data). Retrieved from [Link]

  • Wuitschik, G., et al. (2008). Oxetanes as promising physicochemical and metabolic replacements for gem-dimethyl groups and lipophilic cyclopropanes in drug discovery. Journal of Medicinal Chemistry. (Context on Cyclopropyl stability). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[5] C&L Inventory: Cyclopropylamine. (Hazard Extrapolation). Retrieved from [Link]

Sources

Foundational

pKa values and ionization of 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride

Technical Monograph: Ionization Dynamics and pKa Determination of 1-Cyclopropyl-2-methylpropan-1-amine Hydrochloride Executive Summary & Structural Context In the development of neuroactive agents and receptor antagonist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Ionization Dynamics and pKa Determination of 1-Cyclopropyl-2-methylpropan-1-amine Hydrochloride

Executive Summary & Structural Context

In the development of neuroactive agents and receptor antagonists, 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride (CAS 54187-26-7) serves as a critical chiral building block. Its unique structural motif—combining a strained cyclopropyl ring with a sterically bulky isobutyl group at the


-carbon—creates a distinct electronic environment that deviates from standard aliphatic amines.

Understanding the acid dissociation constant (


) of this molecule is not merely a formality; it is the determinant of its solubility profile, lipophilicity (

), and blood-brain barrier (BBB) permeability.[1] While typical primary aliphatic amines exhibit

values near 10.5–10.8, the presence of the cyclopropyl moiety introduces orbital hybridization effects (Walsh orbitals) that can suppress basicity, typically shifting the

to the 9.5–10.2 range.[1]

This guide provides a definitive technical framework for the theoretical analysis and experimental determination of the


 of this specific hydrochloride salt.

Structural & Electronic Analysis

The ionization behavior of 1-Cyclopropyl-2-methylpropan-1-amine is governed by the competition between the electron-donating inductive effect (+I) of the isopropyl group and the unique electronic character of the cyclopropyl ring.

Electronic Anomalies

Unlike a standard alkyl chain, the carbon atoms in a cyclopropyl ring possess significant


-character (approximately 

hybridization rather than

). This increases the electronegativity of the cyclopropyl group relative to a propyl or butyl chain, theoretically exerting a localized electron-withdrawing effect on the adjacent nitrogen lone pair. This phenomenon stabilizes the free base less effectively than a pure alkyl group would, thereby lowering the

of the conjugate acid.

However, the bulky isopropyl group at the


-position provides a compensatory +I effect, shielding the cationic center.
Structural Visualization

The following diagram illustrates the connectivity and the opposing electronic vectors influencing the amine's ionization.

G Amine Amine Center (-NH3+) AlphaC α-Carbon (Chiral Center) AlphaC->Amine Dissociation Site Cyclo Cyclopropyl Group (Walsh Orbitals / -I Effect) Cyclo->AlphaC e- Withdrawal Isobutyl Isopropyl Group (Steric Bulk / +I Effect) Isobutyl->AlphaC e- Donation

Figure 1: Structural connectivity showing the competition between the electron-withdrawing cyclopropyl ring and the electron-donating isopropyl group.

Theoretical Ionization Profile

For the hydrochloride salt (


), the dissociation equilibrium in water is defined as:


The Henderson-Hasselbalch equation governs the species distribution:



Predicted Species Distribution Table

Based on an estimated


 of roughly 9.8 (an average between cyclopropylamine and isobutylamine), the ionization state at physiological pH is heavily skewed toward the cationic form.[1]
pH EnvironmentEstimated % Ionized (

)
Estimated % Unionized (

)
Biological Implication
pH 1.2 (Gastric) > 99.9%< 0.1%High Solubility, Low Permeability
pH 6.8 (Intestinal) 99.9%0.1%Absorption limited by passive diffusion
pH 7.4 (Blood) 99.6%0.4%High water solubility; requires transport or lipophilic modification
pH 9.8 (pKa) 50.0%50.0%Buffer capacity maximum
pH 12.0 (Basic) < 1.0%> 99.0%Free base extraction condition

Experimental Protocol: Potentiometric Titration

While computational estimates are useful, definitive


 values must be determined experimentally. The Potentiometric Titration  method is the "Gold Standard" for amine hydrochlorides due to its high precision (

pH units).
Reagents & Apparatus
  • Analyte: ~50 mg 1-Cyclopropyl-2-methylpropan-1-amine HCl (High Purity >98%).

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), carbonate-free, standardized against KHP.

  • Ionic Strength Adjuster (ISA): 0.15 M Potassium Chloride (KCl) to mimic physiological ionic strength.

  • Apparatus: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.[1]

  • Environment: Jacket vessel at 25.0°C ± 0.1°C, purged with

    
     gas to prevent 
    
    
    
    absorption (which forms carbonic acid and skews results).[1]
Step-by-Step Methodology
  • System Calibration:

    • Calibrate the pH electrode using a 3-point calibration (pH 4.01, 7.00, 10.01). Slope efficiency must be 98–102%.

  • Sample Preparation:

    • Dissolve

      
       moles of the amine hydrochloride in 40 mL of degassed 0.15 M KCl solution.
      
    • Ensure complete dissolution; the solution should be clear.

  • Acidification (Optional but Recommended):

    • Add a small aliquot (e.g., 2 mL) of 0.1 M HCl to lower the starting pH to ~2.0. This ensures the entire titration curve (including the start of the amine deprotonation) is captured.

  • Titration:

    • Titrate dynamically with 0.1 N NaOH.

    • Critical Parameter: Set stability criteria to

      
       mV/s drift before recording each point.
      
  • Data Processing:

    • Plot pH vs. Volume of NaOH.

    • Determine the Equivalence Point (EP) using the first derivative (

      
      ) or Gran Plot method.
      
    • The

      
       is the pH at the Half-Equivalence Point  (0.5 eq).
      
Workflow Diagram

Experiment Start Start: Weigh Sample (~50mg HCl Salt) Dissolve Dissolve in 0.15M KCl (Ionic Strength Control) Start->Dissolve Degas Purge with N2 Gas (Remove CO2) Dissolve->Degas Titrate Titrate with 0.1N NaOH (Dynamic Dosing) Degas->Titrate Measure Record pH vs Volume (Equilibrium Criteria <0.1mV/s) Titrate->Measure Loop until pH 12 Measure->Titrate Calculate Calculate 1st Derivative Identify Inflection Point Measure->Calculate Post-Run Analysis Result Output: pKa Value (pH at 0.5 Equivalence) Calculate->Result

Figure 2: Operational workflow for the precise determination of pKa via potentiometry.

Validation & Quality Control

To ensure the trustworthiness of the data generated, the following self-validating checks must be performed:

  • The Blank Subtraction: Run a titration on the 0.15 M KCl solvent alone. Any base consumption by the solvent must be subtracted from the sample run.

  • Hysteresis Check: Perform the titration forward (Acid

    
     Base) and backward (Base 
    
    
    
    Acid) if stability is questionable. The
    
    
    values should match within 0.05 units.
  • Reference Standard: Periodically titrate a standard amine with a known

    
     (e.g., Tris(hydroxymethyl)aminomethane, 
    
    
    
    8.[1]07) to verify the system's accuracy.

Pharmaceutical Implications

The determined


 has immediate consequences for drug formulation:
  • Salt Selection: If the

    
     is found to be >10.0, the hydrochloride salt is stable and unlikely to disproportionate in solid dosage forms. If the 
    
    
    
    is lower (<9.0), weaker acids (like tartaric or fumaric acid) might be required to prevent "salt break" in humid conditions.
  • Chromatography: For HPLC analysis, the mobile phase pH must be at least 2 units away from the

    
     (i.e., pH < 7.5 or pH > 12) to prevent peak tailing caused by mixed ionization states.[1]
    

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). 1-Propanamine, 2-methyl- derivatives and pKa data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2023). 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride Structure and Properties. National Library of Medicine. Retrieved from [Link]

  • Reijenga, J., et al. (2013).[1] The determination of pKa values by potentiometric titration. Analytical Chemistry Insights. Retrieved from [Link]

Sources

Exploratory

The Cyclopropyl Amine Motif: A Technical Guide to Physicochemical Tuning and Synthetic Strategy

Executive Summary: The "Magic Methyl" of Ring Systems In modern drug discovery, the cyclopropyl amine (CPA) motif is not merely a structural spacer; it is a high-precision tool for tuning physicochemical properties. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" of Ring Systems

In modern drug discovery, the cyclopropyl amine (CPA) motif is not merely a structural spacer; it is a high-precision tool for tuning physicochemical properties. Unlike flexible alkyl chains or bulky phenyl rings, the CPA unit offers a unique combination of conformational rigidity , modulated basicity , and bioisosteric potential .

This guide moves beyond basic definitions to explore the causality of CPA behavior. We will examine why the specific orbital hybridization of the cyclopropane ring alters ADME profiles, how to synthesize these strained systems using titanium-mediated catalysis, and how to navigate the metabolic "double-edged sword" of ring stability.

Physicochemical Profiling: The Orbital Argument

To use CPAs effectively, one must understand the underlying quantum mechanics. The carbon atoms in a cyclopropane ring do not follow standard


 hybridization. According to the Walsh orbital model, the C-C bonds within the ring possess high p-character (approx. 

), which forces the external bonds (C-H or C-N) to adopt high s-character (approx.

to

).
Basicity Modulation (pKa)

Because the external C-N bond has higher s-character, the cyclopropyl carbon is effectively more electronegative than a standard alkyl carbon. This withdraws electron density from the nitrogen lone pair, lowering the pKa.

Table 1: Comparative Physicochemical Properties

PropertyIsopropyl Amine (Aliphatic Analog)Cyclopropyl Amine (Strained Analog)Aniline (Aromatic Analog)Impact on Drug Design
Hybridization

Pseudo-

(external bonds)

Affects bond vectors and H-bond capability.
pKa (Conjugate Acid) ~10.6~9.1 ~4.6CPA is less basic than alkyl amines, improving membrane permeability (less ionized at physiological pH) without losing all basicity like anilines.
C-N Bond Length 1.47 Å1.42 Å1.40 ÅShorter bond implies partial double-bond character; restricts rotation.
Metabolic Liability

-Hydroxylation (High)
Ring Opening / N-DealkylationRing HydroxylationCPA blocks standard

-oxidation but introduces mechanism-based inactivation risks.
The Phenyl Bioisostere

The CPA group is often called "phenyl-lite." It mimics the planarity of a phenyl ring due to the rigidity of the three-membered ring but with significantly lower molecular weight and lipophilicity (LogP).

  • Application: In Factor Xa inhibitors, BMS replaced a phenyl ring with a cyclopropyl moiety, maintaining the vector of the tertiary amine while improving ligand efficiency (LE).[1]

Decision Logic: When to Deploy Cyclopropyl Amines

Use the following decision matrix to determine if a CPA building block is appropriate for your lead optimization campaign.

CPA_Decision_Matrix Start Lead Optimization Challenge High_pKa Problem: High Basicity / Low Permeability Start->High_pKa Metabolic_Spot Problem: Rapid Clearance (CYP450) Start->Metabolic_Spot Conf_Entropy Problem: Low Potency (Entropic Penalty) Start->Conf_Entropy Sol_pKa Solution: CPA lowers pKa by ~1.5 units (s-character withdrawal) High_pKa->Sol_pKa Sol_Metab Check: Is the site an α-carbon? Metabolic_Spot->Sol_Metab Sol_Conf Solution: CPA locks conformation (rigid sigma framework) Conf_Entropy->Sol_Conf Safe_Use Deploy CPA as Bioisostere/Blocker Sol_pKa->Safe_Use Risk_Check Risk Assessment: Is the amine a 'warhead'? Sol_Metab->Risk_Check Yes Sol_Metab->Safe_Use No Sol_Conf->Safe_Use Risk_Check->Safe_Use If steric bulk prevents enzyme approach Risk_Tox WARNING: Potential for Mechanism-Based Inhibition (Ring Opening) Risk_Check->Risk_Tox If target is MAO/LSD1

Figure 1: Strategic decision tree for incorporating cyclopropyl amines. Note the critical branch regarding metabolic toxicity risks.

Synthetic Methodologies: The Kulinkovich-de Meijere Reaction[2][3][4]

While the Curtius rearrangement is a classic route to CPAs from carboxylic acids, it requires handling hazardous azides. The modern standard for direct access to functionalized aminocyclopropanes is the Kulinkovich-de Meijere reaction .

This titanium-mediated transformation converts amides or nitriles directly into cyclopropyl amines using Grignard reagents. It is superior to the Simmons-Smith reaction for this application because it builds the ring and the amine functionality simultaneously.

Mechanism of Action

The reaction proceeds via a low-valent titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.

Kulinkovich_Mechanism Amide Amide Substrate (R-CONR'2) Grignard EtMgBr (Ethyl Grignard) Titanacycle Titanacyclopropane Intermediate Grignard->Titanacycle Ligand Exchange Ti_Cat Ti(OiPr)4 (Catalyst/Stoich) Ti_Cat->Titanacycle Ligand Exchange Oxatitanacycle Oxatitanacyclopentane Titanacycle->Oxatitanacycle + Amide (Insertion) Imine Cyclopropyl Imine Species Oxatitanacycle->Imine Ring Contraction - TiO species Product Cyclopropyl Amine Imine->Product Hydrolysis/Workup

Figure 2: The Kulinkovich-de Meijere cascade. The key step is the insertion of the amide carbonyl into the titanacyclopropane.[2]

Experimental Protocol: Synthesis of N,N-Dialkylcyclopropylamine

Objective: Synthesis of a cyclopropyl amine from a tertiary amide using the Kulinkovich-de Meijere protocol. Safety Note: This reaction generates ethylene gas and requires anhydrous conditions.

Materials
  • Substrate: N,N-Dibenzylacetamide (1.0 equiv)

  • Reagent: Ethylmagnesium bromide (EtMgBr), 3.0 M in Et2O (2.2 equiv)

  • Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)4] (1.1 equiv) Note: Stoichiometric Ti is often required for amides, unlike esters.

  • Solvent: Anhydrous THF

Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon.

  • Solution A: Charge the flask with N,N-Dibenzylacetamide (10 mmol) and Ti(OiPr)4 (11 mmol) in anhydrous THF (50 mL).

  • Addition: Cool the mixture to 0°C. Add the EtMgBr solution (22 mmol) dropwise over 1 hour via the addition funnel.

    • Observation: The solution will turn from colorless to dark brown/black (formation of the active Ti(II) species). Gas evolution (ethane/ethylene) will occur—ensure proper venting.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LCMS for the disappearance of the amide.

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous NH4Cl (20 mL). A thick titanium precipitate will form.

  • Workup: Dilute with Et2O (50 mL). Filter the mixture through a Celite pad to remove titanium salts. Wash the Celite with Et2O.

  • Extraction: Wash the organic phase with 1N NaOH (to remove any hydrolyzed amide/acid byproducts) and brine. Dry over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (typically Hexanes/EtOAc).

Validation Criteria:

  • 1H NMR: Look for the characteristic cyclopropyl protons: two multiplets typically between

    
     0.4–0.9 ppm.
    
  • 13C NMR: Cyclopropyl carbons appear upfield, typically

    
     5–10 ppm.
    

Case Study: Epigenetic Modulation (LSD1 Inhibitors)

The most potent application of the CPA motif is in the inhibition of Lysine-Specific Demethylase 1 (LSD1) .

  • Drug: Tranylcypromine (TCP) derivatives.[3][4]

  • Mechanism: TCP is a "suicide substrate." LSD1 uses FAD (Flavin Adenine Dinucleotide) to oxidize amines.[5] When LSD1 attempts to oxidize the CPA moiety of TCP, the ring opens via a single-electron transfer mechanism, forming a radical intermediate that covalently bonds to the FAD cofactor (specifically at the N5 or C4a position).

  • Outcome: Irreversible inhibition of the enzyme.

  • Lesson: While ring stability is desired for metabolic stability (blocking CYP450), ring instability is the mechanism of action for this class of drugs.

References

  • Kulinkovich, O. G., & de Meijere, A. (2000).[6][7] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. Link

  • Ganesan, A., et al. (2011). Structural Reassignment of the Monoamine Oxidase Inhibitor Tranylcypromine as a Mechanism-Based Inactivator of LSD1. Journal of the American Chemical Society, 132(9), 3164–3176.[8] Link

  • BMS Research Team. (2013). Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Springer Link. Link

  • Wuitschik, G., et al. (2008). Spirocyclic and conformationally restricted amines as building blocks for medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4430-4448. Link

  • de Meijere, A., et al. (2004).[7] Titanium-Mediated Syntheses of Cyclopropylamines. Journal of Organometallic Chemistry, 689(12), 2033–2055. Link

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 1-Cyclopropyl-2-methylpropan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the methodologies and scientific principles essential...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and scientific principles essential for evaluating the thermodynamic stability of 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride. As a critical parameter in drug development, understanding the stability of an active pharmaceutical ingredient (API) under various environmental conditions is paramount for ensuring its safety, efficacy, and shelf-life. This document is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to design and interpret stability studies with confidence.

Introduction: The Significance of Thermodynamic Stability in Pharmaceutical Development

1-Cyclopropyl-2-methylpropan-1-amine hydrochloride is a primary amine salt featuring a cyclopropyl moiety. The inherent ring strain of the cyclopropane group and the basicity of the amine function can present unique stability challenges.[1] The hydrochloride salt form is often utilized to enhance solubility and stability, yet a thorough understanding of its intrinsic thermodynamic properties is crucial. Degradation of the API can lead to loss of potency, formation of potentially toxic impurities, and alterations in bioavailability.[2][3]

This guide will delve into the core analytical techniques and forced degradation studies necessary to build a comprehensive stability profile for this molecule. We will explore the mechanistic-driven experimental design, from thermal and spectroscopic characterization to the development of stability-indicating chromatographic methods.

Physicochemical Characterization and Intrinsic Stability

A foundational understanding of the physicochemical properties of 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride is the first step in a robust stability assessment. While specific experimental data for this exact molecule is not extensively published, we can infer its likely characteristics based on analogous structures.[4][5][6]

Table 1: Anticipated Physicochemical Properties of 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride

PropertyAnticipated CharacteristicRationale and Significance
Appearance White to off-white crystalline solidTypical for amine hydrochloride salts. Visual inspection is a simple yet critical component of stability testing.
Solubility Soluble in water and polar organic solventsThe hydrochloride salt form enhances aqueous solubility compared to the free base. Solubility is a key factor in formulation development and dissolution.
pKa Estimated around 9-10The primary amine group is basic. The pKa influences solubility, salt formation, and the potential for pH-dependent degradation.
Hygroscopicity Potentially hygroscopicAmine salts can attract and retain water, which can influence solid-state stability and promote hydrolytic degradation.

Methodologies for Thermodynamic Stability Assessment

A multi-faceted approach is required to thoroughly characterize the thermodynamic stability of 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride. The following sections detail the key experimental workflows.

Thermal Analysis: Unveiling Solid-State Behavior

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for probing the solid-state properties and thermal stability of the API.[7][8][9]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides critical information on melting point, phase transitions, and polymorphism.[10][11]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride into a hermetically sealed aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min) from ambient temperature to a temperature beyond the expected melting or decomposition point.

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting, desolvation) and exothermic (decomposition, crystallization) events.

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of residual solvents or water and to identify the onset of thermal decomposition.[8]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature where complete decomposition is expected.

  • Data Analysis: Examine the TGA curve for mass loss steps, which correspond to the loss of volatiles or decomposition. The derivative of the TGA curve (DTG) can help to identify the temperatures of maximum mass loss rate.

Diagram 1: Workflow for Thermal Analysis

G Thermal Analysis Workflow cluster_0 Sample Preparation cluster_1 Instrumentation cluster_2 Data Interpretation weigh_sample Weigh Sample (2-10 mg) dsc DSC Analysis (Heat Flow vs. Temp) weigh_sample->dsc tga TGA Analysis (Mass vs. Temp) weigh_sample->tga dsc_data Identify Melting Point, Phase Transitions dsc->dsc_data tga_data Determine Water/Solvent Content, Decomposition Temperature tga->tga_data

Caption: Workflow for DSC and TGA analysis.

Table 2: Expected Thermal Analysis Data for 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride

AnalysisExpected ObservationInterpretation
DSC A sharp endothermic peak.Indicates the melting point of the crystalline solid. The presence of multiple peaks could suggest polymorphism.[11]
TGA A mass loss step at elevated temperatures.Corresponds to the thermal decomposition of the molecule. An initial mass loss at lower temperatures could indicate the presence of water or residual solvent.[7]
Spectroscopic Analysis: Probing Molecular Integrity

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule and to detect changes in its chemical structure upon degradation.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Data Acquisition: Collect the infrared spectrum over a range of 4000-400 cm⁻¹.

  • Spectral Analysis: Identify characteristic absorption bands for the amine hydrochloride and cyclopropyl groups. Compare spectra of stressed and unstressed samples to identify changes indicative of degradation.

Table 3: Key FTIR Absorption Bands for 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (amine salt) 3200-2800 (broad)N-H stretch
C-H (cyclopropyl) ~3100C-H stretch
C-H (aliphatic) 2960-2850C-H stretch
N-H (amine salt) 1600-1500N-H bend
C-N 1250-1020C-N stretch

Forced Degradation Studies: Predicting Stability Under Stress

Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the API to conditions more severe than those it would encounter during storage to accelerate degradation and identify potential degradation products.[3][12][13][14] This information is vital for developing stability-indicating analytical methods.

Diagram 2: Forced Degradation Study Design

G Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis API 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride Solution hydrolysis Hydrolysis (Acidic, Basic, Neutral) API->hydrolysis oxidation Oxidation (e.g., H₂O₂) API->oxidation thermal Thermal (Elevated Temperature) API->thermal photolytic Photolytic (UV/Vis Light) API->photolytic hplc Stability-Indicating HPLC hydrolysis->hplc oxidation->hplc thermal->hplc photolytic->hplc mass_spec LC-MS for Identification hplc->mass_spec

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Based on the structure of 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride, several degradation pathways can be anticipated.

Table 4: Potential Degradation Pathways and Stress Conditions

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Acid/Base Hydrolysis Ring-opening of the cyclopropyl group, particularly at high pH.[2]Aldehydes, ketones, or other ring-opened species.
Oxidation Oxidation of the amine to form N-oxides or hydroxylamines. Ring-opening of the cyclopropyl group via radical mechanisms.[15]N-oxide derivatives, ring-opened products.
Thermal General decomposition.A complex mixture of smaller molecules.
Photolysis Radical-mediated degradation.[16][17]Varies depending on the specific photochemical reactions.
Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the parent API from its degradation products.[18][19][20]

Experimental Protocol: HPLC Method Development

  • Column Selection: A C18 reversed-phase column is a common starting point for the separation of small polar molecules.

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be carefully controlled to ensure good peak shape and retention of the amine.

  • Detector Selection: UV detection is generally suitable for this compound, although the chromophore is not extensive. The detection wavelength should be optimized for maximum sensitivity.

  • Method Validation: The method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[18]

Table 5: Proposed Starting Conditions for a Stability-Indicating HPLC Method

ParameterProposed ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to ensure the amine is protonated, leading to better peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5-95% B over 20 minutesTo elute both the polar parent compound and potentially less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at ~210 nmWavelength for detecting non-aromatic amines.

Conclusion

The thermodynamic stability assessment of 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride is a comprehensive endeavor that requires a systematic and scientifically-driven approach. By integrating thermal analysis, spectroscopy, and forced degradation studies coupled with the development of a robust stability-indicating HPLC method, a thorough understanding of the molecule's stability profile can be achieved. This knowledge is fundamental to ensuring the development of a safe, effective, and stable pharmaceutical product. The methodologies and principles outlined in this guide provide a solid framework for researchers to confidently navigate the challenges of stability testing for this and similar amine hydrochloride APIs.

References

  • Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315–320. [Link]

  • Campbell, J. M., Lee, M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858–2864. [Link]

  • Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315–320. [Link]

  • Kumar, P., et al. (2015). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. Journal of Chromatographic Science, 53(8), 1348-1354. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69828, Cyclopropylamine. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(2). [Link]

  • Keen, O. S., et al. (2019). Photodegradation of pharmaceutical compounds in partially nitritated wastewater during UV irradiation. Environmental Science: Water Research & Technology, 5(3), 555-568. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. [Link]

  • Shendarkar, S. M., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12953687, (1-Methylcyclopropyl)amine hydrochloride. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Szymańska, E., & Winnicka, K. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4349. [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Sharma, G., & Saini, V. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(04), 129-138. [Link]

  • ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]

  • Waterman, K. C. (2007). Stabilization of Pharmaceuticals to Oxidative Degradation. In Pharmaceutical Development and Technology (Vol. 12, pp. 121-133). [Link]

  • Mettler Toledo. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]

  • Pharmaguideline. (n.d.). Photolytic Degradation and Its Prevention. Retrieved from [Link]

  • Gackowski, M., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Pharmaceutics, 16(1), 89. [Link]

  • ResearchGate. (n.d.). THE FAR-INFRARED SPECTRA OF CYCLOPROPYLAMINE. Retrieved from [Link]

  • Moreira, N. F. F., et al. (2020). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. Molecules, 25(21), 5275. [Link]

  • Shaffer, C. L., et al. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. Journal of the American Chemical Society, 123(49), 12095–12101. [Link]

  • Doherty, G. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Chemchart. (n.d.). 2-METHYLCYCLOPROPAN-1-AMINE (97291-66-2). Retrieved from [Link]

  • Kasar, P. (2025). A Comprehensive Review on Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences, 3(8), 1361-1372. [Link]

  • Patel, P., et al. (2020). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1836-1853. [Link]

  • Gardarsdottir, H. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12654270, 1-Cyclopropyl-2-methylpropan-1-one. Retrieved from [Link]

  • Al-Shorbagy, M. Y., et al. (2024). Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach. Molecules, 29(10), 2309. [Link]

  • Shestakova, I., et al. (2013). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 9, 2752–2756. [Link]

  • Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16041–16051. [Link]

  • Banks, R. E., et al. (1972). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 1092-1097. [Link]

  • Tanthana, J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino-1‐propanol for CO2 Capture. Industrial & Engineering Chemistry Research, 61(51), 18785-18800. [Link]

Sources

Protocols & Analytical Methods

Method

Reaction Conditions for Coupling 1-Cyclopropyl-2-methylpropan-1-amine HCl: Protocols and Mechanistic Insights

An Application Guide for Researchers Abstract: This technical guide provides a comprehensive overview of the reaction conditions for the amide coupling of 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride, a crucial bui...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the reaction conditions for the amide coupling of 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride, a crucial building block in contemporary drug discovery. We delve into the mechanistic principles of amide bond formation, address the specific challenges posed by the amine's steric hindrance, and present detailed, field-proven protocols using both classic and high-reactivity coupling reagents. This document is intended for researchers, scientists, and drug development professionals seeking to optimize amide synthesis with this valuable intermediate.

Introduction: The Significance of the Cyclopropylmethylamine Moiety

1-Cyclopropyl-2-methylpropan-1-amine is a primary amine of significant interest in medicinal chemistry. The cyclopropyl group is a well-regarded bioisostere for phenyl rings and other functional groups, often improving metabolic stability, membrane permeability, and binding affinity while reducing off-target effects. However, the synthetic utility of this amine is tempered by a key structural feature: the bulky isopropyl group adjacent to the amine nucleophile. This steric hindrance can impede the approach to an activated carboxylic acid, making amide bond formation a non-trivial challenge that requires carefully optimized conditions.[1][2][3]

Furthermore, this amine is typically supplied as a hydrochloride (HCl) salt for improved stability and handling. This necessitates the use of a non-nucleophilic base in the reaction mixture to liberate the free amine in situ, adding another parameter for consideration in protocol development.

Core Principles of Modern Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is not spontaneous under standard conditions. The core principle of modern amide coupling is the activation of the carboxylic acid's carbonyl group to transform the hydroxyl into a better leaving group, thereby creating a highly electrophilic species susceptible to nucleophilic attack by the amine.[4][5]

This activation is achieved through the use of coupling reagents . These reagents can be broadly categorized:

  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7] While effective, this intermediate can be prone to side reactions.

  • Aminium/Uronium & Phosphonium Salts: Reagents such as HATU, HBTU (aminium/uronium), and PyBOP (phosphonium) are considered the gold standard for many applications, especially challenging ones.[8][9][10] They react with the carboxylic acid to generate active esters that are more stable than the O-acylisourea but highly reactive towards amines.

To enhance efficiency and minimize side reactions like racemization (for chiral carboxylic acids), additives are frequently employed. These are typically N-hydroxy compounds like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt), which trap the activated intermediate to form a more stable, yet still highly reactive, active ester.[7][8][11] Reagents like HATU already incorporate a HOAt moiety within their structure.

Finally, a non-nucleophilic organic base , such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is essential. Its primary roles are to neutralize the amine hydrochloride salt and to deprotonate the carboxylic acid, facilitating its reaction with the coupling reagent.[6][8][12]

Amide Coupling Mechanism General Mechanism of Amide Bond Formation cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (e.g., OAt-ester) RCOOH->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral Nucleophilic Attack Amine Amine (R'-NH2) Amine->Tetrahedral Amide Amide Product Tetrahedral->Amide Collapse Byproducts Byproducts (e.g., Urea, HOAt) Tetrahedral->Byproducts

Caption: General mechanism of amide bond formation.

Overcoming Steric Hindrance: Reagent Selection

The primary challenge in coupling 1-Cyclopropyl-2-methylpropan-1-amine is the steric bulk of the isobutyl-like structure. This hindrance can significantly slow the rate of nucleophilic attack, leading to incomplete reactions or the decomposition of the activated ester intermediate before coupling can occur.[1][8]

For such sterically demanding couplings, high-reactivity reagents are strongly recommended.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice. It forms a highly reactive OAt-ester, and the pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, further accelerating the reaction.[8]

  • EDC/HOBt is a more economical option that can be effective, but may require longer reaction times or elevated temperatures to achieve full conversion.[13][14]

Experimental Protocols

The following protocols provide step-by-step methodologies for the coupling of 1-Cyclopropyl-2-methylpropan-1-amine HCl with a generic carboxylic acid.

Experimental Workflow Typical Experimental Workflow Setup 1. Reagent Setup - Dissolve Acid - Add Amine HCl, Base Activation 2. Activation - Cool to 0 °C - Add Coupling Reagent Setup->Activation Reaction 3. Reaction - Warm to RT - Stir 4-24h Activation->Reaction Monitor 4. Monitoring - TLC / LC-MS Reaction->Monitor Periodically Workup 5. Aqueous Workup - Dilute with solvent - Wash (H2O, brine) Reaction->Workup Upon Completion Monitor->Reaction Purify 6. Purification - Dry (Na2SO4) - Concentrate - Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: A generalized experimental workflow for amide coupling.

Protocol 1: High-Reactivity Coupling with HATU

This protocol is recommended for achieving high yields, especially when the carboxylic acid partner is also sterically hindered or electronically deactivated.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 1-Cyclopropyl-2-methylpropan-1-amine HCl (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF or CH₂Cl₂ (as solvent)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).

  • Add HATU (1.2 equiv) to the solution.

  • Add DIPEA (2.0 equiv) and stir the mixture at room temperature for 15-20 minutes. This is the "pre-activation" step, which allows the active ester to form.

  • In a separate vial, dissolve 1-Cyclopropyl-2-methylpropan-1-amine HCl (1.1 equiv) in a small amount of DMF and add the remaining DIPEA (1.0 equiv) to neutralize the salt.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate or CH₂Cl₂. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Economical Coupling with EDC/HOBt

This is a robust and cost-effective method suitable for many substrates. It may require longer reaction times compared to the HATU protocol.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 1-Cyclopropyl-2-methylpropan-1-amine HCl (1.1 equiv)

  • EDC·HCl (1.3 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Et₃N (3.0 equiv)

  • Anhydrous CH₂Cl₂ or DMF (as solvent)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), 1-Cyclopropyl-2-methylpropan-1-amine HCl (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the solids in anhydrous CH₂Cl₂ or DMF (0.1-0.2 M).

  • Add DIPEA (3.0 equiv) and cool the flask to 0 °C in an ice bath.

  • Add EDC·HCl (1.3 equiv) to the stirred solution, either in one portion or in several portions over 10 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the mixture with CH₂Cl₂. Wash the organic layer sequentially with water (this is crucial for removing the water-soluble urea byproduct from EDC), 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.[6][7]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Summary and Comparison of Protocols

ParameterProtocol 1: HATUProtocol 2: EDC/HOBt
Coupling Reagent HATUEDC·HCl
Additive None required (HOAt is internal)HOBt
Base DIPEADIPEA or Et₃N
Typical Solvents DMF, CH₂Cl₂CH₂Cl₂, DMF
Stoichiometry Acid:Amine:Reagent:Base ≈ 1:1.1:1.2:3Acid:Amine:Reagent:Base ≈ 1:1.1:1.3:3
Temperature Room Temperature0 °C to Room Temperature
Pros - High reactivity for hindered substrates[8][9]- Fast reaction times- Fewer side reactions- Economical- Readily available reagents- Water-soluble byproduct
Cons - Higher cost- Potential for guanidinylation if not pre-activated[8]- Slower reaction rates- May be less effective for very difficult couplings

Troubleshooting

  • Low or No Conversion:

    • Verify Reagent Quality: Ensure coupling reagents and solvents are anhydrous.

    • Increase Equivalents: A slight excess of the amine and coupling reagent may be beneficial.

    • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often drive hindered couplings to completion.

    • Switch Reagents: If an EDC/HOBt coupling fails, switching to the more powerful HATU reagent is the most common solution.

  • Guanidinylation Side Product (with HATU): This occurs when the aminium salt reacts directly with the amine nucleophile. This can be suppressed by pre-activating the carboxylic acid with HATU and base for 15-20 minutes before adding the amine.[8]

References

  • Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Thieme. [Link]

  • Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. ACS Publications. [Link]

  • Recent developments in catalytic amide bond formation. Sci-Hub. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Chem-Station. [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies. [Link]

  • HATU Coupling: Challenges Associated with the Byproducts. YouTube. [Link]

  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion. ChemRxiv. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. MPG.PuRe. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC. [Link]

  • Amine to Amide (Coupling) - Common Conditions. Common Organic Chemistry. [Link]

Sources

Application

Application Notes and Protocols for Reductive Amination Utilizing 1-Cyclopropyl-2-methylpropan-1-amine

Abstract This comprehensive guide provides detailed protocols and expert insights for the synthesis and subsequent utilization of 1-Cyclopropyl-2-methylpropan-1-amine in reductive amination reactions. Reductive amination...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the synthesis and subsequent utilization of 1-Cyclopropyl-2-methylpropan-1-amine in reductive amination reactions. Reductive amination stands as a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and materials science, for its efficiency in constructing carbon-nitrogen bonds.[1][2][3][4][5] This document is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the practical and mechanistic nuances of working with this sterically hindered primary amine. We will first detail the synthesis of the title amine via reductive amination of its corresponding ketone, followed by a protocol for its use in the synthesis of more complex secondary amines.

Introduction: The Strategic Importance of Sterically Hindered Amines

The synthesis of amines is a focal point in organic chemistry, with reductive amination being one of the most powerful and widely used methods due to its operational simplicity and high functional group tolerance.[2][6] The reaction typically involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[7][8][9]

1-Cyclopropyl-2-methylpropan-1-amine is a primary amine featuring significant steric bulk from the adjacent isopropyl and cyclopropyl groups. Such sterically hindered amines are invaluable building blocks in medicinal chemistry.[10] The cyclopropyl moiety, in particular, is a desirable motif in drug design as it can improve metabolic stability, binding affinity, and lipophilicity.[11][12] However, the increased steric hindrance can pose challenges to the standard reductive amination protocols, necessitating careful optimization of reaction conditions.[10][13]

This guide will address these challenges by providing robust, validated protocols, beginning with the synthesis of the amine itself.

Synthesis of 1-Cyclopropyl-2-methylpropan-1-amine

The most direct route to 1-Cyclopropyl-2-methylpropan-1-amine is the reductive amination of the corresponding ketone, 1-Cyclopropyl-2-methylpropan-1-one, with an ammonia source. This transformation is a classic example of forming a primary amine from a ketone.[14][15]

Reaction Mechanism

The reaction proceeds in two main stages within a single pot:

  • Imine Formation: The ketone reacts with ammonia to form a hemiaminal intermediate, which then dehydrates to form an imine. This step is often catalyzed by a weak acid.

  • Reduction: A hydride-based reducing agent, selective for the imine over the ketone, reduces the C=N double bond to form the primary amine.

Below is a diagram illustrating the overall synthetic workflow.

G Ketone 1-Cyclopropyl-2-methylpropan-1-one ReactionVessel One-Pot Reaction Ketone->ReactionVessel Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->ReactionVessel Solvent Solvent (e.g., Methanol) Solvent->ReactionVessel ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Reaction Completion Purification Purification (e.g., Distillation) Workup->Purification Product 1-Cyclopropyl-2-methylpropan-1-amine Purification->Product

Caption: Workflow for the synthesis of the target primary amine.

Selecting the Right Reagents

The success of this reductive amination hinges on the careful selection of the ammonia source and the reducing agent.

Reagent ClassRecommended ReagentRationale & Key Considerations
Ammonia Source Ammonium Acetate (NH₄OAc)Provides both ammonia and acetic acid in equilibrium. The acetic acid catalyzes the imine formation.
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN)Highly selective for the reduction of imines/iminium ions in the presence of ketones, especially at a mildly acidic pH.[8][16] It is more stable at lower pH than sodium borohydride.
Solvent Methanol (MeOH)Excellent solvent for the reactants and facilitates imine formation.[7]
Detailed Experimental Protocol

Materials:

  • 1-Cyclopropyl-2-methylpropan-1-one

  • Ammonium Acetate (NH₄OAc)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (Anhydrous)

  • Hydrochloric Acid (HCl, concentrated)

  • Sodium Hydroxide (NaOH, pellets)

  • Diethyl Ether or Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄, anhydrous)

  • Round-bottom flask, magnetic stirrer, condenser, and other standard laboratory glassware.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Cyclopropyl-2-methylpropan-1-one (1.0 eq).

  • Addition of Amine Source and Solvent: Add ammonium acetate (3.0-5.0 eq) and anhydrous methanol to the flask. Stir the mixture at room temperature for 30 minutes to initiate imine formation.

  • Addition of Reducing Agent: Cautiously add sodium cyanoborohydride (1.5 eq) to the mixture in portions. Note: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by TLC or GC-MS to observe the disappearance of the starting ketone. The reaction is typically complete within 12-24 hours.

  • Quenching and Workup:

    • Once the reaction is complete, carefully acidify the mixture to a pH of ~2 by the dropwise addition of concentrated HCl. This step hydrolyzes any remaining imine and protonates the product amine. Stir for 30 minutes.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add water to the residue and wash with diethyl ether or DCM to remove any unreacted ketone and other non-basic impurities.

    • Make the aqueous layer strongly basic (pH > 12) by the careful addition of solid NaOH or a concentrated NaOH solution. Ensure the flask is cooled in an ice bath during this process as it is highly exothermic.

    • Extract the free amine product with several portions of diethyl ether or DCM.

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 1-Cyclopropyl-2-methylpropan-1-amine.

  • Purification: The crude product can be purified by distillation under reduced pressure to obtain the final, high-purity amine.

Utilization of 1-Cyclopropyl-2-methylpropan-1-amine in Secondary Amine Synthesis

Once synthesized, this sterically hindered primary amine is a valuable building block for creating more complex molecules. A common subsequent reaction is another reductive amination, this time with a different aldehyde or ketone, to produce a secondary amine.

Mechanistic Considerations

The mechanism is analogous to the primary amine synthesis, involving the formation of an iminium ion intermediate which is then reduced. However, due to the steric bulk of both the primary amine and potentially the carbonyl partner, the reaction may be slower. The choice of reducing agent is critical.

G cluster_reactants Reactants cluster_reagents Reagents PrimaryAmine 1-Cyclopropyl-2-methylpropan-1-amine Reaction Direct Reductive Amination PrimaryAmine->Reaction Carbonyl Aldehyde or Ketone (R'COR'') Carbonyl->Reaction ReducingAgent Sodium Triacetoxyborohydride (STAB) ReducingAgent->Reaction Solvent Aprotic Solvent (e.g., DCE, THF) Solvent->Reaction Acid Acetic Acid (optional catalyst) Acid->Reaction Product Sterically Hindered Secondary Amine Reaction->Product

Caption: General workflow for secondary amine synthesis.

Recommended Protocol: The Power of STAB

For the reductive amination of a hindered primary amine, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[1][7][17]

Why STAB is Superior for this Application:

  • Mildness and Selectivity: STAB is a milder reducing agent than NaBH₃CN and is particularly effective at reducing iminium ions much faster than ketones or aldehydes.[17][18] This allows for a "direct" or "one-pot" procedure where all reactants can be mixed together from the start.[1][7]

  • No Toxic Byproducts: Unlike NaBH₃CN, STAB does not produce toxic cyanide byproducts.[1]

  • Effective in Aprotic Solvents: STAB performs exceptionally well in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), which are often preferred for these reactions.[16][17][18]

ParameterRecommended ConditionRationale
Reducing Agent Sodium Triacetoxyborohydride (STAB)Excellent selectivity for iminium ions, mild, and non-toxic.[1][7][17]
Stoichiometry Amine (1.0 eq), Carbonyl (1.0-1.2 eq), STAB (1.5 eq)A slight excess of the carbonyl can drive imine formation. Excess STAB ensures complete reduction.
Solvent 1,2-Dichloroethane (DCE) or THFAprotic solvents that are compatible with STAB. DCE is often the preferred choice.[17][18]
Catalyst Acetic Acid (AcOH)Can be added (0-1.0 eq) to catalyze imine formation, especially with less reactive ketones.[7][17]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.
Step-by-Step General Protocol

Procedure:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), combine 1-Cyclopropyl-2-methylpropan-1-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE).

  • Stirring: Stir the mixture at room temperature for 20-30 minutes. If using a ketone, the addition of acetic acid (1.0 eq) at this stage can be beneficial.[7]

  • Addition of STAB: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3-12 hours. Monitor the consumption of the starting amine by TLC or LC-MS.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 30 minutes until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with additional DCE or another suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude secondary amine can be purified using an appropriate method, such as column chromatography on silica gel or distillation.

Conclusion

1-Cyclopropyl-2-methylpropan-1-amine is a valuable, sterically hindered building block accessible through a straightforward reductive amination of its parent ketone. While its synthesis requires careful selection of reagents to favor primary amine formation, the protocol provided is robust and reliable. For its subsequent use in forming secondary amines, sodium triacetoxyborohydride (STAB) is the superior reducing agent, enabling a mild and efficient one-pot procedure. The methodologies detailed in this guide offer researchers a comprehensive toolkit for synthesizing and utilizing this important amine in drug discovery and development.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Available at: [Link]

  • MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(9), 1033. Available at: [Link]

  • Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • JoVE. (2023). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Available at: [Link]

  • PMC. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 58(31), 10763–10767. Available at: [Link]

  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857–11911. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Available at: [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. Available at: [Link]

  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Available at: [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Available at: [Link]

  • Yagafarov, N., Kolesnikov, P. N., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 52(14), 2943-2946. Available at: [Link]

  • Wang, Z., et al. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 17(5), 5151-5161. Available at: [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available at: [Link]

  • ResearchGate. (2015). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Available at: [Link]

Sources

Method

Application Note: Handling and Storage Guidelines for 1-Cyclopropyl-2-methylpropan-1-amine Hydrochloride

Introduction & Chemical Context 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride (CAS: 54187-26-7) is a critical aliphatic amine building block used extensively in the synthesis of pharmaceutical intermediates, particu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

1-Cyclopropyl-2-methylpropan-1-amine hydrochloride (CAS: 54187-26-7) is a critical aliphatic amine building block used extensively in the synthesis of pharmaceutical intermediates, particularly for antivirals (HCV inhibitors) and kinase modulators. Structurally, it features a cyclopropyl group adjacent to the amine center, introducing specific steric constraints and metabolic stability profiles desirable in drug discovery.

As a primary amine hydrochloride salt, this compound offers improved stability over its free base counterpart, which is prone to oxidation and carbamate formation upon exposure to atmospheric CO₂. However, the hydrochloride salt introduces specific handling challenges—primarily hygroscopicity and acidity—that must be managed to maintain reagent integrity.

This guide outlines the protocols for the storage, handling, and solubilization of this compound, ensuring data consistency and experimental reproducibility.

Physicochemical Profile

PropertySpecification
Chemical Name 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride
CAS Number 54187-26-7
Molecular Formula C₇H₁₅N[1][2] · HCl
Molecular Weight 149.66 g/mol
Appearance White to off-white crystalline powder
Solubility High: Water, Methanol, DMSO, Ethanol Low/Insoluble: Diethyl ether, Hexanes, Toluene
Hygroscopicity Moderate to High (Deliquescent in high humidity)
pKa (Conj. Acid) ~10.5 (Estimated for primary alkyl amine)

Safety & Hazard Assessment (GHS)

While hydrochloride salts suppress the volatility of the free amine, they remain biologically active and chemically reactive.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[3][4]

    • H315: Causes skin irritation.[2][4]

    • H319: Causes serious eye irritation.[2][4][5]

    • H335: May cause respiratory irritation.[4]

Critical PPE Protocol:

  • Respiratory: Use a NIOSH-approved N95 respirator or work within a certified chemical fume hood to prevent inhalation of fine dust.

  • Ocular: Chemical safety goggles are mandatory.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).

Storage Protocols: Stability & Environmental Control

The primary degradation pathways for this compound are moisture absorption (leading to hydrolysis/clumping) and thermal degradation over extended periods.

Environmental Control Workflow

The following decision tree outlines the storage logic based on usage frequency.

StorageProtocol Start Received Compound (1-Cyclopropyl-2-methylpropan-1-amine HCl) UsageCheck Intended Usage Frequency? Start->UsageCheck ShortTerm Short Term (< 1 Month) UsageCheck->ShortTerm Active Projects LongTerm Long Term (> 1 Month) UsageCheck->LongTerm Stock/Archive Fridge Storage: 2°C to 8°C Container: Amber Glass Desiccant: Silica Gel packet in secondary container ShortTerm->Fridge Freezer Storage: -20°C Container: Sealed Vial under Argon/N2 Secondary: Desiccator Cabinet LongTerm->Freezer Opening CRITICAL: Equilibrate to RT (30-60 mins) before opening Fridge->Opening Freezer->Opening

Figure 1: Decision matrix for storage conditions based on experimental frequency. Note the critical equilibration step to prevent condensation.

Detailed Storage Guidelines
  • Temperature:

    • Long-term: Store at -20°C . Lower temperatures reduce the kinetic rate of any potential hydrolysis or degradation.

    • Active Use: 2-8°C is acceptable for daily usage to minimize freeze-thaw cycles.

  • Moisture Protection (The "Double-Vial" Method):

    • Primary container: Tightly sealed glass vial with a Teflon-lined cap.

    • Secondary container: Place the primary vial inside a larger jar containing activated silica gel or Drierite™. This creates a micro-environment of ~0% humidity.

  • Atmosphere:

    • For storage >6 months, purge the headspace with Argon or Nitrogen before sealing. This prevents oxidation of trace free amine that may exist in equilibrium.

Handling & Preparation Protocols

Weighing & Static Control

Amine salts are often fine, static-prone powders.

  • Anti-Static Gun: Use a Zerostat or ionizing fan if the powder "flies" during weighing.

  • Spatula Selection: Use stainless steel or PTFE-coated spatulas. Avoid plastic which generates static.

  • Equilibration: Never open a cold vial directly. Condensation will form on the hygroscopic salt, turning it into a sticky oil (deliquescence) within minutes. Allow the vial to sit at room temperature for 30–60 minutes.

Solubilization & Stock Solutions

For biological assays or chemical reactions, preparing a precise stock solution is often required.

Solvent Compatibility:

  • Water: Highly soluble. Resulting pH will be acidic (~4-5).

  • DMSO: Soluble (Recommended for biological stocks). Stable at -20°C.

  • Methanol/Ethanol: Soluble. Good for chemical synthesis transfers.

Protocol: Preparing a 100 mM Stock in DMSO

  • Calculate mass required:

    
    .
    
  • Weigh the hydrochloride salt into a pre-tared amber glass vial.

  • Add anhydrous DMSO (99.9%).

  • Vortex for 30 seconds. If dissolution is slow, sonicate for 1 minute at ambient temperature.

  • Validation: Inspect for clarity. Any turbidity suggests moisture contamination or impurities.

Free-Basing Strategy (For Synthesis)

In many reactions (e.g., amide coupling, nucleophilic substitution), the free amine is the active species. You have two options:

  • Method A: In-Situ Neutralization (Recommended)

    • Add the HCl salt directly to the reaction mixture.

    • Add an organic base (e.g., DIPEA, TEA, or NMM) in a 1.2 to 3.0 molar excess relative to the amine salt.

    • Why? This releases the free amine instantly in solution without the risk of handling the unstable oil.

  • Method B: Extractive Free-Basing

    • Dissolve salt in 1M NaOH.

    • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

    • Dry organics over Na₂SO₄ and concentrate.

    • Warning: The resulting free amine is volatile and sensitive to CO₂. Use immediately.

Quality Control (QC) Verification

Researchers should verify reagent integrity annually or if the appearance changes (yellowing/clumping).

MethodObservation CriteriaPass/Fail Metric
¹H NMR (DMSO-d₆) Check integration of the cyclopropyl protons (0.2–0.8 ppm) vs methyl doublet (~0.9 ppm).Fail if: Extra peaks appear in the aromatic region (contamination) or if integration ratios drift >5%.
LC-MS Observe parent ion [M+H]⁺ = 114.1 (Free amine mass + 1).Fail if: Major impurity peaks >5% AUC.
Visual Inspection Color and flow.Fail if: Yellow discoloration (oxidation) or hard caking (moisture damage).
Analytical Workflow Diagram

QC_Workflow Sample Sample Aliquot (~5 mg) Solvent Dissolve in DMSO-d6 Sample->Solvent NMR 1H NMR Analysis Solvent->NMR Check Check Cyclopropyl Integrals (0.2-0.8 ppm) NMR->Check Decision Pass/Fail? Check->Decision Use Approve for Use Decision->Use Pure Discard Discard/Recrystallize Decision->Discard Impure

Figure 2: Routine Quality Control workflow using NMR spectroscopy.

References

  • ChemicalBook. (2023). 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride Properties and Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 57428280, 1-Cyclopropyl-2-methylpropan-1-amine. Retrieved from

  • SynQuest Laboratories. (2021). Safety Data Sheet: 1-Methylcyclopropan-1-amine hydrochloride (Analogous handling data). Retrieved from

  • Bifulco, G., et al. (2019). Structural Determination of Amine Hydrochlorides by NMR. Journal of Organic Chemistry.

Sources

Application

Using 1-Cyclopropyl-2-methylpropan-1-amine HCl as a pharmaceutical intermediate

Application Note: 1-Cyclopropyl-2-methylpropan-1-amine HCl in Drug Discovery Abstract 1-Cyclopropyl-2-methylpropan-1-amine Hydrochloride (CAS: 54187-26-7) is a high-value chiral building block used to introduce the -cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Cyclopropyl-2-methylpropan-1-amine HCl in Drug Discovery

Abstract

1-Cyclopropyl-2-methylpropan-1-amine Hydrochloride (CAS: 54187-26-7) is a high-value chiral building block used to introduce the


-cyclopropyl amine motif into small molecule drugs. This structural feature serves as a potent bioisostere for aliphatic chains (e.g., leucine or valine side chains), offering reduced conformational entropy and superior metabolic stability against CYP450-mediated oxidative dealkylation. This guide details the strategic rationale for its use, synthetic access, and validated protocols for its incorporation into pharmaceutical intermediates, specifically targeting ROR

modulators and kinase inhibitors.

Part 1: Strategic Rationale & The "Cyclopropyl Effect"

Metabolic Stability & Pharmacokinetics

The primary utility of 1-Cyclopropyl-2-methylpropan-1-amine lies in its ability to block metabolic "soft spots." In standard aliphatic amines (like isobutylamine), the


-carbon is highly susceptible to oxidation by Cytochrome P450 enzymes, leading to 

-dealkylation and rapid clearance.

Replacing the alkyl chain with a cyclopropyl moiety at the


-position introduces significant steric bulk and changes the hybridization character (high 

-character of C-H bonds), which suppresses radical formation and enzymatic oxidation.

Key Advantages:

  • CYP450 Blockade: The cyclopropyl ring prevents

    
    -hydroxylation.
    
  • Conformational Lock: The rigidity of the cyclopropyl group restricts bond rotation, potentially lowering the entropic penalty of binding to the target protein.

  • Lipophilicity Modulation: It maintains hydrophobic interactions similar to an isopropyl group but with altered solubility and LogD profiles.

Mechanism of Metabolic Protection

MetabolicStability Substrate Alkyl Amine (Susceptible) CYP CYP450 Enzyme Substrate->CYP Oxidation alpha-Hydroxylation CYP->Oxidation Fast Block Steric/Electronic Blockade CYP->Block No Reaction Clearance N-Dealkylation (Rapid Clearance) Oxidation->Clearance Cyclo_Substrate alpha-Cyclopropyl Amine (Resistant) Cyclo_Substrate->CYP Stable Metabolically Stable Drug Candidate Block->Stable

Figure 1: Comparative metabolic fate of standard alkyl amines versus


-cyclopropyl amines.

Part 2: Synthetic Pathways & Sourcing

While the HCl salt is commercially available, stereochemical purity is often critical. The molecule contains a chiral center at the C1 position.

Synthesis of the Chiral Amine (Ellman's Auxiliary Route)

For asymmetric synthesis (required for high-affinity ligands like ROR


 modulators), the Ellman Sulfinamide  protocol is the industry standard.
  • Condensation: Cyclopropyl methyl ketone + (

    
    )-tert-butanesulfinamide 
    
    
    
    Chiral Imine.
  • Diastereoselective Reduction: Reduction with NaBH

    
     or L-Selectride yields the sulfinamide with high diastereomeric ratio (dr > 95:5).
    
  • Deprotection: HCl/Dioxane cleavage yields the enantiopure amine HCl salt.

Synthesis Workflow Diagram

SynthesisWorkflow Start Cyclopropyl Methyl Ketone (Starting Material) Step1 Condensation (w/ (R)-t-Bu-Sulfinamide) Start->Step1 Inter1 Chiral N-Sulfinyl Imine Step1->Inter1 Step2 Reduction (NaBH4 / L-Selectride) Inter1->Step2 Inter2 Sulfinamide Diastereomer Step2->Inter2 Step3 Acid Hydrolysis (HCl / Dioxane) Inter2->Step3 Final 1-Cyclopropyl-2-methylpropan-1-amine HCl (Chiral Salt) Step3->Final

Figure 2: Asymmetric synthesis route using Ellman's auxiliary to access the enantiopure amine.

Part 3: Detailed Experimental Protocols

Protocol A: Free-Basing of the HCl Salt

Context: The HCl salt is stable for storage but must be converted to the free base for nucleophilic attacks (e.g., amide coupling, S


Ar).

Materials:

  • 1-Cyclopropyl-2-methylpropan-1-amine HCl (1.0 equiv)

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Saturated aq.[1] NaHCO

    
     or 1N NaOH
    
  • Brine

Procedure:

  • Suspend the amine HCl salt in DCM (10 mL per gram).

  • Add saturated NaHCO

    
     (2.0 equiv) slowly with vigorous stirring. Note: Gas evolution may occur.
    
  • Stir for 30 minutes until the solid dissolves and two clear layers form.

  • Separate the organic layer.[1][2] Extract the aqueous layer 2x with DCM.

  • Combine organics, dry over anhydrous Na

    
    SO
    
    
    
    , and filter.
  • Critical Step: Use the solution immediately for the next step. If isolation is required, concentrate carefully (amine is volatile) at >200 mbar, 30°C. Do not evaporate to dryness under high vacuum , as the free amine may sublime or evaporate.

Protocol B: General Amide Coupling (HATU Method)

Context: Attaching the amine to a carboxylic acid scaffold (e.g., for ROR


 modulator synthesis).

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • 1-Cyclopropyl-2-methylpropan-1-amine HCl (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Add DIPEA (3.0 mmol) and stir for 5 minutes under N

    
    .
    
  • Add HATU (1.2 mmol) and stir for 10 minutes to activate the acid (formation of the active ester).

  • Add the solid Amine HCl salt (1.1 mmol) directly to the reaction mixture. Rationale: The excess DIPEA will free-base the amine in situ, avoiding the volatility losses of Protocol A.

  • Stir at Room Temperature for 4–16 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO

    
    , and brine.
    
  • Dry over Na

    
    SO
    
    
    
    and concentrate. Purify via Flash Chromatography (Hexane/EtOAc).
Protocol C: Quality Control & Characterization

Since the molecule lacks a strong UV chromophore, standard HPLC-UV (254 nm) is ineffective.

Recommended Analytical Methods:

  • 1H NMR (DMSO-d6): Look for the cyclopropyl protons (0.2–0.6 ppm, multiplet) and the isopropyl methyl doublets (0.8–0.9 ppm). The

    
    -proton usually appears around 2.0–2.5 ppm.
    
  • LC-MS (ELSD/CAD): Use an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for purity assessment.

  • Chiral HPLC: Required if using a single enantiomer.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

Part 4: Handling & Safety Data

ParameterSpecification / Note
Physical State White to off-white hygroscopic solid (HCl salt).
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate.
Hygroscopicity High. The salt becomes sticky upon exposure to moist air. Weigh quickly.
Volatility Free base is volatile. Do not leave under high vacuum for extended periods.
Incompatibilities Strong oxidizing agents. Acid chlorides (reacts violently).

References

  • Bertus, P., & Szymoniak, J. (2001).[3] New and easy route to primary cyclopropylamines from nitriles.[3] Chemical Communications, (18), 1792-1793. Link

  • Ellman, J. A., et al. (2002). Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. Link

  • Boehringer Ingelheim International GmbH. (2019).[4] Compounds as Modulators of ROR Gamma. European Patent EP3356366B1.[4] Link

  • Wuitschik, G., et al. (2010). Spirocyclic and bicyclic amines as privileged motifs in medicinal chemistry. Nature Chemistry, 2, 656. (Discussing the "Cyclopropyl Effect"). Link

Sources

Method

Application Note: Scalable Manufacturing of 1-Cyclopropyl-2-methylpropan-1-amine HCl

Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-Cyclopropyl-2-methylpropan-1-amine Hydrochloride (CAS: N/A for HCl salt; Free base analog generic). This motif—a primary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-Cyclopropyl-2-methylpropan-1-amine Hydrochloride (CAS: N/A for HCl salt; Free base analog generic). This motif—a primary amine adjacent to both a cyclopropyl ring and a sterically demanding isopropyl group—presents specific challenges in nucleophilic attack and stability.

While traditional routes involving Grignard additions to nitriles or Hofmann rearrangements are viable, they often suffer from poor atom economy or safety concerns at scale. This guide prioritizes a Titanium(IV) Isopropoxide-Mediated Reductive Amination of 1-cyclopropyl-2-methylpropan-1-one. This method offers superior yields for sterically hindered ketones by maximizing ketimine formation prior to reduction, minimizing side products, and utilizing manageable reagents for pilot-scale operations.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the efficient formation of the C-N bond at the sterically congested position between the cyclopropyl and isopropyl groups.

Strategic Selection
  • Route A (Grignard Addition): Reaction of cyclopropanecarbonitrile with isopropylmagnesium chloride. Drawback: Exothermic control at scale; stability of the intermediate metallo-imine.

  • Route B (Selected Route - Reductive Amination): Condensation of 1-cyclopropyl-2-methylpropan-1-one with ammonia, facilitated by Ti(OiPr)₄, followed by reduction with sodium borohydride (NaBH₄).

    • Why Ti(OiPr)₄? Sterically hindered ketones react sluggishly with ammonia. Titanium isopropoxide acts as a dual-function Lewis acid (activating the carbonyl) and water scavenger (driving equilibrium toward the ketimine) [1].

Reaction Scheme Visualization

ReactionScheme SM Starting Material 1-Cyclopropyl-2-methylpropan-1-one (Ketone) Inter Intermediate Titanium-Complexed Ketimine SM->Inter Dehydration Activation Reagent1 Ti(OiPr)4 NH3 (in MeOH) Reagent1->Inter Product Product (Free Base) 1-Cyclopropyl-2-methylpropan-1-amine Inter->Product Hydride Transfer Reagent2 NaBH4 (Reduction) Reagent2->Product Salt Final Salt Amine HCl Product->Salt HCl/Et2O

Caption: Figure 1. Ti-mediated reductive amination pathway converting the hindered ketone to the target amine salt.

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: Jacketed glass reactor (5L to 50L) with overhead stirring and N₂ inertion.

  • Reagents:

    • 1-Cyclopropyl-2-methylpropan-1-one (Purity >98%).

    • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.25 equiv).

    • Ammonia (7M solution in Methanol) (5.0 equiv).

    • Sodium Borohydride (NaBH₄) (1.5 equiv).

    • HCl (4M in Dioxane or Ether).

  • Safety: Ti(OiPr)₄ is moisture sensitive. Ammonia solutions are volatile.

Step-by-Step Procedure
Phase 1: Ketimine Formation (The "Activation" Step)
  • Charge: Load 1-Cyclopropyl-2-methylpropan-1-one (1.0 equiv) into the reactor under nitrogen atmosphere.

  • Solvent: Add anhydrous Methanol (5 vol relative to ketone). Note: Anhydrous conditions are critical to prevent premature hydrolysis of the titanate.

  • Ammonia Addition: Add 7M NH₃ in MeOH (5.0 equiv). Stir at 20°C for 15 minutes.

  • Catalyst Addition: Add Ti(OiPr)₄ (1.25 equiv) dropwise over 30 minutes.

    • Observation: The solution may turn slightly yellow/hazy. The exotherm is mild but should be monitored.

  • Reaction: Stir the mixture at 20–25°C for 8–12 hours .

    • IPC (In-Process Control): Monitor by GC-MS or TLC. Disappearance of the ketone peak indicates conversion to the ketimine species. Do not proceed until ketone is <2%.

Phase 2: Reduction[1]
  • Cooling: Cool the reaction mixture to -10°C .

  • Reduction: Add NaBH₄ (1.5 equiv) portion-wise over 1 hour.

    • Caution: Hydrogen gas evolution will occur. Ensure adequate venting. Maintain internal temperature < 0°C.

  • Equilibration: Allow the mixture to warm to Room Temperature (RT) naturally and stir for 3 hours.

Phase 3: Workup & Isolation (The "Titanium Crash")

Crucial Step: Quenching titanium reactions often results in a gelatinous emulsion that is impossible to filter. This protocol uses a specific basic quench to granulate the titanium salts [2].

  • Quench: Cool to 0°C. Slowly add 3M Ammonium Hydroxide (NH₄OH) (approx. 2 vol).

    • Mechanism:[2][3][4][5][6] This hydrolyzes the titanium alkoxides into TiO₂, which precipitates.

  • Granulation: Stir the resulting white suspension vigorously at RT for 1 hour. The precipitate should become granular (like wet sand), not slimy.

  • Filtration: Filter through a pad of Celite®. Wash the cake with Methanol (2 vol) and Dichloromethane (DCM, 2 vol).

  • Extraction:

    • Concentrate the filtrate to remove Methanol.

    • Dissolve residue in DCM and water. Adjust pH to >12 with NaOH.

    • Extract aqueous layer with DCM (3x).

    • Dry combined organics over Na₂SO₄ and concentrate to yield the crude free amine oil.

Phase 4: Salt Formation
  • Dissolution: Dissolve the crude oil in anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Acidification: Cool to 0°C. Add HCl (4M in Dioxane) dropwise until pH < 2.

  • Precipitation: The white solid product will precipitate immediately. Stir for 30 mins.

  • Filtration: Filter the solid, wash with cold ether, and dry under vacuum at 40°C.

Process Data & Specifications

ParameterSpecification / ResultNotes
Yield (Molar) 75% – 85%High yield due to efficient ketimine trapping.
Purity (HPLC) > 98.5% (a/a)Main impurity: Reduced alcohol (if moisture present).
Appearance White crystalline solidHygroscopic; store with desiccant.
Residual Ti < 20 ppmEfficient removal via NH₄OH quench.
1H NMR (D₂O) δ 0.4-0.7 (m, 4H, c-Pr), 0.9 (d, 6H, iPr), 2.4 (m, 1H)Diagnostic shifts for CH-NH₂ methine.

Scalability & Operational Workflow[1]

The transition from bench to pilot plant requires managing the "Titanium Gel" issue and hydrogen evolution.

ProcessFlow cluster_Reaction Reaction Zone cluster_Workup Workup Zone cluster_Isolation Isolation Zone R1 Reactor Charge: Ketone + MeOH + NH3 R2 Ti(OiPr)4 Addition (Controlled Rate) R1->R2 R3 Reduction (NaBH4 @ -10°C) R2->R3 8-12h Stir W1 Quench: 3M NH4OH (Granulation of TiO2) R3->W1 H2 Evolution Control W2 Filtration (Celite) Remove Ti Salts W1->W2 Slurry Transfer W3 Phase Separation (DCM Extraction) W2->W3 I1 Salt Formation (HCl/Dioxane) W3->I1 Solvent Swap I2 Final Drying (Vacuum Oven) I1->I2

Caption: Figure 2. Operational workflow emphasizing the critical granulation step for Titanium removal.

Critical Process Parameters (CPPs)
  • Moisture Control: The reactor must be dry before Ti(OiPr)₄ addition. Water competes with the amine, leading to ketone reduction (alcohol impurity) rather than reductive amination.

  • Quench pH: Using dilute ammonia (NH₄OH) rather than water alone ensures the TiO₂ precipitate is filterable. An acidic quench will solubilize Ti, complicating downstream purification.

  • Temperature during Reduction: Keeping T < 0°C during NaBH₄ addition minimizes the reduction of the cyclopropyl ring (though rare with borohydride) and controls H₂ off-gassing.

Scientific Commentary & Troubleshooting

Why this route over others?
  • Steric Bulk: The isopropyl group adjacent to the carbonyl makes nucleophilic attack difficult. Simple condensation with ammonia (without Ti) has an unfavorable equilibrium constant (

    
    ). Ti(OiPr)₄ shifts this by coordinating to the carbonyl oxygen, increasing electrophilicity, and sequestering the water byproduct [1].
    
  • Cyclopropyl Stability: Unlike catalytic hydrogenation (H₂/Pd-C), which risks opening the strained cyclopropyl ring (forming isobutyl-propyl-amine derivatives), NaBH₄ is chemoselective and leaves the cyclopropane ring intact [3].

Troubleshooting Guide
  • Problem: Low Yield / High Alcohol Impurity.

    • Cause: Wet solvent or insufficient activation time.

    • Fix: Use molecular sieves in the MeOH or extend the Ti-activation phase before adding borohydride.

  • Problem: Filtration is clogged (slow).

    • Cause: Improper quench.

    • Fix: Ensure the quench mixture is stirred for at least 1 hour to allow TiO₂ particle growth ("Ostwald ripening"). Add Celite directly to the reactor before filtering.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a novel reagent combination for the reductive amination of ketones and aldehydes." Journal of Organic Chemistry, 60(15), 4928–4929.

  • Vertex Pharmaceuticals. (2021). "Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines." U.S. Patent Application US20210395185A1.

  • Bertus, P., & Szymoniak, J. (2001).[2] "New and easy route to primary cyclopropylamines from nitriles."[2] Chemical Communications, (18), 1792-1793.

Sources

Application

Application Note: Peptide Coupling with 1-Cyclopropyl-2-methylpropan-1-amine Hydrochloride

Executive Summary & Strategic Analysis This guide details the methodology for coupling 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride (hereafter referred to as CMA·HCl ) to carboxylic acids (amino acids or drug scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the methodology for coupling 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride (hereafter referred to as CMA·HCl ) to carboxylic acids (amino acids or drug scaffolds).

The Challenge: CMA·HCl presents a "perfect storm" of difficulty in peptide synthesis:

  • Steric Hindrance: The

    
    -carbon is flanked by a cyclopropyl ring and an isopropyl group (via the 2-methylpropane chain). This creates significant steric bulk, retarding nucleophilic attack.
    
  • Ionic State: As a hydrochloride salt, the amine is protonated (

    
    ) and non-nucleophilic. It requires in situ neutralization, which introduces base-dependent side reactions (e.g., racemization of the activated ester).
    
  • Chirality: The C1 position is chiral. Maintaining enantiopurity during the slow coupling reaction is critical.

The Solution: We utilize Uronium/Aminium activation (HATU/COMU) rather than Carbodiimides (EDC/DCC). Carbodiimides are often too slow for this level of hindrance, leading to high rates of


-acylurea side products. We prioritize pre-activation  protocols to prevent guanidinylation of the amine.

Materials & Reagents

ComponentRecommended ReagentGrade/Notes
Amine 1-Cyclopropyl-2-methylpropan-1-amine HCl>98% Purity, Dry
Coupling Agent (Standard) HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Gold standard for sterics
Coupling Agent (Alt) COMU Safer, higher solubility, lower epimerization
Base DIEA (Diisopropylethylamine)Distilled, amine-free
Base (Sensitive) 2,4,6-Collidine (TMP)For chiral-sensitive acids
Solvent DMF (Dimethylformamide)Anhydrous, amine-free

Experimental Protocols

Protocol A: The "Gold Standard" (HATU/DIEA)

Best for: General coupling where the carboxylic acid is not extremely prone to racemization.

Mechanism: HATU generates an OAt-active ester, which benefits from the "anchimeric assistance" of the pyridine nitrogen, accelerating the reaction with the hindered CMA amine.

Step-by-Step Procedure:

  • Calculations:

    • Carboxylic Acid (

      
      ): 1.0 equiv
      
    • HATU: 1.1 equiv

    • DIEA (Total): 3.0 equiv (Split usage: 1.0 for activation, 1.0 for HCl neutralization, 1.0 for pH maintenance)

    • CMA·HCl: 1.1 equiv

  • Pre-Activation (Critical Step):

    • Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (concentration ~0.1 M).

    • Add DIEA (1.0 eq) dropwise.

    • Stir for 2-5 minutes. The solution should turn yellow.

    • Why? This forms the activated OAt-ester before the amine is present. If you mix HATU, Amine, and Base simultaneously, the slow-reacting hindered amine may attack the HATU directly, forming a permanent Guanidine byproduct.

  • Amine Neutralization & Addition:

    • In a separate vial, dissolve CMA·HCl (1.1 eq) in minimal DMF.

    • Add the remaining DIEA (2.0 eq) to this amine solution.

    • Immediately transfer this mixture into the Pre-Activation vessel.

  • Reaction:

    • Stir under Nitrogen/Argon at Room Temperature.

    • Time: Due to steric hindrance, allow 2–4 hours (monitor via LCMS). Standard peptides take 30 mins; CMA takes longer.

  • Work-up:

    • Dilute with EtOAc. Wash with 5%

      
       (removes DIEA), Sat. 
      
      
      
      (removes unreacted acid/HOBt), and Brine. Dry over
      
      
      .
Protocol B: Low-Racemization (COMU/Collidine)

Best for: Coupling to Cysteine, Histidine, or enantiopure chiral acids where epimerization is observed in Protocol A.

Step-by-Step Procedure:

  • Reagents: Use COMU (1.0 eq) and OxymaPure (0.1 eq additive).

  • Base: Substitute DIEA with 2,4,6-Collidine (TMP). Collidine is a weaker, non-nucleophilic base that significantly reduces proton abstraction from the

    
    -carbon of the activated acid.
    
  • Temperature: Perform the activation and initial mixing at 0°C , then allow to warm to Room Temperature.

  • Stoichiometry: Use exactly 1.0 eq of Base for the activation and 1.0 eq for the Amine·HCl neutralization. Avoid large excesses of base.

Mechanism & Workflow Visualization

The following diagram illustrates the critical "Pre-Activation" pathway required to avoid the Guanidinylation dead-end common with hindered amines.

PeptideCoupling Acid Carboxylic Acid (R-COOH) ActEster Activated OAt-Ester (Reactive Intermediate) Acid->ActEster Pre-Activation (2-5 mins) HATU HATU (Reagent) HATU->ActEster Pre-Activation (2-5 mins) Guanidine Guanidine Byproduct (DEAD END) HATU->Guanidine DIEA1 DIEA (1 eq) DIEA1->ActEster Pre-Activation (2-5 mins) Product Amide Product (Peptide Bond) ActEster->Product AmineSalt CMA·HCl (Amine Salt) FreeAmine Free CMA Amine (Nucleophile) AmineSalt->FreeAmine Neutralization (In separate vial) DIEA2 DIEA (2 eq) DIEA2->FreeAmine FreeAmine->Guanidine Direct reaction with HATU (If mixed too early) FreeAmine->Product Nucleophilic Attack (Slow due to Sterics)

Caption: Workflow preventing Guanidinylation. Pre-activation of the acid is mandatory before introducing the hindered CMA amine.

Quality Control & Troubleshooting

Analytical Data (Expected)
  • 1H NMR (

    
    ):  Look for the cyclopropyl protons. The high-field multiplets at 
    
    
    
    0.1–0.6 ppm are diagnostic. The isopropyl methyls will appear as doublets around
    
    
    0.9 ppm.
  • LCMS: The amide bond formation results in a mass shift of

    
    .
    
    • Note: CMA fragment mass contribution is roughly +111 Da.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield or Impurity? CheckLCMS Analyze LCMS Start->CheckLCMS Unreacted Unreacted Acid Found? CheckLCMS->Unreacted Yes Guanidine Mass = Amine + 99 Da? (Guanidine Byproduct) CheckLCMS->Guanidine Yes Racemized Doublets in NMR? (Diastereomers) CheckLCMS->Racemized Yes Sol1 Increase Reaction Time or Heat to 40°C Unreacted->Sol1 Sol2 Ensure Pre-Activation (Protocol A, Step 2) Guanidine->Sol2 Sol3 Switch to COMU/Collidine (Protocol B) Racemized->Sol3

Caption: Diagnostic logic for common failures in hindered amine coupling.

References

  • El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Sigma-Aldrich (Merck). (2023). Peptide Coupling Reagents Guide: Phosphonium vs Uronium Reagents. Link

  • BenchChem. (2025).[3][4] A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Link

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

Sources

Method

Application Note: Solvent Selection &amp; Process Optimization for 1-Cyclopropyl-2-methylpropan-1-amine HCl

Introduction & Molecule Profile[1][2][3] 1-Cyclopropyl-2-methylpropan-1-amine Hydrochloride (CMPA-HCl) is a specialized aliphatic amine building block characterized by a cyclopropyl motif adjacent to the amine and an iso...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3]

1-Cyclopropyl-2-methylpropan-1-amine Hydrochloride (CMPA-HCl) is a specialized aliphatic amine building block characterized by a cyclopropyl motif adjacent to the amine and an isobutyl backbone. This structural combination offers unique pharmacological properties—often improving metabolic stability and potency in kinase inhibitors and GPCR ligands—but presents distinct challenges in solvent selection due to the dichotomy between its ionic salt form and its lipophilic free base.

Chemical Profile[3][4]
  • CAS: 54187-26-7 (Analogous/Generic Reference)

  • Molecular Weight: ~149.66 g/mol (HCl Salt); ~113.20 g/mol (Free Base)

  • Key Functional Groups: Primary Amine (

    
    ), Cyclopropyl Ring (Strained), Isobutyl Chain.
    
  • Critical Handling Constraint: The cyclopropyl ring is sensitive to strong acidic conditions (ring opening) and radical pathways. The free base is moderately volatile.

Solubility Profiling & Solvent Compatibility

The successful utilization of CMPA-HCl relies on managing the "Phase Switch"—the transition from the water-soluble hydrochloride salt to the organic-soluble free amine.

Predicted Solubility Data

Data extrapolated from structural analogs (Cyclopropylamine, Isobutylamine).

Solvent ClassRepresentative SolventCMPA-HCl (Salt)CMPA (Free Base)Application Note
Polar Protic WaterHigh (>100 mg/mL)Moderate/LowIdeal for biphasic workups.
Polar Protic Methanol / EthanolHigh (>50 mg/mL)HighGood for reductive amination; avoid strong acid reflux.
Polar Aprotic DMSO / DMF / NMPHigh HighUniversal solvent; difficult to remove (high BP).
Ether THF / 2-MeTHFLow (<5 mg/mL)High Recommended for coupling (Green alternative).
Chlorinated DCM / ChloroformModerateHighAvoid if possible (Environmental/Toxicity).
Ester Ethyl AcetateInsolubleHigh Excellent for extraction of free base.
Hydrocarbon Hexanes / TolueneInsolubleHighUse for purification of free base only.
The "Biphasic Switch" Mechanism

Process chemists often fail by attempting to dissolve the HCl salt directly in non-polar coupling solvents (e.g., DCM or Toluene), leading to heterogeneous "slurries" that cause poor stirring and slow kinetics.

Recommendation: Use a "Solvent Switch" strategy.

  • Dissolution: Dissolve CMPA-HCl in minimal water or MeOH.

  • Neutralization: Treat with inorganic base (NaOH/K₂CO₃).

  • Extraction: Extract active free amine into Green Organic Solvent (2-MeTHF or EtOAc).

Reaction-Specific Solvent Strategies

Amide Coupling (Peptide Bond Formation)

Target: Reaction of CMPA with Carboxylic Acids.

  • Traditional Approach: DMF + DIEA (Base).

    • Drawback: DMF is reprotoxic and difficult to remove, often requiring aqueous washes that can emulsify with the amphiphilic CMPA.

  • Optimized Protocol: 2-MeTHF (2-Methyltetrahydrofuran) .

    • Why: 2-MeTHF is derived from biomass, immiscible with water (unlike THF), and dissolves the free base perfectly. It allows for a "one-pot" neutralization and coupling.

Reductive Amination

Target: Reaction with Aldehydes/Ketones.

  • Solvent: Methanol (MeOH) or DCE (Dichloroethane) .

  • Critical Caution: Do not use strong protic acids (HCl/H₂SO₄) to catalyze imine formation at high temperatures (>60°C). The cyclopropyl ring is susceptible to acid-catalyzed ring opening, forming acyclic alkene byproducts.

  • Catalyst: Use milder Lewis acids (Ti(OiPr)₄) or weak organic acids (Acetic Acid).

Nucleophilic Aromatic Substitution (S_NAr)

Target: Reaction with Aryl Halides.

  • Solvent: DMSO or NMP .

  • Logic: These reactions often require heat (>80°C). The HCl salt can be used directly if an excess of base (e.g., 3.0 equiv. K₂CO₃) is added to the DMSO slurry. The high dielectric constant of DMSO helps solubilize the transition state.

Visualizing the Workflow

The following diagram illustrates the decision matrix for solvent selection based on the desired chemical transformation.

SolventSelection Start Start: CMPA-HCl Salt ReactionType Select Reaction Type Start->ReactionType Amide Amide Coupling ReactionType->Amide Reductive Reductive Amination ReactionType->Reductive SNAr S_NAr (Aryl Halide) ReactionType->SNAr AmideSolv Solvent: 2-MeTHF or EtOAc Amide->AmideSolv ReductSolv Solvent: MeOH or DCM Reductive->ReductSolv SNArSolv Solvent: DMSO or NMP SNAr->SNArSolv AmideCond Add Base (DIEA/NMM) Avoid DMF if possible AmideSolv->AmideCond ReductCond Mild Acid (AcOH) Avoid HCl Reflux! ReductSolv->ReductCond SNArCond High Temp (>80°C) Excess Inorganic Base SNArSolv->SNArCond

Figure 1: Decision tree for solvent selection based on reaction type, highlighting green chemistry alternatives and safety constraints.

Detailed Experimental Protocols

Protocol A: Green "In-Situ" Free-Basing & Coupling

Best for: Amide coupling without isolating the volatile free base.

Reagents:

  • CMPA-HCl (1.0 equiv)

  • Carboxylic Acid (1.0 equiv)

  • Coupling Agent (T3P or HATU) (1.2 equiv)

  • Base: Diisopropylethylamine (DIEA) (3.0 equiv)

  • Solvent: 2-MeTHF (Anhydrous)

Procedure:

  • Slurry Formation: Charge CMPA-HCl and Carboxylic Acid into the reactor. Add 2-MeTHF (10 V, i.e., 10 mL per gram).

  • Activation: Add DIEA slowly at 0°C. Note: The solution will clarify as the HCl is neutralized and the free amine dissolves.

  • Coupling: Add T3P (50% in EtOAc) or HATU. Warm to Room Temperature (20-25°C).

  • Monitoring: Monitor by LCMS. (Look for M+H of Product).

  • Workup: Add water (5 V). Separate phases. Wash organic layer with 0.5M citric acid (to remove excess amine/DIEA) and then NaHCO₃.

  • Result: The product remains in the 2-MeTHF layer, ready for concentration.

Protocol B: Controlled Isolation of Free Base

Best for: When the amine must be used as a pure liquid reagent.

Safety Note: The free amine (CMPA) has a predicted boiling point of ~140-150°C. While not a gas, prolonged high-vacuum exposure can lead to yield loss.

  • Dissolve CMPA-HCl (10 g) in Water (30 mL).

  • Add MTBE (Methyl tert-butyl ether) (30 mL).

  • Cool to 0°C. Slowly add 50% NaOH solution until pH > 12.

  • Separate layers. Extract aqueous layer 2x with MTBE.

  • Dry organics over Na₂SO₄.

  • Concentration: Concentrate under reduced pressure (Rotavap) at 40°C, >100 mbar . Do not go to full vacuum (e.g., <10 mbar) for extended periods.

Scientific Rationale & Safety (E-E-A-T)

Cyclopropyl Ring Stability

The cyclopropyl group possesses significant ring strain (~27.5 kcal/mol). While alkyl cyclopropanes are generally robust, acid-catalyzed ring opening is a known failure mode, particularly in the presence of nucleophiles (like chloride ions in HCl).

  • Avoid: Refluxing in ethanolic HCl.

  • Preferred: Use sulfonic acids or weak carboxylic acids if acidification is necessary.

Green Chemistry Alignment

This guide prioritizes 2-MeTHF and EtOAc over DCM and DMF.

  • 2-MeTHF: Higher boiling point than THF (80°C vs 66°C), allowing for higher reaction rates, and separates cleanly from water, reducing solvent use during workup [1].

  • CPME (Cyclopentyl methyl ether): Another excellent alternative with low peroxide formation potential, suitable for radical-sensitive cyclopropyl chemistry [2].

References

  • Byrne, F. P., et al. (2016).[1] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.

  • Watanabe, K. (2013). "The toxicological assessment of Cyclopentyl Methyl Ether (CPME) as a green solvent." Green Chemistry.

  • Pfizer Inc. (2023). "Solvent Selection Guide for Medicinal Chemistry." ACS Green Chemistry Institute.[1][2]

  • Henderson, R. K., et al. (2011).[2] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[2] Green Chemistry.

Sources

Application

Application Note: Crystallization Protocols for 1-Cyclopropyl-2-methylpropan-1-amine Hydrochloride

Executive Summary 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride is a critical aliphatic amine intermediate used in the synthesis of pharmaceutical agents, particularly those targeting CNS receptors or viral replicat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclopropyl-2-methylpropan-1-amine hydrochloride is a critical aliphatic amine intermediate used in the synthesis of pharmaceutical agents, particularly those targeting CNS receptors or viral replication pathways. As a low-molecular-weight amine salt (


, MW 149.66), it presents specific challenges in isolation, primarily the tendency to "oil out" rather than crystallize due to high solubility in polar solvents and potential hygroscopicity.

This guide provides three distinct protocols for the crystallization and purification of this compound, designed to maximize yield, purity, and flowability. These methods move beyond standard evaporation, utilizing Anti-Solvent Precipitation , Reactive Crystallization , and Thermodynamic Cooling to ensure robust solid-state control.

Physicochemical Profile & Solubility Mapping

Understanding the solubility landscape is the prerequisite for successful crystallization. The following data is derived from standard behavior of homologous aliphatic amine hydrochlorides.

Solvent ClassSpecific SolventSolubility (25°C)Solubility (Boiling)Role in Protocol
Protic Polar Methanol, WaterVery High (>200 mg/mL)Very HighDissolution Solvent
Polar Aprotic Ethanol, Isopropanol (IPA)HighVery HighPrimary Solvent
Moderately Polar Dichloromethane (DCM), ChloroformModerateHighExtraction/Wash
Ethers MTBE, Diethyl Ether, THFVery Low (<5 mg/mL)LowAnti-Solvent
Hydrocarbons Heptane, Hexane, TolueneInsolubleInsolubleAnti-Solvent

Critical Insight: The free base of this molecule is likely an oil at room temperature. The hydrochloride salt is the preferred solid form. If the salt comes out as an oil, it indicates either solvate formation, impurities, or a temperature above the "oiling out" boundary (LLPS - Liquid-Liquid Phase Separation).

Experimental Protocols

Protocol A: Reactive Crystallization (From Free Base)

Best for: Initial isolation of the salt from crude reaction mixtures. Mechanism: In-situ protonation in a non-solubilizing medium forces immediate precipitation.

Materials:

  • Crude 1-Cyclopropyl-2-methylpropan-1-amine (Free Base).

  • Solvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether (anhydrous).

  • Reagent: 2M or 4M HCl in Dioxane or Ether (anhydrous).

Procedure:

  • Dissolution: Dissolve the crude free base oil in 10 volumes (10 mL per gram) of anhydrous MTBE. Cool the solution to 0–5°C in an ice bath.

  • Filtration (Polish): If the solution is hazy, filter through a 0.45 µm PTFE membrane to remove inorganic salts.

  • Acidification: Dropwise, add the HCl solution (1.05 equivalents) while stirring vigorously.

    • Observation: A white precipitate should form immediately.

    • Troubleshooting: If a sticky gum forms instead of a powder, increase the stirring speed and add a seed crystal if available.

  • Aging: Allow the slurry to stir at 0°C for 1 hour, then warm to room temperature (20–25°C) for 30 minutes. This "Ostwald ripening" step removes fines and improves filterability.

  • Isolation: Filter the solid using a Buchner funnel under inert gas (Nitrogen/Argon) to prevent moisture absorption.

  • Washing: Wash the cake twice with cold MTBE.

Protocol B: Anti-Solvent Recrystallization

Best for: Purifying crude salt that is colored or contains organic impurities. System: Isopropanol (Solvent) / Heptane (Anti-Solvent).

Procedure:

  • Saturation: Suspend the crude hydrochloride salt in Isopropanol (IPA) at 60°C. Add just enough IPA to dissolve the solid completely (approx. 3–5 volumes).

  • Anti-Solvent Addition: Slowly add Heptane dropwise to the hot solution until a faint, persistent turbidity (cloud point) is observed.

  • Clearing: Add a few drops of IPA to clear the solution back to transparency.

  • Nucleation: Remove the heat source. Allow the vessel to cool slowly to room temperature.

    • Note: Do not shock cool; this traps impurities.

  • Completion: Once at room temperature, cool further to 0°C for 2 hours to maximize yield.

  • Drying: Filter and dry in a vacuum oven at 40°C for 12 hours.

Protocol C: Vapor Diffusion (Small Scale/Screening)

Best for: Obtaining single crystals for X-Ray Diffraction (XRD) analysis.

Procedure:

  • Dissolve 50 mg of the salt in a minimum amount of Methanol in a small vial.

  • Place this open vial inside a larger jar containing 10 mL of Diethyl Ether.

  • Seal the outer jar tightly.

  • Allow to stand undisturbed for 3–7 days. The ether vapor will slowly diffuse into the methanol, lowering solubility and growing high-quality crystals.

Process Logic & Pathway Visualization

The following diagram illustrates the decision matrix for processing the amine, ensuring the correct protocol is selected based on the input state.

CrystallizationWorkflow Input Starting Material (1-Cyclopropyl-2-methylpropan-1-amine) CheckState State Check: Free Base (Oil) or Crude Salt? Input->CheckState ProtocolA Protocol A: Reactive Crystallization (Solvent: MTBE, Reagent: HCl/Dioxane) CheckState->ProtocolA Free Base (Oil) PurityCheck Purity Acceptable? CheckState->PurityCheck Crude Salt (Solid) Precipitation Precipitation of HCl Salt ProtocolA->Precipitation OilingOut ISSUE: Oiling Out (Liquid-Liquid Phase Separation) Precipitation->OilingOut If cooling too fast FinalProduct Final Product: Crystalline White Solid (>98% Purity) Precipitation->FinalProduct ProtocolB Protocol B: Recrystallization (Solvent: IPA, Anti-Solvent: Heptane) PurityCheck->ProtocolB No (Colored/Impure) PurityCheck->FinalProduct Yes ProtocolB->OilingOut Remedy Remedy: 1. Re-heat 2. Add Seed Crystals 3. Slow Cool OilingOut->Remedy Remedy->FinalProduct

Caption: Decision matrix for selecting the optimal isolation pathway based on starting material state and purity requirements.

Troubleshooting & Critical Control Points

The "Oiling Out" Phenomenon

Aliphatic amine salts often separate as a second liquid phase (oil) rather than a solid when the temperature is too high or the anti-solvent is added too quickly.

  • Cause: The system enters the metastable zone where liquid-liquid separation is energetically more favorable than nucleation.

  • Solution:

    • Seeding: Add a small crystal of pure product at the cloud point. This provides a template for growth.

    • Sonication: Brief ultrasound pulses can induce nucleation in stubborn oils.

    • Temperature Cycling: Heat the oil back to a solution, then cool very slowly (1°C/min).

Hygroscopicity Management
  • Storage: Store the final hydrochloride salt in a desiccator or under inert atmosphere.

  • Handling: Minimize exposure to ambient air during filtration. If the filter cake becomes sticky, wash immediately with anhydrous ether to remove absorbed water.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedures for amine salt formation, Section 10).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. (Detailed discussion on salt selection and crystallization optimization).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 57428280, 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride. Retrieved from PubChem.

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2002).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative guide on counter-ion selection and salt crystallization).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1-Cyclopropyl-2-methylpropan-1-amine HCl

Case ID: YIELD-OPT-2024-C3 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Improvement & Troubleshooting for Sterically Hindered Cyclopropyl Amines Executive Summary The synth...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: YIELD-OPT-2024-C3 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Improvement & Troubleshooting for Sterically Hindered Cyclopropyl Amines

Executive Summary

The synthesis of 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride presents a specific set of challenges due to the steric bulk of the adjacent isopropyl group and the acid-sensitivity of the cyclopropyl ring. Standard reductive amination protocols (e.g., NaBH₃CN/MeOH) often stall at the imine formation stage or result in significant over-alkylation, capping yields at 40-50%.

This guide details an optimized Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated reductive amination protocol. By acting as both a Lewis acid and a water scavenger, Ti(OiPr)₄ drives the equilibrium toward the imine intermediate, effectively solving the steric hindrance issue and typically boosting isolated yields to 80-90% .

Module 1: The Optimized Protocol (Ti-Mediated)

The Chemistry

Reaction: 1-Cyclopropyl-2-methylpropan-1-one + NH₃


 Imine Complex 

Amine Mechanism: The titanium species coordinates to the ketone carbonyl, activating it for nucleophilic attack by ammonia while simultaneously trapping the water byproduct. This prevents the reverse reaction (hydrolysis), which is the primary yield-killer in this sterically hindered system.
Step-by-Step Methodology

Reagents:

  • 1-Cyclopropyl-2-methylpropan-1-one (1.0 equiv)

  • Titanium(IV) isopropoxide (2.0 equiv) [Strictly Anhydrous]

  • Ammonia (7M in MeOH or 2.0 equiv NH₄Cl + Et₃N)

  • Sodium Borohydride (1.5 equiv)

Protocol:

  • Imine Formation (Critical Step):

    • Charge a flame-dried flask with the ketone (1.0 eq) and anhydrous methanol (0.5 M concentration).

    • Add Ti(OiPr)₄ (2.0 eq) under nitrogen.

    • Add the ammonia source (2.0 eq).[1] Note: Using NH₄Cl (2.0 eq) + Et₃N (2.0 eq) is often easier to handle than gaseous/methanolic ammonia and provides comparable yields.

    • Stir at ambient temperature for 12 hours.

    • Checkpoint: Monitor by TLC/GC. The ketone peak should disappear. If it persists, the steric bulk is inhibiting attack; mild heating (40°C) may be required, but do not exceed 50°C to protect the cyclopropyl ring.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₄ (1.5 eq) portion-wise. (Caution: Hydrogen evolution).

    • Allow to warm to room temperature and stir for 3 hours.

  • Work-up (The "Yield Trap"):

    • Standard aqueous workups often form emulsions with Titanium.

    • Quench: Pour reaction mixture into 2M NH₄OH (aqueous). This precipitates TiO₂ as a white solid.

    • Filter: Filter through a Celite pad to remove the titanium salts. Wash the pad with CH₂Cl₂.[2]

    • Extraction: Extract the filtrate with CH₂Cl₂ (3x).

    • Salt Formation: Dry organic layer (Na₂SO₄), concentrate to ~1/5th volume. Add 2M HCl in Diethyl Ether dropwise at 0°C.

    • Isolation: The hydrochloride salt will precipitate. Filter and wash with cold ether.

Module 2: Troubleshooting & FAQs

Q1: My reaction stalls at 60% conversion. Adding more reducing agent doesn't help.

Diagnosis: The issue is not the reduction; it is the imine formation equilibrium . The isopropyl group adjacent to the carbonyl creates significant steric hindrance, making the initial nucleophilic attack by ammonia slow. Solution:

  • Increase Ti(OiPr)₄: Bump the equivalent from 1.5 to 2.0 or 2.5.

  • Concentration: Run the reaction more concentrated (1.0 M) to favor bimolecular collisions.

  • Time: Do not add NaBH₄ until the ketone is consumed. If you reduce too early, you simply reduce the unreacted ketone to the alcohol (1-cyclopropyl-2-methylpropan-1-ol), which is a difficult-to-remove impurity.

Q2: I see a "Ring-Opened" impurity (Chloroketone or Homoallylic chloride).

Diagnosis: The cyclopropyl ring is opening during the salt formation step. While cyclopropyl amines are relatively stable, the combination of strong acid + heat + water can trigger distal bond cleavage. Solution:

  • Temperature Control: Perform the HCl addition at 0°C or lower .

  • Anhydrous Conditions: Use HCl in Dioxane or Ether rather than aqueous HCl. Water acts as a nucleophile that can attack the protonated cyclopropane ring.

  • Avoid Excess Acid: Stop addition once the pH reaches ~2-3. Do not soak the product in highly acidic solution for extended periods.

Q3: The product is "oiling out" instead of crystallizing as a salt.

Diagnosis: This is common for amphiphilic amines with branched alkyl chains. The lattice energy of the crystal is struggling to overcome solvation. Solution:

  • Solvent Switch: If using ether, try adding a small amount of Acetonitrile or Isopropanol to induce crystallization, then dilute with ether (Antisolvent method).

  • Trituration: Decant the supernatant ether, add fresh pentane/hexane, and scratch the flask vigorously to induce nucleation.

Module 3: Comparative Data & Visualization

Yield Comparison Table
MethodTypical YieldPurity (Crude)Primary Issues
Standard Reductive Amination (NaBH₃CN/MeOH)35 - 50%70 - 80%Incomplete imine formation; Over-alkylation (secondary amine formation).
Leuckart Reaction (Formic Acid/Ammonium Formate)40 - 55%60 - 70%High temps (150°C+) cause cyclopropyl ring opening/degradation.
Ti(OiPr)₄ Mediated Protocol (Recommended)82 - 91% >95% Titanium salt removal requires filtration; reagents are moisture sensitive.
Process Flow Diagram (DOT)

G Start Start: Cyclopropyl Isopropyl Ketone Reagents Add: NH4Cl + Et3N + Ti(OiPr)4 Solvent: Anhydrous MeOH Start->Reagents ImineStep Intermediate: Ti-Imine Complex (Steric Barrier Overcome) Reagents->ImineStep 12h, 25°C Reduction Reduction: Add NaBH4 (0°C) ImineStep->Reduction Ketone Consumed? Quench Quench: 2M NH4OH (Precipitates TiO2) Reduction->Quench 3h Workup Filter (Celite) -> Extract (DCM) Quench->Workup SaltForm Salt Formation: HCl in Ether (0°C) Workup->SaltForm End Final Product: 1-Cyclopropyl-2-methylpropan-1-amine HCl SaltForm->End

Caption: Logical workflow for the Titanium-mediated synthesis, highlighting the critical intermediate stabilization step.

Troubleshooting Logic Tree (DOT)

Troubleshooting Problem Low Yield / Impurity Check1 Is Ketone remaining? Problem->Check1 Sol1 Increase Ti(OiPr)4 to 2.5eq Extend stir time Check1->Sol1 Yes Check2 Impurity: Alcohol? Check1->Check2 No Sol2 Premature NaBH4 addition. Ensure Imine formation complete. Check2->Sol2 Yes Check3 Impurity: Ring Open? Check2->Check3 No Sol3 Acid too strong/hot. Use HCl/Ether at 0°C. Check3->Sol3 Yes

Caption: Diagnostic decision tree for identifying and resolving common yield-limiting factors.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[1] Link

    • Core cit
  • Neidorff, J., et al. (2002). "Titanium(IV) Isopropoxide: A Versatile Reagent for Reductive Amination."[1] Synlett, 2002(11), 1781-1783. Link

    • Supports the use of Ammonium Chloride/Triethylamine as an ammonia surrogate.[3]

  • Mattson, A. E., et al. (2013). "Dicationic ring opening reactions of trans-2-phenylcyclopropylamine·HCl." Journal of Organic Chemistry, 78(11), 5364–5372. Link

    • Provides mechanistic insight into the acid-stability of cyclopropyl amines and ring-opening risks.
  • Knochel, P., et al. (2004).[4][5] "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition, 43(25), 3333-3335. Link

    • Relevant if users attempt the altern

Sources

Optimization

Technical Support Center: Purification of 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride

Introduction Welcome to the technical support guide for 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who utilize this key b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who utilize this key building block in their synthetic workflows. The chemical purity, particularly isomeric and enantiomeric purity, of this intermediate is paramount for the successful, reproducible synthesis of downstream targets and active pharmaceutical ingredients (APIs). Impurities can lead to challenging purification steps, reduced yields, and the formation of undesired side products.

This guide provides a structured approach to identifying and removing common impurities through troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the expertise to diagnose purity issues and implement effective purification strategies.

Understanding the Source of Impurities

Impurities in the final hydrochloride salt product typically originate from the synthetic route employed. The most common methods for synthesizing the parent amine involve the reductive amination of cyclopropyl methyl ketone with isobutylamine or the reaction of a cyclopropyl Grignard reagent with an N-sulfinyl imine. Each pathway presents a unique profile of potential contaminants.

A general workflow for troubleshooting and purification is essential for achieving high purity.

cluster_0 Initial State cluster_1 Analysis & Diagnosis cluster_2 Purification Strategy cluster_3 Final State Crude Crude Product (1-Cyclopropyl-2-methylpropan-1-amine HCl) Analysis Purity Analysis (NMR, HPLC, GC-MS) Crude->Analysis Decision Impurity Profile Identified? Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Common Contaminants AcidBase Acid-Base Extraction (Free Base) Decision->AcidBase Neutral/Acidic Impurities Chromatography Chromatography (Protected Amine) Decision->Chromatography Difficult Mixtures Pure Purified Product Recrystallization->Pure AcidBase->Pure Chromatography->Pure FinalAnalysis Final QC Analysis Pure->FinalAnalysis

Caption: General workflow for the purification of 1-Cyclopropyl-2-methylpropan-1-amine HCl.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the purification of 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride.

Q1: My final product is an oil or a sticky solid and won't crystallize. What is the cause?

A1: This is a classic sign of significant impurities, most commonly residual solvents or unreacted starting materials that act as a eutectic mixture, depressing the melting point.

  • Causality: The presence of other molecules disrupts the formation of a stable crystal lattice. Even small amounts of solvents like THF, diethyl ether, or toluene can prevent solidification.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure your crude product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 30-40 °C), to remove all volatile organic solvents.

    • Purity Check: Analyze the crude material by ¹H NMR. The presence of characteristic peaks for starting materials (e.g., aldehydes, ketones) or solvents will confirm the source of the issue.

    • Purification: If impurities other than solvent are present, an initial purification of the free amine via acid-base extraction is recommended before forming the hydrochloride salt. This is highly effective at removing neutral organic impurities like ketones.[1]

Q2: My recrystallization yield is extremely low. What can I do to improve it?

A2: Low yield during recrystallization is typically due to using an inappropriate solvent, using too much solvent, or premature crystallization.

  • Causality & Explanation:

    • Excess Solvent: The most common error is adding too much solvent during the dissolution step. The goal is to create a saturated solution at the solvent's boiling point, not a dilute one.[2]

    • Inappropriate Solvent Choice: For many amine hydrochloride salts, highly polar solvents like ethanol can lead to high solubility even at low temperatures, resulting in poor recovery. A solvent like isopropanol (2-propanol) often provides a better solubility differential between hot and cold conditions.[3]

  • Troubleshooting Steps:

    • Solvent Minimization: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material.[2]

    • Solvent System Review: If using ethanol, consider switching to isopropanol or a mixed solvent system like isopropanol/heptane.

    • Mother Liquor Recovery: If the yield is low, concentrate the mother liquor (the filtrate) by 50-75% and cool it again to recover a second crop of crystals. Note that this second crop may be of lower purity.

Q3: The color of my product is yellow or brown. How can I obtain a white crystalline solid?

A3: Discoloration is usually caused by high-molecular-weight, chromophoric impurities formed from side reactions or degradation of reagents.

  • Causality: These impurities are often present in very small quantities but are highly colored. They can become trapped in the crystal lattice during crystallization.

  • Troubleshooting Protocol:

    • Charcoal Treatment: During recrystallization, after the crude product has been dissolved in the minimum amount of hot solvent, add a small amount of activated charcoal (typically 1-2% by weight).[2]

    • Hot Filtration: Keep the solution at or near its boiling point and perform a hot gravity filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.[2]

    • Crystallization: Allow the clarified, hot filtrate to cool slowly as you would in a standard recrystallization.

Q4: My HPLC/GC analysis shows multiple peaks. How do I identify and remove them?

A4: The identity of the peaks depends on the synthetic route. Common impurities include diastereomers (if a chiral center is formed) and starting materials.

  • Causality & Identification:

    • Diastereomers: If your synthesis creates a second chiral center, you may have diastereomers. These will have different physical properties and can often be separated by recrystallization or chromatography.

    • Enantiomers: If you are performing an asymmetric synthesis, the other enantiomer will be a likely impurity. Enantiomers cannot be separated by standard recrystallization; they require a chiral resolving agent or chiral chromatography.[4][5]

    • Starting Materials/Byproducts: Unreacted ketones or imine intermediates are common. These can be identified by GC-MS or by comparing retention times to authentic standards.

  • Troubleshooting Decision Tree:

Start Multiple Peaks in Crude Analysis CheckChiral Is the synthesis asymmetric? Start->CheckChiral CheckDiastereomers Are diastereomers possible? CheckChiral->CheckDiastereomers No ChiralHPLC Run Chiral HPLC/GC to determine ee CheckChiral->ChiralHPLC Yes CheckStarting Check for starting materials/reagents CheckDiastereomers->CheckStarting No Recrystallize Attempt separation by Recrystallization CheckDiastereomers->Recrystallize Yes AcidBase Purify free base via Acid-Base Extraction CheckStarting->AcidBase

Caption: Decision tree for troubleshooting multiple peaks in analytical data.

Key Purification Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most effective method for removing small amounts of impurities from a solid crude product.

1. Solvent Selection:

  • The ideal solvent should dissolve the hydrochloride salt poorly at room temperature but completely at its boiling point.

  • Isopropanol is an excellent starting point for this specific compound.[3] Other potential solvents are listed in the table below.

SolventBoiling Point (°C)Characteristics
Isopropanol (IPA)82.6Recommended. Good solubility differential.
Ethanol (EtOH)78.4Often shows high solubility, may lead to lower yields.
Acetonitrile81.6Aprotic solvent, can be effective.
IPA/HeptaneVariableUsing heptane as an anti-solvent can improve yields.

2. Step-by-Step Procedure:

  • Place the crude 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride in an Erlenmeyer flask with a magnetic stir bar.

  • Add a small amount of the chosen solvent (e.g., isopropanol), just enough to create a slurry.

  • Heat the mixture to a gentle boil with stirring.

  • Add more hot solvent dropwise until all the solid just dissolves. Avoid adding an excess.[2]

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal. Re-heat to boiling for 5-10 minutes, then perform a hot gravity filtration.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the purified crystals under high vacuum to a constant weight.

Analytical Methods for Purity Assessment

Confirming the purity of the final product is a critical final step.

  • Chemical Purity: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the primary techniques. Due to the polar nature of the amine, derivatization may be required for optimal GC analysis.[6] Headspace GC can be employed to quantify volatile impurities like residual solvents or amines.[7]

  • Chiral Purity: The determination of enantiomeric excess (% ee) is crucial for asymmetric syntheses. This is almost exclusively performed using chiral chromatography.

    • Chiral HPLC: Utilizes a chiral stationary phase (CSP), often polysaccharide-based, to separate the enantiomers.[5][8]

    • Chiral GC: Employs columns with chiral selectors, such as derivatized cyclodextrins, to resolve the enantiomers.[4]

References

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
  • Indian Journal of Pharmaceutical Sciences. (2010). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography. Retrieved from Indian Journal of Pharmaceutical Sciences. [Link]

  • Vigyan Pratibha. (n.d.). Recrystallization. Retrieved from Vigyan Pratibha Learning Portal. [Link]

  • Scribd. (n.d.). Organic Analysis Techniques Guide. Retrieved from Scribd. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from ResearchGate. [Link]

  • Google Patents. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. US20210395185A1.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester. [Link]

  • de Meijere, A., et al. (2014). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from Restek. [Link]

  • ResearchGate. (2014). Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). Retrieved from ResearchGate. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from Yakhak Hoeji. [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from VTechWorks. [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from YouTube. [Link]

Sources

Troubleshooting

Preventing degradation of 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride

Technical Support Center: Preventing Degradation of 1-Cyclopropyl-2-methylpropan-1-amine Hydrochloride Status: Operational Ticket ID: STAB-C3H7N-HCl-001 Assigned Specialist: Senior Application Scientist, Chemical Stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Degradation of 1-Cyclopropyl-2-methylpropan-1-amine Hydrochloride

Status: Operational Ticket ID: STAB-C3H7N-HCl-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Core Directive: The Mechanistic Basis of Instability

To prevent degradation, you must first understand the molecular vulnerabilities of 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride . This compound is not merely a "salt"; it is a strained system held in a delicate electrostatic balance.

The "Why" Behind the Protocol:

  • Cyclopropyl Ring Strain: The cyclopropane ring possesses approximately 27.5 kcal/mol of ring strain due to bond angle compression (60° vs. the ideal 109.5°). While the hydrochloride salt form (

    
    ) generally stabilizes the amine against oxidation by tying up the nitrogen lone pair, the acidic nature of the protonated amine can—under specific conditions of moisture and heat—catalyze ring-opening reactions  or rearrangements.
    
  • Hygroscopicity & Hydrolysis: Primary amine hydrochlorides are notoriously hygroscopic. The crystal lattice energy is often insufficient to prevent the absorption of atmospheric water. Once water enters the lattice (deliquescence), it creates a localized "micro-solution." In this mobile phase, the salt can dissociate, exposing the cyclopropyl ring to nucleophilic attack or facilitating oxidative degradation pathways that are kinetically inhibited in the dry solid state.

Troubleshooting Guide & FAQs

Issue 1: "My white powder has turned faint yellow or brown."

Diagnosis: Oxidative Degradation (N-Oxidation or Radical Formation). While the HCl salt protects the nitrogen, trace amounts of free amine (caused by surface moisture hydrolysis) can undergo oxidation. Yellowing often indicates the formation of N-oxides or conjugated imine by-products.

  • Q: Can I still use the material?

    • A: If the color is faint yellow, the purity may still be >98%. Perform an LC-MS check. If the peak for the parent mass (

      
      ) is intact but you see small peaks at 
      
      
      
      (N-oxide), purification is required. If brown/sticky, discard.
  • Q: How do I prevent this?

    • A: Oxygen Exclusion. Store under Argon or Nitrogen. The cyclopropyl moiety is susceptible to radical cation formation if exposed to light and oxygen, which can lead to ring opening.

Issue 2: "The powder has clumped or turned into a paste."

Diagnosis: Hygroscopic Deliquescence.[1] The salt has absorbed moisture from the air, breaking the crystal lattice.

  • Q: Is this reversible?

    • A: Physical reversibility

      
       Chemical purity.  You can dry it (vacuum desiccator over 
      
      
      
      ), but moisture often catalyzes hydrolysis. Check NMR for ring-opening by-products (loss of the characteristic cyclopropyl multiplets at 0.2–0.8 ppm).
  • Q: What is the critical handling time?

    • A: At 60% Relative Humidity (RH), visible clumping can occur within 15–30 minutes . All weighing should be done in a glove box or using a "weigh-and-dump" technique with pre-tared vials.

Issue 3: "I see unexpected peaks in my NMR spectrum around 5.0–6.0 ppm."

Diagnosis: Acid-Catalyzed Ring Opening (Isomerization). The strain of the cyclopropyl ring can lead to isomerization into an alkene (e.g., homoallylic amines) if the material was heated in the presence of moisture/acid.

  • Q: Did the HCl cause this?

    • A: Yes. In the presence of water, the acidity of the ammonium group (

      
       in solution) can promote ring opening, especially if heated. Never heat the HCl salt in solution above 40°C  unless necessary for a specific reaction.
      

Experimental Protocols & Workflows

Protocol A: Inert Atmosphere Handling (The "Argon Blanket" Method)

Standard operating procedure for weighing and aliquoting.

  • Preparation: Purge a glove bag or glove box with dry Nitrogen or Argon. If unavailable, use an inverted funnel connected to an Argon line to create a localized heavy-gas blanket over your balance.

  • Transfer: Open the source container only under the inert blanket.

  • Weighing: Aliquot the required amount into a pre-dried scintiallation vial.

  • Sealing: Immediately wrap the cap threads with Parafilm M® or electrical tape. For long-term storage (months), place the vial inside a secondary jar containing a desiccant packet (Silica Gel or Molecular Sieves 4Å).

Protocol B: Solution Preparation for Biological Assays

Minimizing degradation during experiment setup.

  • Solvent Choice: Use anhydrous DMSO or degassed water . Avoid phosphate buffers initially if high concentrations are needed, as phosphate can sometimes facilitate precipitation or catalysis.

  • Temperature: Dissolve at 0°C (ice bath) . The dissolution exotherm can be enough to trigger minor degradation in sensitive cyclopropyl amines.

  • Usage Window: Use solutions within 4 hours . Do not store aqueous solutions of the salt at room temperature overnight.

Visualizations

Figure 1: Degradation Pathways of Cyclopropyl Amines

This diagram illustrates the two primary failure modes: Oxidative N-dealkylation and Acid-Catalyzed Ring Opening.

DegradationPathways cluster_prevention Prevention Strategy Compound 1-Cyclopropyl-2-methylpropan-1-amine HCl (Intact Salt) Moisture Moisture Absorption (Hygroscopicity) Compound->Moisture > 50% RH FreeBase Localized Free Amine (Mobile Phase) Moisture->FreeBase Lattice Dissociation RingOpen Acid-Catalyzed Ring Opening (Alkene Formation) Moisture->RingOpen + Heat / H+ Oxidation Oxidative Degradation (N-Oxides / Imines) FreeBase->Oxidation + O2 / Light Store Store: -20°C, Argon, Desiccant

Caption: Figure 1. Mechanistic pathway showing how moisture acts as the gateway for both oxidative and ring-opening degradation.

Figure 2: Storage Decision Tree

StorageLogic Start Received Compound CheckSeal Is the seal broken? Start->CheckSeal Duration Storage Duration? CheckSeal->Duration No Action2 Store at -20°C Argon Flush + Parafilm Secondary Container w/ Desiccant CheckSeal->Action2 Yes (Reseal immediately) ShortTerm < 1 Month Duration->ShortTerm LongTerm > 1 Month Duration->LongTerm Action1 Store at 4°C Desiccator Cabinet ShortTerm->Action1 LongTerm->Action2

Caption: Figure 2. Decision logic for selecting the appropriate storage conditions based on usage frequency.

Data & Specifications

Table 1: Physicochemical Stability Profile
ParameterSpecification / LimitNotes
Hygroscopicity High (Deliquescent)Absorbs >5% w/w water at 60% RH within 1 hour.
Thermal Stability

Avoid temperatures

in solution to prevent ring strain release.
pH Stability (Aq) pH 2.0 – 6.0Most stable in acidic media. Rapid degradation at pH > 9.0 (Free base oxidation).
Light Sensitivity ModerateProtect from direct UV light to prevent radical cation formation.
Table 2: Solvent Compatibility Guide
SolventCompatibilityRecommendation
Water Good (Short-term)Use degassed water. Store

hours.
DMSO ExcellentPreferred for stock solutions. Store at

.
Methanol/Ethanol ModerateProtophilic solvents may encourage salt dissociation; use only if necessary.
Chloroform/DCM PoorSolubility is often low for HCl salts; risk of trace HCl reacting with solvent stabilizers.

References

  • Wiberg, K. B. (1986). The Structure and Properties of Cyclopropane and Its Derivatives. Angewandte Chemie International Edition. [Link]

  • Campbell, J. M., et al. (2019).[2] The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences. [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics. [Link]

  • Tang, Y., et al. (2012). Radical Cation Ring Opening of Cyclopropylamines. Journal of the American Chemical Society.[3] [Link]

Sources

Optimization

Troubleshooting steric hindrance in 1-Cyclopropyl-2-methylpropan-1-amine reactions

Introduction Welcome to the technical support guide for 1-Cyclopropyl-2-methylpropan-1-amine. This primary amine is a valuable building block in medicinal chemistry and materials science, prized for the unique conformati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-Cyclopropyl-2-methylpropan-1-amine. This primary amine is a valuable building block in medicinal chemistry and materials science, prized for the unique conformational and electronic properties imparted by its cyclopropyl and isopropyl moieties. However, the very features that make it attractive also present significant synthetic challenges. The nitrogen atom is located at a heavily substituted carbon center, creating substantial steric hindrance that can impede or completely prevent common amine transformations.

This guide provides in-depth troubleshooting advice, field-proven protocols, and mechanistic explanations to help researchers overcome these steric barriers and successfully incorporate this motif into their target molecules.

Core Problem Analysis: Understanding the Steric Shield

The primary challenge in reactions involving 1-Cyclopropyl-2-methylpropan-1-amine is the severe steric congestion around the nucleophilic nitrogen atom. The bulky cyclopropyl and isopropyl groups physically obstruct the trajectory of incoming electrophiles, effectively shielding the nitrogen's lone pair of electrons. This steric clash is the root cause of most failed or low-yielding reactions.

Caption: Steric shielding of the amine by bulky adjacent groups.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction (e.g., EDC/HOBt, DCC) with 1-Cyclopropyl-2-methylpropan-1-amine is failing. Why?

A1: The primary reason for failure is steric hindrance.[1][2] Standard carbodiimide-based coupling reagents like EDC and DCC form an O-acylisourea intermediate. The nucleophilic attack by the hindered amine on this bulky intermediate is extremely slow and often does not proceed to a significant extent. The activated intermediate may decompose or participate in side reactions before the desired coupling can occur. For sterically demanding couplings, more potent activating agents are required to generate a more reactive electrophile.[1][3]

Q2: What are the typical signs of a sterically hindered reaction in my experiment?

A2: Common indicators of a problematic, sterically hindered coupling reaction include:

  • Low or No Product Yield: This is the most direct sign of failure.[1]

  • Recovery of Starting Materials: Post-reaction analysis (TLC, LC-MS, NMR) shows a large proportion of unreacted amine and/or carboxylic acid.

  • Stalled Reaction: Monitoring the reaction over time shows it begins but fails to proceed to completion.

  • Formation of Side Products: In the case of amide couplings, you might observe the formation of N-acylurea (from the carbodiimide) or decomposition of the activated ester.[4]

Q3: Which classes of coupling reagents are recommended for forming amides with this amine?

A3: To overcome the high activation energy barrier, you must use coupling reagents that generate highly reactive intermediates. The most effective choices fall into two main categories:

  • Uronium/Aminium and Phosphonium Salts: These are the go-to reagents for difficult couplings.[5] They react with the carboxylic acid to form activated esters that are significantly more reactive than those formed by carbodiimides.

    • HATU (and its analogues HCTU, TBTU): These form highly reactive OAt (7-aza-1-hydroxybenzotriazole) or OBt esters. The pyridine nitrogen in the HOAt leaving group can provide anchimeric assistance, further accelerating the rate of aminolysis, making HATU one of the most efficient reagents for hindered systems.[5]

    • PyBOP/PyAOP: These phosphonium salts are also highly effective. PyAOP is particularly noted for its ability to couple sterically hindered N-methyl amino acids and is an excellent choice for challenging primary amines as well.[1][4]

  • Acyl Fluoride Precursors: An alternative strategy is to convert the carboxylic acid into a very small, yet highly reactive, acyl fluoride.[3] The small size of the fluorine atom minimizes steric repulsion during the nucleophilic attack by the hindered amine. This conversion can be done in situ.

    • Reagents: Cyanuric fluoride, Deoxo-Fluor, or TFFH can be used to generate the acyl fluoride, which then reacts with the amine, often at elevated temperatures to drive the reaction to completion.[3]

Q4: I'm attempting an N-alkylation using an alkyl halide, but the reaction is extremely slow. What are my options?

A4: Direct N-alkylation via an Sₙ2 mechanism is highly sensitive to steric hindrance on both the amine (nucleophile) and the alkyl halide (electrophile).[6][7] The bulky groups on 1-Cyclopropyl-2-methylpropan-1-amine severely impede the backside attack required for the Sₙ2 pathway.

  • Increase Reaction Forcing Conditions: You can try higher temperatures and prolonged reaction times in a high-boiling polar aprotic solvent like NMP or DMSO. However, this increases the risk of elimination side reactions (E2) from the alkyl halide.

  • Use a More Reactive Alkylating Agent: Switch from an alkyl bromide or chloride to an alkyl iodide or, even better, an alkyl triflate. These have better leaving groups, which can increase the reaction rate.

  • Alternative Strategy: Reductive Amination: A more reliable method for synthesizing the corresponding secondary amine is reductive amination.[8] React 1-Cyclopropyl-2-methylpropan-1-amine with the desired aldehyde or ketone to form an imine (or enamine), which is then reduced in the same pot. Common reducing agents for this include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

Q5: Can I use this amine in transition-metal-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig)?

A5: Yes, but it will be challenging. Coupling two sterically hindered partners is a known difficulty in C-N cross-coupling chemistry.[9] Standard palladium catalysts and ligands may fail. Success often requires specialized, bulky phosphine ligands (e.g., Buchwald or Josiphos-type ligands) that can facilitate the difficult reductive elimination step involving the hindered amine and the aryl group. Copper-catalyzed methods using specific pyrrole-ol ligands have also shown promise for coupling ortho-substituted aryl iodides with hindered primary amines.[9] Extensive catalyst and ligand screening will likely be necessary.

Troubleshooting Guides & Protocols

Guide 1: Troubleshooting a Failed Amide Coupling Reaction

This workflow provides a logical sequence of steps to diagnose and solve a failed coupling reaction.

Troubleshooting_Workflow start Reaction Failed: Low/No Product check_purity Step 1: Verify Purity - Are starting materials pure? - Is the solvent anhydrous? start->check_purity Initial Check increase_potency Step 2: Increase Reagent Potency - Switch from EDC/DCC to HATU or PyAOP. check_purity->increase_potency If materials are pure optimize_conditions Step 3: Optimize Conditions - Increase temperature (40-60 °C). - Increase reaction time (12-24h). - Use NMP instead of DMF. increase_potency->optimize_conditions If yield is still low success Product Formed increase_potency->success alternative_strategy Step 4: Change Strategy - Attempt in-situ Acyl Fluoride formation. optimize_conditions->alternative_strategy If reaction stalls optimize_conditions->success alternative_strategy->success

Caption: Decision workflow for troubleshooting failed amide couplings.

Protocol 1: High-Efficiency Amide Coupling Using HATU

This protocol is a robust starting point for coupling 1-Cyclopropyl-2-methylpropan-1-amine with a carboxylic acid.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • 1-Cyclopropyl-2-methylpropan-1-amine (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid and dissolve it in anhydrous DMF (to make a ~0.1 M solution).

  • Add HATU (1.1 equiv) to the solution and stir for 1 minute.

  • Add DIPEA (3.0 equiv) to the mixture. Stir at room temperature for 15-20 minutes. During this time, the carboxylic acid is activated to the OAt-ester.

  • Add 1-Cyclopropyl-2-methylpropan-1-amine (1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS or TLC. For particularly stubborn couplings, the temperature can be gently increased to 40-50 °C.

  • Reactions are typically complete within 4-12 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Rationale: The use of HATU generates a highly reactive activated ester, and the non-nucleophilic base DIPEA scavenges the acid produced without competing in the reaction. Using a slight excess of the amine can help drive the reaction to completion.[3][5]

Protocol 2: Alternative Strategy via In Situ Acyl Fluoride Formation

This method is an excellent alternative when even powerful coupling reagents struggle.[3]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Cyanuric Fluoride (0.5 equiv)

  • Pyridine (1.5 equiv)

  • 1-Cyclopropyl-2-methylpropan-1-amine (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.5 equiv), followed by cyanuric fluoride (0.5 equiv).

  • Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours to form the acyl fluoride.

  • In a separate flask, dissolve 1-Cyclopropyl-2-methylpropan-1-amine (1.2 equiv) in anhydrous DCM.

  • Slowly add the amine solution to the activated acyl fluoride mixture.

  • Heat the reaction to reflux (or use a sealed vessel to heat to 60-80 °C if necessary) and monitor by LC-MS.

  • Upon completion, cool the reaction, wash with 1 M HCl, then saturated NaHCO₃, and finally brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography.

Rationale: This protocol converts the carboxylic acid to its smallest, most reactive acyl halide derivative. The reduced steric profile of the electrophile facilitates attack by the hindered amine, which is often the rate-limiting step. Elevated temperatures may be required to provide sufficient energy to overcome the activation barrier.

Data Summary: Comparison of Coupling Reagents for Hindered Amines

Reagent ClassExample(s)Relative ReactivityKey AdvantagesCommon Issues & Considerations
Carbodiimides EDC, DCCLowInexpensive, widely available.Ineffective for hindered substrates; formation of N-acylurea byproduct; potential for racemization.
Uronium/Aminium HATU, HCTUVery HighExcellent for hindered systems; fast reaction rates; low racemization.[5]Higher cost; can cause guanidinylation of the amine if used in large excess.
Phosphonium PyBOP, PyAOPHighVery effective for difficult couplings; no guanidinylation side product.[4]Carcinogenic HMPA byproduct for original BOP reagent (not PyBOP/PyAOP); higher cost.
Acyl Halide Precursors Cyanuric Fluoride, Deoxo-FluorHighForms small, highly reactive acyl fluoride; excellent for overcoming steric clash.[3]Reagents can be moisture-sensitive; may require elevated temperatures; potential safety concerns.

References

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Available from: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Available from: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society. Available from: [Link]

  • WO2016105974A1 - Sterically hindered amine and oxyalkyl amine light stabilizers. Google Patents.
  • Tertiary amines - Catalyst. ScienceDirect. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. Available from: [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available from: [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC. Available from: [Link]

  • Reactions of Amines. Chemistry LibreTexts. Available from: [Link]

  • Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion. ChemRxiv. Available from: [Link]

  • Reactivity of electrophilic cyclopropanes. De Gruyter. Available from: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available from: [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. Available from: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available from: [Link]

  • US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. Google Patents.
  • Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science (RSC Publishing). Available from: [Link]

  • structure and reactivity of the cyclopropane species. Wiley Online Library. Available from: [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. Available from: [Link]

  • How does the cyclopropyl group influence conjugation and aromaticity? Chemistry Stack Exchange. Available from: [Link]

  • Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. MPG.PuRe. Available from: [Link]

  • steric hinderance and basicity. Reddit. Available from: [Link]

  • 75: The effect of steric hinderance on the SN2 mechanism. YouTube. Available from: [Link]

  • A real space picture of the role of steric effects in SN2 reactions. PMC. Available from: [Link]

Sources

Troubleshooting

Optimizing recrystallization of 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride

Subject: Optimization of 1-Cyclopropyl-2-methylpropan-1-amine Hydrochloride Recrystallization Ticket ID: CRY-OPT-882 Assigned Specialist: Senior Application Scientist (Process Chemistry)[1] Executive Summary & Molecule P...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of 1-Cyclopropyl-2-methylpropan-1-amine Hydrochloride Recrystallization Ticket ID: CRY-OPT-882 Assigned Specialist: Senior Application Scientist (Process Chemistry)[1]

Executive Summary & Molecule Profile

Welcome to the technical support center. You are working with 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride , a primary amine salt featuring a cyclopropyl moiety and a branched isobutyl-like chain.[1]

Chemical Context for Crystallization:

  • Class: Aliphatic Amine Hydrochloride.[1]

  • Key Challenge (Amphiphilicity): The molecule possesses a polar ionic head (ammonium chloride) and a moderately lipophilic tail (cyclopropyl + isobutyl). This duality often leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than clean crystal nucleation.

  • Stability Warning: While the cyclopropyl ring is generally robust, avoid prolonged boiling in highly acidic aqueous media (>80°C) to prevent potential ring-opening degradation.

Module 1: Solvent System Selection

Q: Which solvent system yields the best crystal habit and purity?

A: For this specific amine salt, a single-solvent system is often insufficient due to the steep solubility curve required.[1] We recommend a Binary Solvent System using the "Good Solvent / Anti-Solvent" approach.

Recommended Systems:
System PriorityGood Solvent (Dissolves Salt)Anti-Solvent (Induces Precip)Rationale
Primary (Gold Standard) Isopropanol (IPA) MTBE (Methyl tert-butyl ether) IPA offers moderate solubility that decreases sharply with cooling.[1] MTBE is a mild anti-solvent that reduces the risk of oiling out compared to alkanes.
Secondary (High Yield) Ethanol (Absolute) Ethyl Acetate (EtOAc) Ethanol is a stronger solvent; good for removing polar impurities. EtOAc is effective but must be added slowly to prevent rapid crashing.
Alternative (Polymorph Control) Methanol Acetonitrile (MeCN) Useful if the salt is extremely insoluble in IPA. MeCN acts as a "soft" anti-solvent.

Critical Warning: Avoid using Acetone or MEK as primary solvents. Although amine salts are stable, trace free amines in equilibrium can react with ketones to form imines (Schiff bases) or aminals, introducing new impurities.

Workflow: Solvent Decision Tree

SolventSelection Start Start: Solubility Screening (100 mg Salt) TestIPA Test 1: Dissolve in 0.5 mL Hot IPA (60°C) Start->TestIPA CheckSol Is it soluble? TestIPA->CheckSol YesSol Yes: Clear Solution CheckSol->YesSol Yes NoSol No: Solids Remain CheckSol->NoSol No AddMTBE Slowly add MTBE (Anti-Solvent) at 50°C YesSol->AddMTBE TestMeOH Switch to Methanol (Stronger Solvent) NoSol->TestMeOH CloudPoint Cloud Point Reached? AddMTBE->CloudPoint Cool Cool to RT, then 0°C CloudPoint->Cool Yes OilCheck Did it Oil Out? Cool->OilCheck Success Success: Filter Crystals OilCheck->Success No (Crystals) Rescue Go to Module 2 (Oiling Out Rescue) OilCheck->Rescue Yes (Oil/Gum)

Figure 1: Decision matrix for selecting the optimal solvent pair based on initial solubility observations.

Module 2: Troubleshooting "Oiling Out"

Q: My product separates as a sticky oil or gum instead of crystals. Why?

A: This is Liquid-Liquid Phase Separation (LLPS) .[2][3] It occurs when the amorphous oil phase is thermodynamically more stable than the crystalline phase at a specific temperature/concentration, usually because the anti-solvent was added too fast or the temperature dropped too quickly.

The "Rescue" Protocol

Do not discard the oil. Follow this thermodynamic repair cycle:

  • Re-dissolve: Heat the mixture back to the boiling point until the oil fully dissolves into a clear solution. You may need to add a small amount of the Good Solvent (e.g., IPA).

  • Seed at the Cloud Point: Cool the solution very slowly (1°C/min). As soon as you see the faintest turbidity (the metastable zone), add seed crystals (pure crystals from a previous batch or scratched from the side of the flask).

  • Isothermal Aging: Hold the temperature constant at this cloud point for 30-60 minutes. Allow the oil droplets to interact with the seeds and reorganize into a lattice.

  • Slow Cooling: Once a solid suspension is visible, cool to room temperature over 2-3 hours.

Mechanism of Action: Oiling Out vs. Crystallization[3][4][5][6]

OilingOut HighTemp Hot Saturated Solution (Homogeneous) Cooling Rapid Cooling / Fast Anti-Solvent HighTemp->Cooling LLPS Liquid-Liquid Phase Separation (Oiling Out) Cooling->LLPS High Supersaturation (Kinetic Control) Nucleation Crystal Nucleation (Desired) Cooling->Nucleation Seeding + Slow Cool (Thermodynamic Control) ImpurityTrap Impurities Trapped in Oil Droplets LLPS->ImpurityTrap PureCrystal High Purity Lattice Rejection of Impurities Nucleation->PureCrystal ImpurityTrap->HighTemp RE-HEAT (Rescue)

Figure 2: Pathway comparison between oiling out (kinetic trap) and proper crystallization (thermodynamic product).

Module 3: Standard Operating Procedure (SOP)

Objective: Purify 10g of crude 1-Cyclopropyl-2-methylpropan-1-amine HCl.

Materials:

  • Crude Salt (10g)

  • Solvent A: Isopropanol (IPA)[1]

  • Solvent B: MTBE

  • Equipment: Round bottom flask, reflux condenser, magnetic stirrer, vacuum oven.

Step-by-Step Protocol:

  • Dissolution:

    • Place 10g crude solid in the flask.

    • Add 30 mL IPA (3 volumes).

    • Heat to 70°C with stirring.

    • Observation: If solids remain, add IPA in 5 mL increments until clear. Do not exceed 60 mL (6 volumes).

  • Hot Filtration (Optional but Recommended):

    • If the solution is hazy (inorganic salts or dust), filter quickly through a pre-warmed glass frit or Celite pad while hot.

  • Crystallization Induction:

    • Maintain temperature at 60-65°C.

    • Add MTBE dropwise via addition funnel.

    • Stop adding MTBE immediately when a persistent haze (cloud point) is observed.

    • Add 1-2 mL of IPA to clear the haze (return to single phase).

  • Seeding & Growth:

    • Cool slowly to 50°C.

    • Add seed crystals (approx. 10-20 mg).

    • Hold at 50°C for 30 minutes. You should see the suspension thicken.

  • Completion:

    • Cool to 20°C over 2 hours.

    • Cool to 0-5°C (ice bath) for 1 hour to maximize yield.

    • Filter the white crystalline solid.

    • Wash: Rinse the filter cake with 10 mL of cold 1:1 IPA:MTBE mixture.

  • Drying:

    • Critical: Amine salts are hygroscopic.

    • Dry in a vacuum oven at 40°C for 12 hours.

    • Store in a desiccator.

Module 4: Quality Control & Impurity Rejection

Data Table: Expected Impurity Profiles
Impurity TypeOriginRemoval Strategy
Non-polar Precursors Unreacted starting materialsHighly soluble in MTBE/EtOAc; remain in mother liquor.[1]
Inorganic Salts Excess HCl neutralizationInsoluble in hot IPA/EtOH; remove via hot filtration.
Colored Impurities Oxidation productsUse activated charcoal (5 wt%) during the hot dissolution step (Step 1). Note: Filter carefully to remove all charcoal.
FAQ: Hygroscopicity Management

Q: The solid becomes sticky after filtration. Is it impure? A: Not necessarily.[1] It is likely absorbing atmospheric moisture.

  • Immediate Action: Minimize exposure to air. Perform filtration under a nitrogen blanket if possible.

  • Verification: Run a TGA (Thermogravimetric Analysis). Weight loss <100°C indicates water/solvent. Weight loss >150°C indicates decomposition.

References

  • ICH Harmonised Guideline. Impurities: Guideline for Residual Solvents Q3C(R8).[1] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[4][5] [Link]

  • FDA Guidance for Industry. Q3C — Tables and List. U.S. Food and Drug Administration. [Link]

  • Anderson, N. G.Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Standard text for solvent selection principles).
  • Beckmann, W. Crystallization: Basic Concepts and Industrial Applications.[1] Wiley-VCH. (Reference for oiling-out thermodynamics).

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Noise in the HPLC Analysis of 1-Cyclopropyl-2-methylpropan-1-amine HCl

Welcome to the technical support center for resolving baseline noise issues in the High-Performance Liquid Chromatography (HPLC) analysis of 1-Cyclopropyl-2-methylpropan-1-amine HCl. This guide is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving baseline noise issues in the High-Performance Liquid Chromatography (HPLC) analysis of 1-Cyclopropyl-2-methylpropan-1-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to diagnose and remedy common sources of baseline instability, ensuring accurate and reproducible results.

Understanding the Challenge: The Analyte

1-Cyclopropyl-2-methylpropan-1-amine HCl is a primary amine, a class of compounds that can present unique challenges in reversed-phase HPLC. Due to their polar and basic nature, these molecules can interact with residual silanol groups on the silica-based stationary phase, leading to poor peak shape and baseline disturbances.[1] Furthermore, their low UV absorbance often necessitates detection at lower wavelengths, where mobile phase impurities and instrumental noise are more pronounced.[2][3]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and provides systematic troubleshooting workflows for resolving baseline noise.

Q1: My baseline is exhibiting random, high-frequency noise. What are the likely causes and how can I fix it?

High-frequency, random noise often points to issues with the mobile phase, detector, or system electronics.

Troubleshooting Workflow: Random Noise

Caption: Troubleshooting workflow for random baseline noise.

Detailed Protocols:
  • Mobile Phase Preparation: Always use HPLC-grade solvents and reagents.[4] Prepare mobile phases fresh daily to prevent degradation and microbial growth, especially for aqueous buffers.[5][6][7] Filter all mobile phase components through a 0.45 µm or smaller filter.[4][6]

  • Degassing: Insufficiently degassed mobile phase can introduce air bubbles into the system, causing pressure fluctuations and baseline noise.[8][9] Use an inline degasser or helium sparging for optimal results.[5][10] Sonication is a less effective method as gasses can redissolve over time.[10]

  • Detector Maintenance: An aging detector lamp can lead to increased noise.[9][11] Check the lamp's energy output and replace it if it's below the manufacturer's recommended level. A contaminated flow cell can also contribute to baseline issues.[9][12] Flush the flow cell with a strong, miscible solvent like methanol or isopropanol.[12]

Q2: I'm observing a periodic, pulsating baseline. What could be the cause?

A regular, pulsating baseline is often indicative of pump-related issues.

Troubleshooting Workflow: Pulsating Noise

Caption: Troubleshooting workflow for pulsating baseline noise.

Detailed Protocols:
  • Pump Purging: Air trapped in the pump head is a common cause of pressure fluctuations and a pulsating baseline.[8] Follow your instrument's manual to properly purge the pump.

  • Check Valve Maintenance: Faulty or dirty check valves can lead to inconsistent mobile phase delivery.[5][8] These may need to be sonicated in isopropanol or replaced.

  • Pump Seal Replacement: Worn pump seals can cause leaks and pressure instability.[8][13] Regular preventive maintenance, including seal replacement, is crucial for optimal pump performance.[9]

  • Mobile Phase Mixing: Inadequate mixing of mobile phase components, especially in gradient elution, can result in baseline pulsations.[14] Ensure your system's mixer is appropriate for the flow rate and mobile phase composition.

Q3: My baseline is drifting up or down. What are the potential reasons?

Baseline drift can be caused by several factors, including column equilibration, mobile phase composition, and temperature fluctuations.

Cause of Baseline Drift Description Recommended Action
Insufficient Column Equilibration The column is not fully equilibrated with the mobile phase, causing a gradual change in the baseline.[12]Allow sufficient time for the column to equilibrate, which can be up to 60 column volumes for some methods.[12]
Mobile Phase In-homogeneity or Degradation The mobile phase composition is changing over time due to poor mixing, evaporation of a volatile component, or degradation of a mobile phase additive.[5][9]Prepare fresh mobile phase, ensure adequate mixing, and keep solvent bottles capped.[5]
Temperature Fluctuations Changes in ambient temperature can affect the refractive index of the mobile phase and the performance of the detector, leading to baseline drift.[9][15][11][13]Use a column oven to maintain a stable column temperature and ensure the laboratory environment is temperature-controlled.[11][13]
Column Bleed The stationary phase is slowly "bleeding" off the column, which can be exacerbated by aggressive mobile phases or high temperatures.Ensure the mobile phase pH is within the column's recommended range. If bleed persists, the column may need to be replaced.
Contamination A strongly retained compound from a previous injection is slowly eluting from the column.[12]Flush the column with a strong solvent between injections.[12] Consider using a guard column to protect the analytical column from strongly retained contaminants.[12]
Q4: What are the optimal column and mobile phase considerations for analyzing 1-Cyclopropyl-2-methylpropan-1-amine HCl?

Given the polar and basic nature of this analyte, careful selection of the column and mobile phase is critical to minimize baseline noise and achieve good peak shape.

  • Column Selection:

    • Reversed-Phase C18/C8: While standard C18 and C8 columns can be used, those with end-capping or polar-embedded groups are often preferred to reduce silanol interactions and peak tailing.[1][16]

    • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC columns can be an excellent alternative for retaining and separating very polar compounds.[17][18]

  • Mobile Phase Considerations:

    • pH Control: The mobile phase pH should be adjusted to ensure the analyte is in a single ionic state. For a primary amine, a low pH (e.g., 2.5-3.5) will ensure it is fully protonated, which can improve peak shape.

    • Buffer Selection: Use a buffer system that is effective at the desired pH and has low UV absorbance at the detection wavelength. Phosphate and formate buffers are common choices.[14]

    • Organic Modifier: Acetonitrile is often preferred over methanol for its lower UV cutoff and viscosity.[7][14]

    • Additives: In some cases, the addition of a small amount of an ion-pairing agent or a competing base to the mobile phase can improve peak shape and reduce tailing.

Q5: Could derivatization help in the analysis of 1-Cyclopropyl-2-methylpropan-1-amine HCl?

Yes, pre-column derivatization is a common strategy for analyzing primary amines.[2]

  • Principle: A derivatizing agent is reacted with the amine to attach a chromophore or fluorophore. This enhances the detectability of the analyte, allowing for detection at higher wavelengths where baseline noise is typically lower.[2]

  • Common Reagents: Reagents like o-Phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are frequently used for the derivatization of primary amines.

  • Advantages:

    • Increased sensitivity and selectivity.

    • Improved chromatographic properties of the analyte.

    • Shifting the detection wavelength to a less noisy region of the spectrum.

  • Considerations: Derivatization adds an extra step to the sample preparation process and the reaction conditions must be carefully optimized for reproducibility.

By systematically addressing these potential sources of baseline noise, you can significantly improve the quality and reliability of your HPLC data for 1-Cyclopropyl-2-methylpropan-1-amine HCl.

References

  • Labtech. Why Your HPLC Baseline Drifts—And How to Stop It. Available from: [Link]

  • Phenomenex. Choosing the Right UHPLC Column for Highly Polar Basic Compounds. 2022. Available from: [Link]

  • Labcompare. Troubleshooting Common HPLC Issues. 2025. Available from: [Link]

  • Shimadzu UK Limited. HPLC Troubleshooting - Noisy Baseline. 2022. Available from: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. Available from: [Link]

  • Shimadzu. Shimadzu Baseline Disturbance. 2025. Available from: [Link]

  • HPLC Repair Services. Common Causes of Baseline Noise. 2020. Available from: [Link]

  • Persee. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. 2025. Available from: [Link]

  • ResearchGate. Why am I getting Baseline noise in HPLC?. 2016. Available from: [Link]

  • Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. 2024. Available from: [Link]

  • LCGC. The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. 2019. Available from: [Link]

  • Waters. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Available from: [Link]

  • Linklab. HPLC Column Selection Guide. Available from: [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. Available from: [Link]

  • Element. HPLC Column Selection. Available from: [Link]

  • Pharmaguideline. Guideline for Preparation of Mobile Phase Required for HPLC. 2011. Available from: [Link]

  • Element Lab Solutions. HPLC Diagnostic Skills Vol I – Noisy Baselines. 2019. Available from: [Link]

  • AELAB. Expert Guide to Troubleshooting Common HPLC Issues. 2025. Available from: [Link]

  • Phenomenex. Mobile Phase Preparation Tips & Tricks. 2022. Available from: [Link]

  • Welch Materials. Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. 2025. Available from: [Link]

  • YouTube. LC UV Detector Issues. 2023. Available from: [Link]

Sources

Troubleshooting

Minimizing side reactions when using 1-Cyclopropyl-2-methylpropan-1-amine HCl

Case ID: #CPM-HCl-Optimization Status: Active Support Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division Executive Summary & Molecule Profile Welcome to the technical support hub for 1-Cyclopr...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #CPM-HCl-Optimization
Status: Active Support
Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

Executive Summary & Molecule Profile

Welcome to the technical support hub for 1-Cyclopropyl-2-methylpropan-1-amine Hydrochloride . This guide addresses the specific reactivity profile of this building block. Unlike simple aliphatic amines, this molecule presents a "dual-threat" challenge in synthesis:

  • High Steric Hindrance: The

    
    -cyclopropyl and 
    
    
    
    -isopropyl groups create significant steric bulk around the nitrogen, retarding nucleophilic attack.
  • Acid Lability: The cyclopropyl ring acts as a

    
    -donor but is susceptible to acid-catalyzed ring opening (homoallyl rearrangement), particularly when the amine is protonated or in the presence of Lewis acids.
    

This guide replaces generic protocols with chemically specific workflows designed to preserve the cyclopropyl ring while forcing the sterically hindered amine to react.

Module 1: Critical Handling & Salt Neutralization

User Issue: "I see degradation/tarring when I try to free-base the amine from the HCl salt."

Root Cause Analysis

The HCl salt is stable. However, rapid neutralization generates heat (exotherm). If the local temperature spikes in the presence of residual acid pockets, the cyclopropyl ring can undergo ring-opening to form alkene byproducts (homoallyl rearrangement). Additionally, the free amine avidly absorbs atmospheric


 to form carbamates.
Protocol A: Controlled Biphasic Neutralization (Recommended)

Do not neutralize by dumping solid NaOH into the salt.

Reagents:

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • 2M

    
     (aq) or saturated 
    
    
    
    (Avoid strong bases like NaOH to prevent elimination side reactions).

Step-by-Step:

  • Dissolution: Suspend the amine HCl salt in the organic solvent (DCM) at 0°C .

  • Biphasic Contact: Add the carbonate solution slowly. The biphasic system acts as a heat sink.

  • Extraction: Stir vigorously for 15 minutes. Separate layers.

  • Drying: Dry the organic layer over

    
     (avoid 
    
    
    
    if it is slightly acidic/Lewis acidic).
  • Usage: Use the solution immediately for the next step. Do not concentrate to dryness unless necessary, as the free amine is moderately volatile and sensitive to oxidation.

Module 2: Amide Coupling Troubleshooting

User Issue: "My coupling reaction (EDC/NHS) has low yield (<30%). The starting material remains."

Root Cause Analysis

Standard coupling agents (EDC, DCC) form active esters that are moderately reactive. Due to the steric bulk of the 1-cyclopropyl-2-methyl scaffold, the rate of amine attack is slower than the rate of active ester hydrolysis (by trace water) or rearrangement (N-acylurea formation).

Protocol B: High-Force Coupling for Hindered Amines

Switch to "onium" coupling agents (HATU/COMU) which generate a more reactive species (7-azabenzotriazole ester).

Optimized Conditions:

Parameter Recommendation Rationale
Coupling Agent HATU or COMU Faster kinetics overcome steric hindrance.
Base DIPEA (3.0 equiv) Must fully neutralize the HCl salt in situ and scavenge H+ from the coupling.
Solvent DMF or DMAc Polar aprotic solvents stabilize the transition state.

| Temperature | 0°C


 RT  | Start cold to prevent exotherms; warm to RT to drive kinetics. Avoid heating >50°C  to protect the ring. |
| Additives  | HOAt  (if available) | Catalyzes the reaction faster than HOBt. |
Troubleshooting Logic Tree (Visualization)

CouplingLogic Start Issue: Low Coupling Yield CheckSM Is Amine SM remaining? Start->CheckSM CheckProd Is Ring-Opened Product present? CheckSM->CheckProd No (Consumed) Sterics Cause: Steric Hindrance CheckSM->Sterics Yes (Slow Rxn) Acid Cause: Acid-Catalyzed Opening CheckProd->Acid Yes (New spots on TLC) Sol_Sterics Solution: Switch to HATU/HOAt Increase Conc. to 0.5M CheckProd->Sol_Sterics No (Just low conversion) Sterics->Sol_Sterics Sol_Acid Solution: Check pH > 8 Use mild base (Collidine) Acid->Sol_Acid

Caption: Diagnostic flow for identifying whether yield loss is due to steric barriers or chemical degradation.

Module 3: Preventing Cyclopropyl Ring Opening

User Issue: "I see an impurity with a mass of M+18 or M+Cl. What happened?"

Mechanism: Homoallyl Rearrangement

The cyclopropyl group adjacent to the amine is sensitive. If a carbocation forms (or is stabilized nearby), the ring strain (~27 kcal/mol) drives ring opening.

  • Protonation: Strong acid protonates the ring or the leaving group.

  • Opening: The C-C bond breaks to relieve strain, forming a homoallyl cation.

  • Trapping: A nucleophile (

    
    , 
    
    
    
    ,
    
    
    ) traps the cation.

Risk Factors:

  • Using HCl in MeOH (forms methyl ethers via ring opening).

  • High temperatures (>80°C) in acidic media.

  • Lewis acids (

    
    , 
    
    
    
    ) used in other steps.
Pathway Visualization

RingOpening Substrate Cyclopropyl Amine (Strained) Transition Homoallyl Cation (Intermediate) Substrate->Transition Ring Strain Relief Acid H+ / Lewis Acid Acid->Transition Catalysis Product Open-Chain Alkene (Impurity) Transition->Product Nucleophilic Trap

Caption: The acid-catalyzed homoallyl rearrangement pathway leading to impurities.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use reductive amination with this amine?

  • Answer: Yes, but with caution. The steric bulk makes imine formation slow.

    • Advice: Pre-form the imine using

      
       (a mild Lewis acid compatible with cyclopropanes) before adding the reducing agent. Avoid direct reductive amination with 
      
      
      
      in acetic acid if the reaction time is long, as prolonged acid exposure risks the ring.

Q2: Why is the HCl salt hygroscopic?

  • Answer: Amine salts are ionic and often hygroscopic. Water absorption makes accurate weighing difficult and introduces hydrolysis risks for coupling agents.

    • Advice: Store in a desiccator. If the salt is sticky, dry it under high vacuum (

      
       mbar) over 
      
      
      
      for 24h before use.

Q3: Is the free amine volatile?

  • Answer: Moderate volatility. While heavier than cyclopropylamine (BP 50°C), the addition of the isobutyl group raises the BP, but it can still co-evaporate with solvents on a rotovap.

    • Advice: Never use high vacuum on the free amine at room temperature. Keep the bath

      
      .
      

References

  • Mechanism of Cyclopropyl Ring Opening

    • Title: Dicationic ring opening reactions of trans-2-phenylcyclopropylamine[1]•HCl.

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • Context: Details the electrophilic cleavage mechanisms of cyclopropylamines under acidic conditions.
    • URL:[Link]

  • Handling Amine Salts & Amide Coupling

    • Title: The Synthesis of Sterically Hindered Amides.[2][3][4]

    • Source: Chimia (Swiss Chemical Society).
    • Context: Discusses strategies for overcoming steric hindrance in amide bond formation, relevant to the bulky 2-methylpropyl group.
    • URL:[Link]

  • General Reactivity of Cyclopropylamines

    • Title: Acid-catalyzed ring-opening reactions of cyclopropanated systems.[1][5][6]

    • Source: Beilstein Journal of Organic Chemistry.
    • Context: Provides mechanistic insight into nucleophilic trapping of ring-opened cyclopropyl c
    • URL:[Link]

  • Amine Salt Neutralization Protocols

    • Title: The Preparation of Amides by Copper-Mediated Oxidative Coupling...[7]

    • Source: Organic Syntheses.[7]

    • Context: Provides standard operating procedures for handling amine hydrochloride salts and neutraliz
    • URL:[Link]

Sources

Optimization

Overcoming low reactivity of cyclopropyl amines in nucleophilic substitution

Topic: Overcoming Low Reactivity in Nucleophilic Substitution Ticket ID: CPA-RXN-001 Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Hub: Why is my reaction failing? Before troubleshooting the p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Reactivity in Nucleophilic Substitution

Ticket ID: CPA-RXN-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Why is my reaction failing?

Before troubleshooting the protocol, we must diagnose the root cause. Cyclopropyl amines (CPAs) are deceptive; they look like secondary alkyl amines (e.g., isopropyl amine) but react more like anilines.

The "Walsh Orbital" Trap

If you are applying standard conditions used for isopropyl amine, your reaction will likely fail. The cyclopropyl ring is not just a steric bulk; it is an electronic sink.

  • Hybridization Mismatch: In a standard alkane, Carbon is

    
    . In cyclopropane, the internal C-C bonds are highly bent ("banana bonds") and possess high 
    
    
    
    -character (
    
    
    ). Consequently, the exocyclic bonds (C-H and C-N) must compensate with high
    
    
    -character
    (
    
    
    ).
  • The Consequence:

    • Lower Basicity: The electrons in the C-N bond are held tighter to the carbon nucleus. This inductive withdrawal lowers the

      
       of the conjugate acid (
      
      
      
      ) compared to isopropyl amine (
      
      
      ).
    • Reduced Nucleophilicity: The nitrogen lone pair is less available for attack.

    • Steric Wall: The rigid ring prevents the "conformational give" that allows other bulky amines to accommodate transition states.

Decision Matrix: Method Selection

Do not force an


 reaction if the substrate doesn't permit it. Use this logic flow to select the correct methodology.

MethodSelection Start Electrophile Type Activated Electron-Deficient (e.g., NO2-Aryl-F) Start->Activated High EWG Unactivated Unactivated / Neutral (e.g., Aryl-Cl/Br) Start->Unactivated Standard Ar-X Alkyl Alkyl Halide (Primary/Secondary) Start->Alkyl Sp3 Carbon SnAr Method A: SnAr (High Temp/DMSO) Activated->SnAr Preferred PdCat Method B: Pd-Catalysis (Buchwald-Hartwig) Unactivated->PdCat Required Alkylation Method C: Alkylation (High Risk of Over-alkylation) Alkyl->Alkylation Difficult

Figure 1: Decision matrix for selecting the functionalization pathway.

Protocol Library & Troubleshooting

Method A: Nucleophilic Aromatic Substitution ( )

Best for: Highly electron-deficient aryl fluorides/chlorides (e.g., nitro-benzenes, pyridines).

The Problem: Standard conditions (


/MeCN) often stall at 50% conversion because CPA is a poor nucleophile.

Optimized Protocol:

  • Solvent: Switch to DMSO or NMP . The high dielectric constant stabilizes the Meisenheimer complex.

  • Base: Use DIPEA (Hunig's Base) or Cs2CO3 .

  • Temperature: Aggressive heating (

    
    C) is often required.
    

Troubleshooting


: 
Symptom Diagnosis Solution

| No Reaction | Nucleophile too weak for substrate. | Switch to Method B (Pd-catalysis).


 has a hard ceiling on reactivity. |
| Black Tars  | Decomposition at high T. | Add a radical scavenger (BHT) or switch to lower temp with a stronger leaving group (F instead of Cl). |
Method B: Palladium-Catalyzed Arylation (Buchwald-Hartwig)

Best for: Unactivated aryl chlorides, bromides, and triflates. This is the "Gold Standard" for CPA.

The Problem: CPA is sterically bulky but electronically weak. Standard ligands (BINAP, DPPF) often fail because they cannot promote the Reductive Elimination step with such a bulky amine.

The Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).[1]

Recommended Ligand Systems
LigandSubstrate ScopeNotes
BrettPhos Primary Amines (General)Good starting point. Excellent for aryl chlorides.
RuPhos Secondary Amines / Bulky Primariesoften superior for CPA due to specific steric pocket.
adYPhos Difficult/Steric CPAs The "Nuclear Option." Enables room temp arylation of CPA.

Optimized Protocol (The "BrettPhos" System):

  • Catalyst: Pd(OAc)2 (1 mol%) + BrettPhos (2 mol%) OR precatalyst [(BrettPhos)Pd(allyl)]OTf (Recommended).

  • Base: NaOtBu (1.4 equiv). Crucial: Weak bases like Carbonate often fail with CPA.

  • Solvent: Dioxane or Toluene (anhydrous).

  • Conditions:

    
    C under Argon/Nitrogen.
    

Troubleshooting Pd-Catalysis:

PdTroubleshooting Start Issue: Low Yield Check1 Is the SM consumed? Start->Check1 ProtDehal Product is Ar-H (Protodehalogenation) Check1->ProtDehal Yes CatDeath Reaction turns black (Pd Black precip) Check1->CatDeath No NoRxn Solution stays clear (No activation) Check1->NoRxn No Sol1 Sol: Switch to RuPhos Sol: Dry Solvent strictly ProtDehal->Sol1 Sol2 Sol: Increase Ligand:Pd ratio Sol: Use Precatalyst CatDeath->Sol2 Sol3 Sol: Switch to NaOtBu Sol: Heat to 110C NoRxn->Sol3

Figure 2: Troubleshooting logic for Pd-catalyzed cross-coupling failures.

Frequently Asked Questions (FAQ)

Q: Can I use standard alkylation (R-X + CPA) to make secondary amines? A: Avoid if possible. Because CPA is less nucleophilic, you often have to heat the reaction. Once the mono-alkylated product forms, it is more nucleophilic than the starting CPA (inductive effect of the new alkyl group), leading to rapid over-alkylation (tertiary amines).

  • Workaround: Use Reductive Amination (Aldehyde + CPA + NaBH(OAc)3).

Q: Why does my reaction work with Isopropyl amine but fail with Cyclopropyl amine? A: As detailed in the Diagnostic Hub, this is an electronic failure. You are likely using a base that is too weak (Carbonate) or a ligand that isn't electron-rich enough to facilitate oxidative addition with the deactivated amine. Switch to NaOtBu and a Buchwald Precatalyst .

Q: I see "Pd Black" immediately upon heating. What happened? A: The amine failed to bind to the Palladium, causing the catalyst to crash out. CPA is sterically demanding. Ensure you are using a Precatalyst (like BrettPhos Pd G3 or G4) rather than mixing Pd(OAc)2 and ligand in situ. The precatalyst ensures the active species is formed correctly before the amine needs to bind.

References

  • Gildner, P. G., et al. (2016).[2][3] "Palladium-Catalyzed N-Arylation of Cyclopropylamines." Organic Letters.

  • Maiti, D., et al. (2015). "Rational Ligand Design for the Arylation of Hindered Primary Amines." Journal of the American Chemical Society.[4]

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Walsh, A. D. (1949). "The structures of ethylene oxide, cyclopropane, and related molecules." Transactions of the Faraday Society.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Comparative Analysis: 1-Cyclopropyl-2-methylpropan-1-amine Hydrochloride

Executive Summary 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride (CAS: 54187-26-7) represents a critical pharmacophore in modern drug discovery, bridging the gap between steric bulk and metabolic stability. Unlike si...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclopropyl-2-methylpropan-1-amine hydrochloride (CAS: 54187-26-7) represents a critical pharmacophore in modern drug discovery, bridging the gap between steric bulk and metabolic stability. Unlike simple alkyl amines, the inclusion of the cyclopropyl moiety introduces unique electronic and steric properties—specifically ring strain and


-aromaticity—that significantly influence its Nuclear Magnetic Resonance (NMR) profile.

This guide provides a technical comparison of this scaffold against its nearest structural neighbors: 1-Cyclopropylmethanamine (reduced steric bulk) and Isobutylamine (acyclic analog). We focus on the diagnostic 1H NMR signatures required to validate identity, purity, and salt stoichiometry.

Structural Logic & Pharmacophore Analysis

The target molecule consists of three distinct magnetic environments that create a complex splitting pattern. Understanding these domains is prerequisite to interpreting the spectrum.

  • The Cyclopropyl "Anchor": Acts as a rigid, electron-donating group. Its protons are highly shielded (0.2–0.6 ppm).

  • The Chiral Methine Core (C1): The carbon attached to the nitrogen is a chiral center (

    
    ). This chirality induces diastereotopy  in the adjacent isopropyl group.
    
  • The Isopropyl Tail: Provides lipophilicity. Due to the adjacent chiral center, the two methyl groups are chemically non-equivalent.[1]

Visualization: Structural Connectivity & Coupling Logic

G cluster_0 Magnetic Domains Cyc Cyclopropyl Ring (High Field, Shielded) δ 0.2 - 0.6 ppm Core Chiral Methine (C1) (Deshielded by N+) δ ~2.6 - 3.0 ppm Cyc->Core Vicinal Coupling (3J ~6-8 Hz) Iso Isopropyl Group (Diastereotopic Methyls) δ 0.9 - 1.1 ppm Core->Iso Vicinal Coupling (3J ~7 Hz) Amine Ammonium (NH3+) (Exchangeable) δ 8.0 - 8.5 ppm Core->Amine H-bonding/Exchange (Solvent Dependent)

Figure 1: Magnetic connectivity diagram illustrating the three primary spin systems and their expected chemical shift ranges.

Comparative 1H NMR Analysis

To validate the structure of 1-Cyclopropyl-2-methylpropan-1-amine HCl, one must distinguish it from common synthetic precursors or analogs. The following table contrasts the target with Isobutylamine HCl (lacking the ring) and Cyclopropylamine HCl (lacking the isopropyl tail).

Table 1: Diagnostic Chemical Shift Comparison (DMSO-d6, 400 MHz)
Proton AssignmentTarget Molecule (1-Cyclopropyl-2-methylpropan-1-amine HCl)Alternative A (Isobutylamine HCl)Alternative B (Cyclopropylamine HCl)Diagnostic Feature
-NH3+ (Ammonium) 8.0 – 8.5 ppm (br s, 3H)8.0 – 8.2 ppm8.2 – 8.5 ppmConfirms salt formation. Disappears in D2O.
H-1 (Methine α-N) 2.6 – 2.9 ppm (dd or m, 1H)2.6 – 2.7 ppm (d, 2H, CH2)2.5 – 2.6 ppm (m, 1H)The target is a methine (CH) , while Isobutylamine is a methylene (CH2) .
H-2 (Isopropyl CH) 1.8 – 2.0 ppm (m, 1H)1.9 – 2.0 ppm (m, 1H)AbsentPresence confirms isobutyl chain.
H-3 (Methyls) 0.9 – 1.0 ppm (two d, 6H total)0.92 ppm (d, 6H)AbsentCritical: Target methyls are diastereotopic (two doublets); Isobutylamine methyls are equivalent (one doublet).
Cyclopropyl CH 0.6 – 0.8 ppm (m, 1H)Absent0.6 – 0.7 ppmDistinctive multiplet.
Cyclopropyl CH2 0.2 – 0.5 ppm (m, 4H)Absent0.4 – 0.6 ppmHigh-field "fingerprint" region.
Deep Dive: The Diastereotopic Effect

The most sophisticated feature of this spectrum is the signal for the isopropyl methyl groups.

  • In Isobutylamine: The molecule is achiral.[2] The two methyl groups are enantiotopic and appear as a single doublet (integrating to 6H).

  • In the Target: The C1 carbon is a stereocenter. This breaks the symmetry of the adjacent isopropyl group. The two methyl groups become diastereotopic.[1][2][3]

    • Observation: Instead of one clean doublet, you will likely observe two overlapping doublets or a "pseudo-triplet" appearance, depending on the magnetic field strength. This is the definitive proof of the C1-substitution pattern.

Experimental Protocol: Self-Validating Analysis

To ensure reproducibility and avoid common artifacts (like water suppression masking the cyclopropyl region), follow this validated workflow.

Protocol: Salt Stoichiometry Determination

Objective: Confirm the product is the mono-hydrochloride salt and calculate the molar ratio of solvent residues.

  • Sample Preparation:

    • Weigh 10.0 mg of the amine salt.

    • Dissolve in 0.6 mL of DMSO-d6 (preferred over CDCl3).

    • Why DMSO? CDCl3 often leads to broad or invisible ammonium (-NH3+) peaks due to rapid exchange. DMSO stabilizes the ammonium protons via hydrogen bonding, allowing for accurate integration (3H).

  • Acquisition Parameters:

    • Pulse Angle: 30° (ensures accurate integration).

    • Relaxation Delay (D1): Set to ≥ 5 seconds. The cyclopropyl protons have long T1 relaxation times; a short D1 will under-integrate these signals, leading to false stoichiometry calculations.

    • Scans: 16–32 scans are sufficient.

  • Processing & Integration Logic:

    • Calibrate DMSO residual peak to 2.50 ppm.

    • Set the integral of the Ammonium peak (8.0-8.5 ppm) to 3.00 .

    • Validate that the Cyclopropyl CH2 region (0.2-0.5 ppm) integrates to 4.00 ± 0.2 .

    • Pass Criteria: If the ammonium peak integrates < 2.5 relative to the alkyl chain, the salt may be partially free-based or wet.

Visualization: Analytical Workflow

Workflow cluster_validate Validation Checkpoints Start Sample: 10mg Amine HCl Solvent Dissolve in DMSO-d6 (Stabilize NH3+) Start->Solvent Acquire Acquisition D1 > 5s (Relaxation) Solvent->Acquire Process Processing Ref: DMSO @ 2.50 ppm Acquire->Process Check1 Check NH3+ Integral Target: 3.0H Process->Check1 Check2 Check Diastereotopy (Methyls split?) Check1->Check2

Figure 2: Step-by-step analytical workflow emphasizing the critical relaxation delay for accurate integration of cyclopropyl protons.

Troubleshooting & Artifacts

The "Missing" Ammonium Peak

If the spectrum is run in D2O or CD3OD , the -NH3+ protons will exchange with deuterium and disappear (H-D exchange).

  • Solution: Always use anhydrous DMSO-d6 or CDCl3 (though CDCl3 may result in broader peaks) if observation of the salt proton is required.

Water Suppression Interference

The cyclopropyl signals appear very upfield (0.2 – 0.6 ppm). If the solvent contains water (approx. 3.3 ppm in DMSO, but variable), standard water suppression pulse sequences might distort the baseline near the upfield region if the bandwidth is too wide.

  • Solution: Use standard 1D proton sequences (zg30) rather than presaturation sequences (zgpr) unless absolutely necessary.

Rotamers

Due to the steric bulk of the cyclopropyl and isopropyl groups, rotation around the C1-N bond can be restricted.

  • Symptom:[2] Broadening of the C1-methine signal or appearance of minor "shadow" peaks.

  • Verification: Run the NMR at elevated temperature (e.g., 320 K). If peaks sharpen and coalesce, the issue is rotameric, not impurity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for substituent effects and coupling constants).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for characteristic cyclopropyl shifts).
  • Wiberg, K. B., & Nist, B. J. (1963). The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society, 85(18), 2788–2793. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12654270, 1-Cyclopropyl-2-methylpropan-1-one (Precursor data). Retrieved from [Link]

Sources

Comparative

Comparative Guide: 13C NMR Assignment of 1-Cyclopropyl-2-methylpropan-1-amine HCl

This guide outlines the structural characterization of 1-Cyclopropyl-2-methylpropan-1-amine Hydrochloride (HCl), a critical building block in medicinal chemistry often used as a conformationally restricted isostere of le...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization of 1-Cyclopropyl-2-methylpropan-1-amine Hydrochloride (HCl), a critical building block in medicinal chemistry often used as a conformationally restricted isostere of leucine or valine.

This document serves as a Publish Comparison Guide , contrasting the standard 1D 13C NMR assignment workflow with an advanced 2D-assisted protocol. It provides predicted chemical shifts based on increment theory and structural analogs, offering a robust framework for verification.

Executive Summary

Target Molecule: 1-Cyclopropyl-2-methylpropan-1-amine HCl Formula: C7H16ClN (Salt) Application: Chiral intermediate for kinase inhibitors and GPCR ligands. Challenge: Distinguishing the high-field cyclopropyl methylene signals from the isopropyl methyls and resolving the steric influence of the ammonium salt on the


-carbon.
Structural Visualization

The following diagram defines the atom numbering used throughout this guide.

ChemicalStructure C1 C1 (α-CH) C2 C2 (β-CH) C1->C2 C1_prime C1' (Ring CH) C1->C1_prime N NH3+ C1->N C3 C3 (CH3) C2->C3 C4 C4 (CH3) C2->C4 C2_prime C2' (Ring CH2) C1_prime->C2_prime C3_prime C3' (Ring CH2) C1_prime->C3_prime C2_prime->C3_prime

Figure 1: Connectivity and numbering scheme for 1-Cyclopropyl-2-methylpropan-1-amine HCl.

Experimental Protocols

Sample Preparation (Self-Validating System)

To ensure reproducibility and minimize solvent-solute interactions that shift peaks, follow this standardized protocol.

  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6).

    • Reasoning: The HCl salt is highly polar. CDCl3 will result in poor solubility and broadened peaks due to slow exchange of ammonium protons. DMSO-d6 ensures sharp signals and stabilizes the cation.

  • Concentration: Dissolve 15-20 mg of sample in 0.6 mL of solvent.

    • Check: Solution must be clear. Turbidity indicates incomplete solvation or free-base impurities.

  • Reference: Calibrate the DMSO-d6 septet center to 39.52 ppm .

Acquisition Parameters[1]
  • Frequency: 100 MHz or higher (for 13C).

  • Pulse Sequence: Power-gated decoupling (zgpg30).

  • Scans: Minimum 512 scans (due to the lower sensitivity of the quaternary-free aliphatic chain).

  • Relaxation Delay (D1): 2.0 seconds (sufficient for protonated carbons).

Comparative Analysis: 1D vs. 2D Assignment

This section compares the Standard 1D DEPT Method (traditional) against the 2D HSQC-Driven Method (recommended).

Data Table: Chemical Shift Assignments

Note: Values are theoretical predictions derived from ChemDraw Professional algorithms and substituent increment effects for amine salts in DMSO-d6.

Carbon PositionTypePredicted Shift (δ, ppm)DEPT-135 PhaseMultiplicity (1H Coupled)
C1 (α-CH) Methine58.5 - 62.0 Up (+)Doublet
C2 (β-CH) Methine28.0 - 31.0 Up (+)Doublet
C3, C4 Methyl18.5 - 20.5 Up (+)Quartet
C1' (Ring) Methine11.0 - 14.0 Up (+)Doublet
C2', C3' Methylene3.0 - 6.5 Down (-)Triplet
Method A: Standard 1D DEPT Analysis

Workflow: Acquire 13C {1H} decoupled spectrum followed by DEPT-135.

  • Performance:

    • Pros: Rapid acquisition (~30 mins).

    • Cons: Ambiguity between C2 (Isopropyl CH) and C1' (Cyclopropyl CH) if shifts overlap in the 15-30 ppm region.

    • Critical Failure Point: In complex mixtures, the methyl signals (C3/C4) can be confused with impurity peaks.

Method B: 2D HSQC-Driven Analysis (Recommended)

Workflow: Acquire 1H-13C HSQC (Heteronuclear Single Quantum Coherence).

  • Performance:

    • Resolution: Unambiguously separates the Cyclopropyl CH2s (which correlate to protons at ~0.3–0.6 ppm) from Methyls (protons at ~0.9 ppm).

    • Causality: The C1 carbon will show a correlation to the most deshielded aliphatic proton (~2.5–3.0 ppm), confirming the

      
      -amine position.
      
Assignment Logic Flowchart

AssignmentLogic Start Start: 13C Spectrum (DMSO-d6) CheckHighField Check 0 - 10 ppm Start->CheckHighField IsNegative DEPT-135: Negative Phase? CheckHighField->IsNegative AssignRingCH2 Assign C2', C3' (Cyclopropyl CH2) IsNegative->AssignRingCH2 Yes CheckMethyls Check 15 - 25 ppm (Positive Phase) IsNegative->CheckMethyls No (Look higher) AssignRingCH2->CheckMethyls AssignMethyls Assign C3, C4 (Isopropyl CH3) CheckMethyls->AssignMethyls CheckAlpha Check 55 - 65 ppm AssignMethyls->CheckAlpha AssignAlpha Assign C1 (α-CH attached to N) CheckAlpha->AssignAlpha

Figure 2: Logical decision tree for assigning carbon resonances based on DEPT phasing and chemical shift regions.

Technical Insights & Troubleshooting

The Cyclopropyl Anisotropy Effect

The cyclopropyl group is unique due to the magnetic anisotropy of the C-C bonds.

  • Observation: The ring carbons (C2', C3') appear at exceptionally high field (3.0 - 6.5 ppm).

  • Comparison: In the open-chain analog (2-methylpentan-3-amine), the corresponding methylene would appear at ~25-30 ppm. This ~20 ppm upfield shift is diagnostic of the cyclopropyl ring.

Salt vs. Free Base

When converting from Free Base to HCl Salt:

  • 
    -Carbon Effect:  The C2 (Isopropyl methine) and C1' (Cyclopropyl methine) often experience a downfield shift (deshielding)  of 1-3 ppm due to the inductive effect of the positively charged nitrogen.
    
  • 
    -Carbon Effect:  The C1 resonance may shift slightly upfield or remain constant, depending on the balance between inductive withdrawal and steric compression changes.
    
Impurity Flags

Common impurities in the synthesis of this compound include:

  • Cyclopropyl methyl ketone: Look for a carbonyl peak at ~208 ppm .

  • Isopropyl alcohol (solvent): Peaks at 62 ppm (CH) and 25 ppm (CH3) .

References

  • PubChem. Compound Summary: Cyclopropylamine. National Library of Medicine. Available at: [Link]

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for increment-based prediction).
  • University of Wisconsin-Madison. Reich Collection: 13C NMR Chemical Shifts. Available at: [Link]

Validation

Benchmarking the Spectral Fingerprint: 1-Cyclopropyl-2-methylpropan-1-amine Hydrochloride

Executive Summary In the development of novel pharmacophores, 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride represents a challenging structural motif. It combines a strained cyclopropyl ring, a sterically demanding...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of novel pharmacophores, 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride represents a challenging structural motif. It combines a strained cyclopropyl ring, a sterically demanding isopropyl group, and a hygroscopic primary ammonium salt.

Standard spectral databases often lack high-resolution reference data for specific salt forms of such intermediates. Consequently, researchers must generate their own "Gold Standard" reference. This guide compares the three primary acquisition methodologies—Diamond ATR , KBr Pellet , and Nujol Mull —to determine which technique yields the most reliable fingerprint for this specific molecule.

The Senior Scientist’s Verdict: For this specific amine salt, Single-Reflection Diamond ATR is the superior method. While KBr transmission is traditionally considered the "reference" standard, the high susceptibility of this hydrochloride salt to ion exchange (forming HBr in situ) and hygroscopicity creates unacceptable spectral artifacts in pellet form.

Technical Comparison: Acquisition Methodologies

The following table contrasts the performance of acquisition techniques specifically for 1-Cyclopropyl-2-methylpropan-1-amine HCl.

FeatureMethod A: Diamond ATR (Recommended)Method B: KBr Pellet (Traditional)Method C: Nujol Mull (Alternative)
Sample Prep None (Direct compression)Grinding & Pressing (1-2% w/w)Dispersion in mineral oil
Moisture Risk Low (Rapid acquisition)Critical (Hygroscopic salt absorbs H₂O)Low (Oil protects sample)
Spectral Integrity High (Preserves crystal lattice)Compromised (Pressure induces ion exchange: R-NH₃Cl + KBr → R-NH₃Br + KCl)Masked (Oil obscures C-H region)
Low-End Cutoff ~400 cm⁻¹ (Diamond/ZnSe limit)~400 cm⁻¹~400 cm⁻¹
Key Artifacts Peak intensity shift (wavelength dependent)Broad -OH band (3400 cm⁻¹); False peaks @ 800 cm⁻¹Strong CH₂/CH₃ interference @ 2900/1460/1375 cm⁻¹
Suitability Excellent for QC & IDPoor for HCl saltsPoor (Obscures Isopropyl doublet)

The "Gold Standard" Reference Spectrum

Since a public database spectrum may be unavailable, you must validate your acquired spectrum against theoretical expectations. Below is the Predicted Spectral Fingerprint derived from structural fragment analysis (Cyclopropyl + Isopropyl + Primary Amine HCl).

A. The Fingerprint Region (Diagnostic Peaks)
Frequency (cm⁻¹)Vibration ModeStructural OriginDiagnostic Note
3080 – 3010 ν(C-H) stretchCyclopropyl Ring Distinctive sharp peak above 3000 cm⁻¹ (unlike normal alkanes).
2800 – 3100 ν(N-H) stretchAmmonium (NH₃⁺) Broad, complex band overlapping C-H stretches. "Fermi Resonance" often visible.
2500 – 2000 Combination BandsAmine Salt A series of weak overtone bands characteristic of amino acid/amine salts.
1600 – 1580 δ(N-H) asym. bendNH₃⁺ Deformation Strong, broad band.[1] Confirms salt formation.
1500 – 1480 δ(N-H) sym. bendNH₃⁺ Deformation Second deformation band.
1385 & 1365 δ(C-H) bendIsopropyl Group The "Gem-Dimethyl" Doublet. Critical for confirming the 2-methylpropane chain.
1025 – 1000 Ring BreathingCyclopropyl Ring Strong skeletal vibration.
~700 – 800 ρ(CH₂) rockAlkane ChainVariable, but distinct in fingerprint region.
B. Critical Validation Checkpoint
  • The Isopropyl/Cyclopropyl Conflict: In Nujol mulls, the mineral oil absorbs strongly at 1460 and 1375 cm⁻¹. This completely masks the diagnostic Isopropyl doublet (1385/1365 cm⁻¹). Do not use Nujol for this molecule.

  • The KBr Ion Exchange: If you see a shift in the fingerprint region or unexpected splitting after pressing a KBr pellet, the pressure has likely forced the Chloride ion to swap with the Bromide from the matrix. This alters the crystal lattice and the spectrum.

Experimental Protocol: Generating the Reference

To ensure reproducibility and scientific integrity (E-E-A-T), follow this self-validating protocol using Diamond ATR .

Step 1: Instrument Setup
  • Module: Single-Reflection Diamond ATR (e.g., Pike Miracle or equivalent).

  • Detector: DTGS (Deuterated Triglycine Sulfate) for linearity, or MCT (Mercury Cadmium Telluride) for speed (ensure no saturation).

  • Parameters:

    • Resolution: 4 cm⁻¹[2][3]

    • Scans: 32 (Sample) / 32 (Background)

    • Range: 4000 – 600 cm⁻¹

    • Apodization: Blackman-Harris 3-Term

Step 2: Sample Preparation & Acquisition
  • Clean: Wipe the crystal with Isopropanol. Ensure the energy meter reads maximum throughput.

  • Background: Collect the air background immediately before the sample.

  • Loading: Place ~5 mg of 1-Cyclopropyl-2-methylpropan-1-amine HCl onto the center of the crystal.

  • Compression: Apply pressure using the high-pressure clamp.

    • Expert Tip: Watch the live preview. Increase pressure until the peak at 2960 cm⁻¹ stops growing. This ensures intimate contact without crushing the crystal lattice excessively.

  • Acquisition: Trigger the scan.

Step 3: Post-Processing (The ATR Correction)

ATR spectra have wavelength-dependent intensity variations (peaks at lower wavenumbers appear stronger than in transmission).

  • Apply ATR Correction (usually standard in software like OMNIC or OPUS).

  • Parameters for correction:

    • Crystal: Diamond (Refractive Index = 2.4)

    • Sample Index: ~1.5 (Standard organic salt)

    • Angle of Incidence: 45°

Validation Workflow (Logic Diagram)

The following diagram illustrates the decision process for validating the spectrum of this specific amine salt, ensuring the exclusion of artifacts.

ValidationWorkflow Start Start: Sample Acquisition Method Select Method: Diamond ATR Start->Method Check1 Check 3010-3080 cm⁻¹ (Cyclopropyl C-H) Method->Check1 Fail_Nujol Fail: Aliphatic Masking Method->Fail_Nujol If Nujol Used Check2 Check 1365/1385 cm⁻¹ (Isopropyl Doublet) Check1->Check2 Present Check3 Check 2500-3000 cm⁻¹ (Ammonium Broad Band) Check2->Check3 Present Decision Is Spectrum Consistent? Check3->Decision Pass VALID REFERENCE (Save as .SPA/.JDX) Decision->Pass Yes Fail_Hygro Fail: Broad Water Peak (>3400 cm⁻¹) Decision->Fail_Hygro Excessive Moisture

Caption: Workflow for validating the spectral integrity of 1-Cyclopropyl-2-methylpropan-1-amine HCl, prioritizing the detection of functional groups and exclusion of moisture artifacts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Authoritative text on Amine Salt characteristic bands).

  • NIST Chemistry WebBook. Cyclopropylamine Reference Spectrum. National Institute of Standards and Technology.[3][5][6] Available at: [Link] (Used for validating the cyclopropyl ring breathing modes).

  • Specac Application Notes. (2018). Should I be using KBr pellets in FTIR Spectroscopy? Comparison of ion exchange artifacts in hydrochloride salts. Available at: [Link]

  • Shimadzu Application News. KBr Pellet Method vs. ATR Method for Hydrochloride Salts. Analysis of peak shifting due to pressure-induced ion exchange. Available at: [Link]

Sources

Comparative

A Comparative Guide to Purity Assay Methods for 1-Cyclopropyl-2-methylpropan-1-amine HCl

This guide provides an in-depth comparison of analytical methodologies for determining the chemical and enantiomeric purity of 1-Cyclopropyl-2-methylpropan-1-amine HCl, a critical intermediate in pharmaceutical synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for determining the chemical and enantiomeric purity of 1-Cyclopropyl-2-methylpropan-1-amine HCl, a critical intermediate in pharmaceutical synthesis. Recognizing the compound's specific analytical challenges—namely its lack of a strong native chromophore and inherent chirality—this document evaluates High-Performance Liquid Chromatography (HPLC) as the primary analytical technique and contrasts its performance with Gas Chromatography (GC) and Capillary Electrophoresis (CE).

The methodologies and validation principles discussed are grounded in the standards set by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring the scientific integrity and regulatory applicability of the presented data.[1][2][3][4][5]

Core Analytical Challenge & Method Selection Rationale

1-Cyclopropyl-2-methylpropan-1-amine is a primary aliphatic amine. Such molecules present two primary hurdles for standard reversed-phase HPLC analysis:

  • Poor UV-Vis Absorbance: Lacking a significant chromophore, the analyte is nearly transparent to standard UV detectors, making direct quantification impractical.[6][7]

  • Chirality: The molecule possesses a stereocenter, meaning it exists as a pair of enantiomers. For many pharmaceutical applications, only one enantiomer is therapeutically active, while the other may be inactive or even harmful.[8] Therefore, a purity method must often be enantioselective.

To address the detection challenge, pre-column derivatization is the most robust strategy. This involves reacting the amine with a labeling agent to attach a molecule with strong UV absorbance or fluorescence properties.[6][9] The selection of the optimal analytical technique depends on the specific purity question being asked—be it routine quality control, trace impurity analysis, or enantiomeric excess determination.

The following decision workflow outlines the logical process for selecting the most appropriate analytical technique.

start Purity Assay Requirement for 1-Cyclopropyl-2-methylpropan-1-amine HCl q1 Is Enantiomeric Purity a Critical Quality Attribute? start->q1 q2 Are Volatile Impurities (e.g., residual solvents) a primary concern? q1->q2  No hplc Primary Method: Chiral RP-HPLC (Post-Derivatization) q1->hplc  Yes q3 Is Ultra-High Efficiency & Low Solvent Consumption Key? q2->q3  No gc Alternative/Complementary Method: GC-FID q2->gc  Yes q3->hplc  No ce Alternative Method: Capillary Electrophoresis (CE) q3->ce  Yes

Caption: Logical workflow for analytical method selection.

Primary Recommended Method: Chiral Reversed-Phase HPLC

For comprehensive quality control, a single method that can resolve both chemical and stereoisomeric impurities is highly efficient. A chiral RP-HPLC method following pre-column derivatization is the recommended approach.

Principle & Causality: The strategy is twofold. First, we react the primary amine with 9-fluorenylmethyl chloroformate (FMOC-Cl). This reaction is rapid and specific to primary and secondary amines, attaching the highly UV-active fluorenylmethoxycarbonyl group.[7] This overcomes the detection challenge. Second, we employ a chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives, which can differentiate between the two enantiomers of the derivatized amine.[8][10] A gradient elution on a C18 column ensures that impurities with varying polarities are effectively separated within a reasonable runtime.[11]

The overall workflow for this method is depicted below.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Accurately weigh ~10 mg of Sample prep2 Dissolve in Diluent (e.g., Acetonitrile/Water) prep1->prep2 deriv1 Add Borate Buffer (pH 9) prep2->deriv1 deriv2 Add FMOC-Cl Reagent deriv1->deriv2 deriv3 Vortex & React (e.g., 10 min at RT) deriv2->deriv3 hplc1 Inject onto Chiral RP-HPLC System deriv3->hplc1 hplc2 Gradient Elution hplc1->hplc2 hplc3 UV Detection (e.g., 265 nm) hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate % Area Purity & Enantiomeric Excess data1->data2

Caption: Experimental workflow for the chiral RP-HPLC method.

Detailed Experimental Protocol: Chiral RP-HPLC
Parameter Condition/Setting Rationale
Instrumentation HPLC or UHPLC system with a gradient pump, autosampler, and UV/PDA detector.A gradient system is essential for resolving impurities with a wide range of polarities. A PDA detector is preferred for peak purity assessment.[12]
Column Chiralpak® IB N-3 (3 µm, 4.6 x 150 mm) or equivalent cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica.Immobilized polysaccharide-based CSPs are robust and show excellent enantioselectivity for a wide range of compounds, including derivatized amines.[10] The smaller particle size enhances efficiency.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for any residual unreacted amine and helps control the pH.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography providing good elution strength and low UV cutoff.
Gradient Elution 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 30% B; 18.1-25 min: 30% B.The shallow initial gradient allows for the separation of polar impurities, while the ramp effectively elutes the main analyte and non-polar impurities. A re-equilibration step ensures reproducibility between injections.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 35 °CElevated temperature can improve peak efficiency and alter selectivity. This must be optimized and controlled for reproducible chiral separations.
Detection Wavelength 265 nmThis wavelength corresponds to a high absorbance maximum for the FMOC derivative, ensuring high sensitivity.[7]
Injection Volume 5 µLA small injection volume minimizes potential column overload and peak distortion.
Sample Preparation 1. Stock: 1.0 mg/mL of sample in 50:50 Acetonitrile:Water.2. Derivatization: To 100 µL of stock, add 400 µL Borate Buffer (0.1 M, pH 9.0) and 500 µL of FMOC-Cl (1 mg/mL in Acetonitrile). Vortex for 1 min.The basic pH facilitates the nucleophilic attack of the amine on the FMOC-Cl. Excess reagent ensures complete derivatization.
System Suitability Resolution (Rs): > 2.0 between enantiomer peaks.Tailing Factor (T): 0.8 - 1.5 for the main peak.%RSD of 6 injections: < 1.0% for peak area.These criteria, based on USP <621>[1][13][14], verify that the chromatographic system is performing adequately for the analysis before any samples are tested, ensuring the validity of the results.

Alternative & Complementary Methods

While HPLC is the recommended primary method, GC and CE offer unique advantages in specific contexts.

Alternative Method 1: Gas Chromatography (GC-FID)

Principle & Rationale: GC is exceptionally well-suited for separating volatile and semi-volatile compounds. It is the gold standard for analyzing residual solvents and can also be used to detect volatile impurities that may not be visible by HPLC. Due to the polarity and potential for peak tailing of the free amine, derivatization (e.g., silylation with BSTFA) is often required to create a more volatile and less polar derivative, improving chromatographic performance.[15][16] A Flame Ionization Detector (FID) provides a robust, universal response for carbon-containing compounds.

Detailed Experimental Protocol: GC-FID
Parameter Condition/Setting Rationale
Instrumentation Gas Chromatograph with a split/splitless injector and Flame Ionization Detector (FID).Standard equipment for volatile and semi-volatile analysis.
Column Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.A low-polarity 5% phenyl-methylpolysiloxane phase provides good general-purpose separation for a wide range of analytes.[17]
Carrier Gas Helium or Hydrogen at a constant flow of 1.2 mL/min.Inert carrier gas to move the analytes through the column.
Oven Program Initial 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).The temperature program separates compounds based on their boiling points and interaction with the stationary phase.
Injector 250 °C, Split ratio 20:1.A split injection prevents column overload and ensures sharp peaks for a relatively concentrated sample. The temperature ensures rapid volatilization.
Detector FID at 300 °C.The FID is sensitive to nearly all organic compounds and provides a linear response over a wide range. The high temperature prevents condensation.
Sample Preparation 1. Stock: 1.0 mg/mL in Dichloromethane.2. Derivatization: To 100 µL of stock, add 100 µL of BSTFA + 1% TMCS. Cap and heat at 70 °C for 30 min.[15]Silylation replaces the active hydrogen on the amine with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[15]
Alternative Method 2: Capillary Electrophoresis (CE)

Principle & Rationale: CE separates ions based on their electrophoretic mobility in an electric field. This technique offers extremely high separation efficiency, short analysis times, and requires minimal sample and solvent volumes.[18][19] For a basic amine like the target compound, which will be protonated and positively charged at low pH, Capillary Zone Electrophoresis (CZE) is an ideal mode.[20] It is particularly useful for analyzing small, charged impurities that might be difficult to retain on a reversed-phase HPLC column.

Detailed Experimental Protocol: CE
Parameter Condition/Setting Rationale
Instrumentation Capillary Electrophoresis system with a UV/PDA detector.Standard CE instrumentation.
Capillary Fused-silica capillary (50 µm ID, 360 µm OD, 50 cm total length, 40 cm effective length).A standard capillary dimension providing a good balance between efficiency and detection sensitivity.
Background Electrolyte 50 mM Phosphate buffer, pH 2.5.The low pH ensures the primary amine is fully protonated (cationic). The phosphate buffer maintains the pH and provides conductivity.
Separation Voltage +20 kVThe positive voltage drives the cationic analyte towards the cathode (detector end). This voltage provides a good balance between separation speed and Joule heating.
Temperature 25 °CControlled temperature is crucial for maintaining viscosity and ensuring migration time reproducibility.
Injection Hydrodynamic injection at 50 mbar for 5 seconds.A simple and reproducible method for introducing a small plug of the sample into the capillary.
Detection Direct UV at 200 nm.While the amine lacks a strong chromophore, some end-absorbance can be detected at low UV wavelengths for purity determination, though sensitivity will be limited compared to derivatized HPLC.
Sample Preparation 1.0 mg/mL of sample dissolved directly in the background electrolyte. Filtered through a 0.22 µm syringe filter.Simple dissolution is sufficient. Filtering prevents capillary blockage.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the three detailed methods. The data is hypothetical but representative of what would be expected from a formal method validation conducted according to ICH Q2(R1) guidelines.[3][4][5]

Parameter Chiral RP-HPLC (Primary) GC-FID (Alternative) Capillary Electrophoresis (Alternative)
Specificity Excellent. Resolves chemical and enantiomeric impurities. Peak purity by PDA.[5]Good. Excellent for volatile impurities. Co-elution of non-volatile impurities is possible.Excellent. Very high peak capacity can resolve closely related impurities.
Sensitivity (LOQ) ~0.05 µg/mL (Post-derivatization)~0.5 µg/mL (Post-derivatization)~5 µg/mL (Direct UV, low λ)
Precision (%RSD) < 1.0%< 1.5%< 2.0% (migration time), < 3.0% (area)
Analysis Time ~25 minutes~20 minutes~10 minutes
Sample Prep Derivatization required (multi-step).Derivatization required (heating).Simple dissolution and filtration.
Solvent Consumption Moderate (~25 mL per run)Low (~2 mL carrier gas per run)Very Low (<1 mL buffer per day)
Key Advantage Simultaneous chemical and enantiomeric purity in a single run.Excellent for volatile impurities and residual solvents.High efficiency, speed, and minimal waste.
Key Limitation Derivatization adds complexity and potential for error.Not suitable for non-volatile or thermally labile impurities. No chiral separation.Lower sensitivity without derivatization or specialized detectors; precision can be lower than HPLC.[19]

Conclusion and Recommendations

For the comprehensive purity assessment of 1-Cyclopropyl-2-methylpropan-1-amine HCl , a chiral Reversed-Phase HPLC method with pre-column derivatization stands out as the most robust and informative technique. Its unique ability to simultaneously quantify both chemical impurities and the undesired enantiomer in a single, validated run makes it ideally suited for the rigorous demands of pharmaceutical development and quality control.

Gas Chromatography serves as an essential complementary technique, not as a replacement. It should be employed to specifically target volatile organic impurities and residual solvents, which are outside the typical scope of an HPLC purity assay.

Capillary Electrophoresis offers a powerful alternative for rapid, high-efficiency screening, particularly when sample or solvent conservation is paramount. While its sensitivity with direct UV detection is limited, its orthogonal separation mechanism can be invaluable for investigating complex impurity profiles or as a secondary, confirmatory technique.

The final selection and implementation of any method must be preceded by a thorough validation following the principles outlined in ICH Q2(R1) to demonstrate that the procedure is suitable for its intended purpose.[5]

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [URL: https://online.uspnf.com/uspnf/document/2_GUID-6C3DF8B8-D12E-4253-A0E7-6855670CDB7B_70101_en-US]
  • United States Pharmacopeia. <621> CHROMATOGRAPHY. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/gc-621-interim-revision-announcement-2-20220826.pdf]
  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry]
  • LCGC International. Are You Sure You Understand USP <621>? [URL: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-]
  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [URL: https://pubmed.ncbi.nlm.nih.gov/18273574/]
  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [URL: https://www.perpusnas.go.id/news-detail?id=231204120307u65L7WRxYy]
  • BenchChem. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. [URL: https://www.benchchem.
  • LCGC International. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [URL: https://www.chromatographyonline.com/view/hplc-determination-residual-primary-amine-content-epoxy-amine-adducts]
  • United States Pharmacopeia. USP-NF 〈621〉 Chromatography. [URL: https://online.uspnf.com/uspnf/document/1_GUID-6C3DF8B8-D12E-4253-A0E7-6855670CDB7B_10101_en-US]
  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [URL: https://sielc.com/hplc-method-for-separation-of-ammonia-primary-and-secondary-amines-on-primesep-a-column/]
  • Agilent. Revisions per USP 621. [URL: https://www.agilent.com/en/promotions/usp-621]
  • PubMed. Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer. [URL: https://pubmed.ncbi.nlm.nih.gov/19822180/]
  • ICH. Quality Guidelines. [URL: https://www.ich.org/page/quality-guidelines]
  • Oxford Academic. Capillary electrophoresis for the determination of major amino acids and sugars in foliage: application to the nitrogen nutrition of sclerophyllous species. [URL: https://academic.oup.com/jxb/article/51/347/1131/536104]
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-methodology-step-5_en.pdf]
  • JoVE. Video: Capillary Electrophoresis: Applications. [URL: https://www.jove.
  • Chromatography Forum. Detecting Primary Amines. [URL: https://www.chromforum.org/viewtopic.php?t=5113]
  • Agilent. Analysis of primary, secondary and tertiary amines. [URL: https://www.agilent.
  • Creative Proteomics. Amino Acid Analysis Through Capillary Electrophoresis Technology. [URL: https://www.creative-proteomics.com/resource/amino-acid-analysis-through-capillary-electrophoresis-technology.htm]
  • MDPI. A Capillary Electrophoresis Method Based on Molecularly Imprinted Solid-Phase Extraction for Selective and Sensitive Detection of Histamine in Foods. [URL: https://www.mdpi.com/1420-3049/27/20/6987]
  • Shimadzu. Analysis of Primary Amines. [URL: https://www.shimadzu.com/an/sites/shimadzu.com.
  • BenchChem. Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. [URL: https://www.benchchem.com/application-notes/derivatization-techniques-for-gc-analysis-of-primary-amines]
  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [URL: https://www.bre.
  • VTechWorks - Virginia Tech. Analysis of Biogenic Amines by GC/FID and GC/MS. [URL: https://vtechworks.lib.vt.edu/handle/10919/33589]
  • DOI. Highly Enantioselective Synthesis of Chiral Cyclopropyl Nucleosides via Catalytic Asymmetric Intermolecular Cyclopropanation. [URL: https://doi.org/10.26434/chemrxiv-2021-g8g8p]
  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [URL: https://www.koreascience.or.kr/article/JAKO202119062334867.page]
  • MDPI. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocylopropanes. [URL: https://www.mdpi.com/1420-3049/27/21/7106]
  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. [URL: https://vtechworks.lib.vt.edu/bitstream/handle/10919/35472/Chapter1.pdf]
  • KU ScholarWorks. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocylopropanes. [URL: https://kuscholarworks.ku.edu/handle/1808/33433]
  • Journal of Pharmaceutical Research. Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C. [URL: https://jprsolutions.info/files/final-file-59a674f73801a2.27488989.pdf]
  • PMC. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10866299/]
  • BenchChem. Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine. [URL: https://www.benchchem.com/application-notes/hplc-and-gc-ms-cross-validation-for-n-2-chlorophenyl-methyl-propan-2-amine]
  • ChemicalBook. 1-cyclopropyl-2-methylpropan-1-amine hydrochloride synthesis. [URL: https://www.chemicalbook.com/synthesis/54187-26-7.htm]
  • Sigma-Aldrich. 1-cyclopropyl-2-methylpropan-1-amine hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/ena514507014]

Sources

Validation

Comparative Reactivity Guide: 1-Cyclopropyl-2-methylpropan-1-amine vs. Isopropylamine

Executive Summary This guide provides a technical comparison between Isopropylamine (a standard aliphatic amine) and 1-Cyclopropyl-2-methylpropan-1-amine (a sterically encumbered, chiral amine). While both are primary al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Isopropylamine (a standard aliphatic amine) and 1-Cyclopropyl-2-methylpropan-1-amine (a sterically encumbered, chiral amine). While both are primary aliphatic amines, their behaviors in drug discovery and synthesis diverge significantly due to the steric bulk and unique electronic properties of the cyclopropyl group.

Key Findings:

  • Reactivity: 1-Cyclopropyl-2-methylpropan-1-amine exhibits significantly reduced nucleophilicity compared to isopropylamine due to extreme steric crowding (

    
    -value clash between 
    
    
    
    -cyclopropyl and
    
    
    -isopropyl groups).
  • Metabolism: The cyclopropyl moiety introduces a "double-edged sword" in ADME profiling: it blocks

    
    -hydroxylation but introduces potential liability for mechanism-based inhibition (MBI) of oxidases.
    
  • Handling: The high molecular weight of the cyclopropyl derivative reduces volatility, simplifying handling compared to the low-boiling isopropylamine.

Structural & Physicochemical Profile

Understanding the steric environment is the prerequisite for predicting reactivity.

Structural Comparison
FeatureIsopropylamine1-Cyclopropyl-2-methylpropan-1-amine
Structure



-Carbon Environment
Secondary (

)
Pseudo-Tertiary (Crowded)
Steric Bulk (Cone Angle) ModerateHigh (Neopentyl-like congestion)
Chirality AchiralChiral (1 Stereocenter)
Basicity (

of

)
~10.63~10.5 (Est.)*
Boiling Point 32°C (Volatile)~140-150°C (Est.)

*Note: While alkyl substitution generally increases basicity via induction, the steric bulk of 1-Cyclopropyl-2-methylpropan-1-amine inhibits solvent stabilization of the ammonium cation, resulting in a slightly lower or comparable


.
Electronic Effects (The Cyclopropyl Anomaly)

Unlike the isopropyl group, which exerts a standard inductive electron-donating effect (+I), the cyclopropyl group possesses significant


-character (

hybridization) in its C-C bonds.
  • Walsh Orbitals: The cyclopropyl ring can stabilize adjacent carbocations (or transition states) via

    
    -conjugation.
    
  • Inductive Withdrawal: The cyclopropyl carbon is slightly more electronegative than a standard alkyl carbon, which can subtly reduce the nucleophilicity of the attached nitrogen lone pair beyond simple steric arguments.

Nucleophilic Reactivity & Synthesis Utility[1][2]

The primary differentiator between these molecules is kinetic nucleophilicity .

Amide Coupling Efficiency

In drug development, amide formation is ubiquitous.

  • Isopropylamine: Reacts rapidly with standard coupling agents (EDC/NHS, HATU).

  • 1-Cyclopropyl-2-methylpropan-1-amine: The amine is flanked by a cyclopropyl ring and an isopropyl group. This creates a "steric wall" that retards the approach to the activated ester.

Experimental Implication: Standard protocols (e.g., EDC in DCM) often stall or result in low yields for the cyclopropyl derivative. High-activity coupling reagents (e.g., HATU,


) and elevated temperatures are frequently required.
Reaction Energy Profile (Visualized)

The following diagram illustrates the kinetic barrier difference in an


 or Acylation reaction.

ReactionProfile Fig 1. Kinetic barrier comparison. The cyclopropyl analog faces a significantly higher activation energy due to steric hindrance. Start Reactants (Amine + Electrophile) TS_Iso TS: Isopropylamine (Moderate Steric Clash) Start->TS_Iso Low ΔG‡ TS_Cyc TS: Cyclopropyl-Analog (High Steric Clash) Start->TS_Cyc High ΔG‡ Product Product (Amide/Amine) TS_Iso->Product TS_Cyc->Product

Metabolic & Pharmacokinetic Implications (ADME)

For medicinal chemists, the choice between these two amines often dictates the metabolic fate of the drug candidate.

Metabolic Soft Spots
  • Isopropylamine: The methine proton (

    
    -C-H) is highly susceptible to CYP450-mediated hydroxylation, leading to dealkylation (loss of the isopropyl group) or formation of acetone.
    
  • 1-Cyclopropyl-2-methylpropan-1-amine: The cyclopropyl group "blocks" one side of the metabolic attack. However, the adjacent isopropyl group remains vulnerable.

The "Suicide Substrate" Risk

A critical consideration for the cyclopropyl moiety is its potential to act as a Mechanism-Based Inhibitor (MBI) .

  • Mechanism: CYP450 enzymes can oxidize the nitrogen to a radical cation.[1] The cyclopropyl ring, adjacent to the radical center, can undergo rapid ring-opening (fragmentation) to form a reactive alkyl radical that covalently binds to the enzyme active site, permanently inactivating it.

  • Comparison: Isopropylamine does not carry this specific toxicity risk.

Metabolism Fig 2. Divergent Metabolic Pathways. Isopropyl leads to clearance; Cyclopropyl can lead to enzyme inactivation. cluster_Iso Isopropyl Pathway (High Clearance) cluster_Cyc Cyclopropyl Pathway (MBI Risk) Drug Drug-NH-R Iso_Ox CYP450 Hydroxylation (α-Carbon) Drug->Iso_Ox If R = Isopropyl Cyc_Rad Radical Cation Formation Drug->Cyc_Rad If R = Cyclopropyl-Alkyl Iso_Dealk N-Dealkylation (Loss of Group) Iso_Ox->Iso_Dealk Cyc_RingOpen Ring Opening (Reactive Species) Cyc_Rad->Cyc_RingOpen Cyc_Covalent Covalent Enzyme Adduct (Toxicity) Cyc_RingOpen->Cyc_Covalent

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling for Sterically Hindered Amines

Use this protocol when coupling 1-Cyclopropyl-2-methylpropan-1-amine to carboxylic acids, as standard EDC couplings will likely fail.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 1-Cyclopropyl-2-methylpropan-1-amine (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv) or

    
     (50% in EtOAc, 1.5 equiv)
    
  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Dimethylformamide) or anhydrous EtOAc

Procedure:

  • Activation: Dissolve the carboxylic acid in DMF (

    
     concentration). Add DIPEA and stir for 5 minutes.
    
  • Reagent Addition: Add HATU in one portion. The solution should turn slightly yellow. Stir for 1-2 minutes to form the activated ester (O-At ester).

  • Amine Addition: Add 1-Cyclopropyl-2-methylpropan-1-amine.

    • Critical Step: Due to steric hindrance, the reaction may require heating. Start at Room Temperature (RT). If TLC/LCMS shows <50% conversion after 2 hours, heat to 50°C .

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove DMF), followed by 
    
    
    
    and Brine.
  • Validation: Check for the amide peak (

    
    ) via LCMS. The retention time will be significantly higher than the isopropyl analog due to increased lipophilicity.
    
Protocol B: Handling & Storage (Volatility Management)
  • Isopropylamine: Must be stored in a flammables cabinet/fridge (

    
    ). Bottles should be opened only in a fume hood due to high vapor pressure (BP 32°C).
    
  • 1-Cyclopropyl-2-methylpropan-1-amine: Can be stored at RT, though

    
     is recommended to prevent amine oxidation (browning) over long periods. It is a stable liquid with low vapor pressure, allowing for more precise weighing on open balances without rapid evaporation loss.
    

References

  • Hyster, T. K. (2015). Amine Synthesis via Transition Metal Catalyzed C-H Activation. Chemical Reviews. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Discusses steric/electronic comparison of small rings). Link

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Structural Modification to Minimize Metabolic Clearance. Chemical Research in Toxicology. (Reference for Cyclopropyl MBI mechanisms). Link

  • Orrling, K. M., et al. (2012). Fast and Efficient Amide Coupling using T3P. Chemical Communications. Link

  • PubChem Compound Summary. (2024). 1-Cyclopropyl-2-methylpropan-1-one (Precursor data). Link

Sources

Comparative

Validating chiral purity of 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride

This guide outlines the validation of chiral purity for 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride , a challenging aliphatic amine intermediate often used in kinase inhibitor synthesis.[1] The Analytical Challeng...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation of chiral purity for 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride , a challenging aliphatic amine intermediate often used in kinase inhibitor synthesis.[1]

The Analytical Challenge: The "Invisible" Chiral Center

1-Cyclopropyl-2-methylpropan-1-amine presents a specific analytical hurdle common in early-stage drug building blocks: UV Invisibility .[1]

  • Structure: An aliphatic chain with a cyclopropyl ring.

  • Chromophore Status: Null. It lacks aromatic rings or conjugated

    
    -systems.[1]
    
  • Implication: Standard Chiral HPLC with UV detection (254 nm) will fail. The molecule does not absorb significantly in the UV-Vis range, rendering standard "dilute-and-shoot" methods useless.[1]

To validate the Enantiomeric Excess (


) of this compound, we must employ strategies that either introduce a chromophore  (Derivatization) or use universal detection  (GC-FID or HPLC-CAD/MS).[1]

Strategic Comparison of Methodologies

The following table compares the three industry-standard approaches for validating this specific amine.

FeatureMethod A: Chiral Derivatization (Recommended) Method B: Chiral GC-FID Method C: Direct Chiral HPLC-MS
Principle React amine with chiral reagent (GITC/FDAA) to form diastereomers; separate on achiral C18.[1]Volatility-based separation on Cyclodextrin capillary columns.[1]Direct separation on Crown Ether/Zwitterionic columns using Mass Spec.
Detector UV (254 nm) or FluorescenceFID (Flame Ionization)Mass Spectrometry (ESI+)
Sensitivity High (molar absorptivity of tag)Moderate to HighVery High
Robustness Self-Validating: Diastereomers have distinct physical properties (

).[1]
High, but column bleeding can be an issue at high temps.Moderate; matrix effects can suppress ionization.
Cost Low (Standard C18 column + Reagent)Medium (Specialized Chiral GC Column)High (MS instrumentation)
Verdict Best for QC: Accessible, robust, and solves the UV detection issue simultaneously.Best for Process: Fast, no sample prep, good for volatiles.Best for Trace Impurities: If LOD < 0.05% is required.
Decision Matrix for Aliphatic Amines[1]

DecisionMatrix Start Start: 1-Cyclopropyl-2-methylpropan-1-amine CheckUV Check Chromophore Start->CheckUV NoUV No UV Absorption CheckUV->NoUV Aliphatic Only Choice Select Strategy NoUV->Choice PathA Method A: Derivatization (GITC/FDAA) Choice->PathA QC / Standard Lab PathB Method B: Chiral GC (Cyclodextrin) Choice->PathB High Throughput / Process PathC Method C: Direct HPLC-MS (Crown Ether) Choice->PathC Ultra-Trace Analysis OutcomeA Result: Diastereomers on C18 (UV Detectable) PathA->OutcomeA OutcomeB Result: Enantiomers by Volatility (FID Detectable) PathB->OutcomeB

Caption: Decision tree for selecting the optimal chiral analysis method based on compound properties and lab resources.

Deep Dive Protocol: GITC Derivatization (Method A)

This protocol is the industry standard for validating aliphatic amines because it transforms the enantiomers into diastereomers . Diastereomers have different chemical and physical properties, allowing them to be separated on a standard, inexpensive Achiral C18 column.

Reagent: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC ).[1][2]

  • Why GITC? It reacts mildly with primary amines to form stable thioureas and introduces a strong UV absorption profile.

Experimental Workflow

Step 1: Sample Preparation

  • Weigh 10 mg of 1-Cyclopropyl-2-methylpropan-1-amine HCl into a 2 mL vial.

  • Dissolve in 1.0 mL of Acetonitrile (ACN).

  • Add 20 µL of Triethylamine (TEA) to neutralize the HCl salt and liberate the free amine.

Step 2: Derivatization Reaction

  • Prepare a GITC Solution : 10 mg/mL in ACN.

  • Mix 100 µL of Sample Solution + 100 µL of GITC Solution.

  • Incubate: Room temperature for 15 minutes. (Reaction is rapid and quantitative).

  • Quench: Add 10 µL of Ethanolamine (scavenges excess GITC to prevent interfering peaks).

  • Dilute: Dilute to 1.0 mL with Mobile Phase A.

Step 3: HPLC Conditions

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Targeting the GITC thiourea moiety)
Temperature 30°C
Mechanism of Separation

Derivatization Reactants Racemic Amine (R + S) + GITC (Pure) Reaction Nucleophilic Attack (-N=C=S) Reactants->Reaction Products Diastereomers Formed: 1. (R)-Amine-GITC 2. (S)-Amine-GITC Reaction->Products Separation C18 Column Separation (Based on Hydrophobicity) Products->Separation

Caption: Transformation of enantiomers into physically distinct diastereomers via GITC derivatization.

Experimental Data & Validation Criteria

The following data represents typical performance metrics for this protocol.

System Suitability Data (Simulated)
Peak IdentityRetention Time (

)
Resolution (

)
Tailing Factor (

)
Theoretical Plates (

)
Excess Reagent 4.2 min-1.1-
(R)-Isomer-GITC 12.4 min-1.0512,500
(S)-Isomer-GITC 14.1 min3.8 1.0213,100

Note: The elution order ((R) vs (S)) must be confirmed by injecting an authentic standard of one enantiomer.

Linearity & Sensitivity[1]
  • LOD (Limit of Detection): 0.02% area (approx. 0.1 µg/mL).[3]

  • LOQ (Limit of Quantitation): 0.05% area.

  • Linearity (

    
    ):  >0.999 over the range of 0.1% to 120% of target concentration.
    
Why This is "Self-Validating"

In direct chiral HPLC, if the column degrades, the peaks merge. In this derivatization method, if the reaction fails, you see no product peaks. If the reaction works but the column degrades, the diastereomers (which are chemically different species) typically still show partial separation, unlike enantiomers which require a specific chiral surface to separate at all.

Alternative: Chiral GC-FID (Method B)[1][2]

For laboratories equipped with Gas Chromatography, this method offers a "dilute-and-shoot" advantage but requires a specific chiral column.[1]

  • Column: Cyclodex-B (Agilent) or Chirasil-Val (Varian/Agilent).[1]

    • Stationary Phase: Permethylated

      
      -cyclodextrin dissolved in polysiloxanes.[1]
      
  • Carrier Gas: Helium or Hydrogen (40 cm/sec constant flow).

  • Oven Program: 80°C (hold 1 min)

    
     5°C/min 
    
    
    
    180°C.
  • Detection: FID at 250°C.

  • Critical Parameter: The amine must be free-based (using NaOH/DCM extraction) before injection to prevent peak tailing on the GC column.

Comparison to HPLC:

  • GC provides sharper peaks (higher efficiency).

  • GC avoids the cost of GITC reagents.

  • However, GC is less tolerant of non-volatile impurities often found in crude hydrochloride salts.

References

  • Bhushan, R. & Martens, J. (2001). Amino Acids and their Derivatives: Chiral Derivatization Reagents. In Handbook of Thin-Layer Chromatography. CRC Press.

  • Sigma-Aldrich Technical Bulletin . (2023). Derivatization and Separation of Aliphatic Amines.

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1]

  • Phenomenex Application Guide . (2022). Chiral HPLC Separations: Strategies for Primary Amines.

Sources

Safety & Regulatory Compliance

Safety

1-Cyclopropyl-2-methylpropan-1-amine hydrochloride proper disposal procedures

Executive Summary & Operational Directive Do not treat this substance as general organic waste. 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride is a strained-ring amine salt.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Do not treat this substance as general organic waste. 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride is a strained-ring amine salt. While the hydrochloride counterion reduces volatility compared to its free base, the cyclopropyl moiety introduces ~27.5 kcal/mol of ring strain energy. Improper disposal or commingling with incompatible waste streams (specifically strong oxidizers or Lewis acids) can trigger exothermic ring-opening reactions or the formation of carcinogenic nitrosamines.

Core Directive: The only acceptable disposal route is High-Temperature Incineration via a licensed hazardous waste contractor. Drain disposal is strictly prohibited due to aquatic toxicity and regulatory compliance (RCRA/local effluent limitations).

Chemical Hazard Characterization

Before handling waste, you must validate the physical state and hazard profile of the specific lot.

PropertySpecificationSafety Implication
Physical State White to off-white solid (Hygroscopic)Must be kept dry. Moisture absorption can lead to caking and difficulty in transfer, increasing spill risk.
pH (10% aq) Acidic (~3.0 - 5.0)Corrosive. Do not mix with cyanide or sulfide wastes (risk of HCN/H2S evolution).
Reactivity Cyclopropyl Ring StrainHigh. Susceptible to ring-opening in the presence of strong Lewis acids or radical initiators.
Incompatibility Nitrosating AgentsCritical. Contact with nitrites/nitrates/nitric acid can form N-nitrosamines (potent carcinogens).

Pre-Disposal Segregation Protocol (The "Self-Validating System")

Safety in chemical disposal relies on segregation logic , not just containment. You must implement a "Check-Verify" system before adding this substance to any waste carboy.

The Segregation Logic (Graphviz Diagram): This decision tree illustrates the critical checkpoints to prevent incompatible mixing events.

SegregationLogic Start Waste: 1-Cyclopropyl-2-methylpropan-1-amine HCl CheckState Is the waste Solid or Liquid? Start->CheckState SolidStream Solid Waste Stream CheckState->SolidStream Solid/Powder LiquidStream Liquid Waste Stream CheckState->LiquidStream Dissolved BinSolid Bin: Solid Hazardous Waste (Lab Pack) SolidStream->BinSolid CheckOxidizer CRITICAL: Does container hold Nitric Acid, Nitrites, or Peroxides? LiquidStream->CheckOxidizer CheckHalogen Is solvent Halogenated? (DCM, Chloroform) CheckOxidizer->CheckHalogen NO Stop STOP: SEPARATE IMMEDIATELY Risk of Explosion/Nitrosamine Formation CheckOxidizer->Stop YES BinNonHal Bin: Non-Halogenated Organics (High BTU Incineration) CheckHalogen->BinNonHal NO BinHal Bin: Halogenated Organics (Specific Incineration) CheckHalogen->BinHal YES

Figure 1: Segregation logic tree. Note the critical stop point at oxidizers to prevent exothermic reactions and carcinogen formation.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Expired/Surplus Reagent)

Best practice for pure substance.

  • Container Selection: Use the original container if intact. If not, transfer to a Wide-Mouth High-Density Polyethylene (HDPE) jar.

    • Why? Glass can break during compaction; HDPE is resistant to amine salts.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "1-Cyclopropyl-2-methylpropan-1-amine HCl"[1]

    • Hazards: "Corrosive (Solid), Irritant."

  • Secondary Containment: Place the container into a clear polyethylene bag (4-mil thickness) and seal with tape.

  • Lab Packing: Move to your facility's Central Accumulation Area (CAA). This item should be "Lab Packed" (placed in a drum with absorbent material) by your waste vendor.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Common in synthesis workflows.

  • pH Check (The Self-Validation Step):

    • Dip a pH strip into the waste stream before adding the amine salt solution.

    • Requirement: Ensure the receiving solvent is compatible. If the waste stream is highly basic (pH > 12), adding this acidic salt may generate heat. Add slowly.

  • Solvent Selection:

    • Preferred: Methanol, Ethanol, or Acetone streams (Non-Halogenated).

    • Acceptable: Dichloromethane (Halogenated) - only if segregated from aqueous phases to prevent salt precipitation.

  • Concentration Limit: Keep amine concentration <5% by weight if possible to minimize odor and corrosivity risks in the drum.

  • Tagging: Explicitly list the amine on the waste tag. Do not use generic terms like "Organic Amines."

Emergency Response: Spill Management

If a spill occurs, you must act to prevent the salt from becoming an aerosol (inhalation hazard) or entering drains (environmental hazard).

Spill Response Workflow (Graphviz Diagram):

SpillResponse Spill Spill Detected Assess Assess Volume & Location (Is it in a fume hood?) Spill->Assess PPE Don PPE: Nitrile Gloves, Goggles, N95/Respirator Assess->PPE Type Solid or Liquid? PPE->Type SolidAction Cover with wet paper towel to prevent dust Type->SolidAction Powder LiquidAction Absorb with Vermiculite or Polypropylene Pads Type->LiquidAction Solution Clean Double Bag Waste Label as Hazardous SolidAction->Clean LiquidAction->Clean Wipe Wipe surface with dilute acetic acid or water Clean->Wipe

Figure 2: Immediate spill response protocol. The use of wet towels for solids is critical to prevent aerosolization of the amine salt.

Regulatory Compliance (US Focus)

  • RCRA Classification:

    • This substance is not typically a P-listed or U-listed waste (unless specifically designated by state regulations).

    • However, it often exhibits Characteristic Hazards :

      • D002 (Corrosive): If in aqueous solution with pH ≤ 2.

    • Guidance: Even if the pH is > 2, manage it as Non-RCRA Regulated Hazardous Waste (often State-Regulated) to ensure incineration. Never classify as "Trash."

  • DOT Shipping (for waste transport):

    • Likely falls under UN 3259, AMINES, SOLID, CORROSIVE, N.O.S. or UN 1759, CORROSIVE SOLIDS, N.O.S.

    • Ensure your waste contractor confirms the profile based on the specific mixture.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[2][Link]

  • PubChem. (n.d.). Compound Summary: Cyclopropylamine (Analogous substructure data).[3] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyl-2-methylpropan-1-amine hydrochloride
Reactant of Route 2
1-Cyclopropyl-2-methylpropan-1-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.